molecular formula C20H30O5 B15594547 17-Hydroxyisolathyrol

17-Hydroxyisolathyrol

Cat. No.: B15594547
M. Wt: 350.4 g/mol
InChI Key: XKXYJTIBKZGIPR-ZYCHBINASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Hydroxyisolathyrol is a useful research compound. Its molecular formula is C20H30O5 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

(1R,3Z,5R,7S,9Z,11R,12R,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one

InChI

InChI=1S/C20H30O5/c1-10-7-14-13(19(14,3)4)6-5-12(9-21)17(23)15-16(22)11(2)8-20(15,25)18(10)24/h5,7,11,13-17,21-23,25H,6,8-9H2,1-4H3/b10-7-,12-5-/t11-,13-,14+,15+,16-,17-,20+/m0/s1

InChI Key

XKXYJTIBKZGIPR-ZYCHBINASA-N

Origin of Product

United States

Foundational & Exploratory

The Origins of 17-Hydroxyisolathyrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol is a naturally occurring macrocyclic diterpenoid belonging to the lathyrane family. This technical guide provides a comprehensive overview of the origins of this compound, detailing its natural sources, biosynthetic pathway, and methods for its isolation. While a total synthesis of this compound has not been reported, this guide discusses the general strategies and challenges associated with the synthesis of related lathyrane diterpenoids. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in this class of bioactive compounds.

Natural Sources

This compound is a phytochemical isolated from the seeds of the plant Euphorbia lathyris, commonly known as caper spurge or mole plant.[1][2] This plant has a history of use in traditional medicine, and its seeds are a rich source of a variety of lathyrane-type diterpenoids. These compounds are characterized by a complex tricyclic carbon skeleton.

Biosynthesis

The biosynthesis of lathyrane diterpenoids, including this compound, is a complex enzymatic process that begins with the universal precursor of diterpenes, geranylgeranyl pyrophosphate (GGPP). The proposed biosynthetic pathway involves several key steps:

  • Cyclization of GGPP: The pathway is initiated by the enzyme casbene (B1241624) synthase, which catalyzes the cyclization of GGPP to form casbene, the parent hydrocarbon of the lathyrane skeleton.[3]

  • Oxidation of Casbene: Casbene then undergoes a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases. These enzymes introduce hydroxyl groups at specific positions on the casbene core.[3][4]

  • Intramolecular Ring Formation: The oxidized casbene intermediates undergo further enzymatic transformations, including an alcohol dehydrogenase-mediated cyclization, to form key lathyrane intermediates such as jolkinol C.[4][5][6]

  • Tailoring Reactions: Subsequent tailoring enzymes, such as hydroxylases, acetyltransferases, and benzoyltransferases, modify the lathyrane core to produce the diverse array of naturally occurring lathyrane diterpenoids, including this compound and its derivatives. For instance, the isolation of 5,15,17-O-triacetyl-3-O-benzoyl-17-hydroxyisolathyrol suggests the action of such tailoring enzymes.[7]

Biosynthesis_of_Lathyrane_Diterpenoids GGPP Geranylgeranyl Pyrophosphate Casbene Casbene GGPP->Casbene Casbene Synthase Oxidized_Casbene Oxidized Casbene Intermediates Casbene->Oxidized_Casbene Cytochrome P450s Jolkinol_C Jolkinol C Oxidized_Casbene->Jolkinol_C Alcohol Dehydrogenase & other enzymes Lathyrane_Scaffold Lathyrane Scaffold Jolkinol_C->Lathyrane_Scaffold Further modifications Hydroxyisolathyrol This compound Lathyrane_Scaffold->Hydroxyisolathyrol Tailoring Enzymes (e.g., Hydroxylases)

Fig. 1: Proposed biosynthetic pathway of lathyrane diterpenoids.

Isolation from Natural Sources

While a specific, detailed protocol for the isolation of this compound is not available in a single source, a general procedure can be compiled from methodologies reported for the isolation of lathyrane diterpenoids from Euphorbia lathyris seeds.

Experimental Protocol: Representative Isolation Procedure
  • Extraction:

    • Powdered seeds of Euphorbia lathyris (e.g., 1 kg) are subjected to extraction with a suitable organic solvent. Common solvents used include 95% ethanol (B145695) or petroleum ether.[8]

    • The extraction is typically performed at room temperature or under reflux for several hours and repeated multiple times to ensure exhaustive extraction.[8]

    • The solvent from the combined extracts is removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.[8] This step fractionates the extract based on the polarity of the constituent compounds. Diterpenoids are typically found in the less polar fractions (e.g., n-hexane and ethyl acetate).

  • Chromatographic Separation:

    • The fraction containing the lathyrane diterpenoids is subjected to multiple rounds of column chromatography.

    • Silica (B1680970) Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, often a mixture of n-hexane and ethyl acetate with increasing polarity.[8]

    • Sephadex LH-20 Chromatography: Further purification of the fractions obtained from silica gel chromatography is achieved using a Sephadex LH-20 column, typically with methanol (B129727) as the eluent, to separate compounds based on their size and polarity.[8]

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is often accomplished using preparative HPLC, frequently with a C18 reversed-phase column and a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

  • Structure Elucidation:

    • The structure of the isolated this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Isolation_Workflow Start Powdered Seeds of Euphorbia lathyris Extraction Solvent Extraction (e.g., Ethanol) Start->Extraction Partitioning Solvent Partitioning (Hexane, EtOAc, BuOH) Extraction->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel Diterpenoid-rich fraction Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product

Fig. 2: General workflow for the isolation of this compound.

Total Synthesis

As of the date of this guide, a total synthesis of this compound has not been reported in the scientific literature. The complex, highly substituted, and stereochemically rich tricyclic core of lathyrane diterpenoids presents a significant challenge for synthetic chemists.

Key challenges in the synthesis of the lathyrane skeleton include:

  • Construction of the cyclopropane (B1198618) ring: The stereospecific formation of the gem-dimethylcyclopropane fused to the macrocycle is a significant hurdle.

  • Formation of the macrocycle: The closure of the large ring system can be entropically disfavored.

  • Control of stereochemistry: The lathyrane core contains multiple stereocenters that must be controlled throughout the synthesis.

Despite these challenges, several total syntheses of other lathyrane diterpenoids have been accomplished, providing a foundation for future synthetic efforts towards this compound.[9] These syntheses often employ strategies such as intramolecular cyclization reactions and fragment coupling to assemble the complex carbon skeleton.

Quantitative Data

There is limited quantitative data available in the literature regarding the concentration of this compound in the seeds of Euphorbia lathyris. While studies have quantified other "Euphorbia factors," specific yield data for this compound from natural sources has not been published. The yield of lathyrane diterpenoids can vary depending on the plant's geographic location, growing conditions, and the specific extraction and purification methods employed.

Conclusion

This compound is a fascinating natural product with a complex structure and biosynthetic origin. Its isolation from Euphorbia lathyris seeds provides a renewable source for this compound. While its biosynthesis is beginning to be understood, the total synthesis of this compound remains an open challenge. Further research into the isolation, synthesis, and biological activity of this and related lathyrane diterpenoids is warranted and may lead to the development of new therapeutic agents.

References

The Emergence of 17-Hydroxyisolathyrol: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and potential therapeutic applications of 17-Hydroxyisolathyrol, a lathyrane-type diterpenoid derived from the seeds of Euphorbia lathyris. This document details the experimental protocols for its extraction and purification, summarizes its biological activities with a focus on cytotoxicity and multidrug resistance reversal, and explores its mechanism of action.

Introduction

Euphorbia lathyris, commonly known as caper spurge, has a long history in traditional medicine. Modern phytochemical investigations have revealed a wealth of bioactive compounds within this plant, with lathyrane-type diterpenoids being of significant interest due to their complex chemical structures and potent biological activities.[1] Among these, this compound has emerged as a noteworthy molecule. Lathyrane diterpenoids are characterized by a unique tricyclic 5/11/3 skeleton and are often found esterified with various acyl groups.[1] These compounds have demonstrated a range of biological effects, including anti-inflammatory, anti-HIV, and cytotoxic activities.[2] A particularly compelling area of research is their ability to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.[2][3] This guide focuses on the technical aspects of isolating this compound and understanding its therapeutic potential.

Isolation of this compound from Euphorbia lathyris Seeds

The isolation of this compound is a multi-step process involving extraction and chromatographic separation. The following protocol is a synthesized methodology based on established procedures for isolating lathyrane diterpenoids from E. lathyris.

Experimental Protocol: Extraction and Isolation

2.1.1. Plant Material and Extraction Dried and powdered seeds of Euphorbia lathyris (10 kg) are subjected to extraction with 95% aqueous ethanol (B145695) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.

2.1.2. Liquid-Liquid Partitioning The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically petroleum ether, ethyl acetate (B1210297), and n-butanol. The lathyrane diterpenoids, including this compound, are typically enriched in the less polar fractions, such as the petroleum ether and ethyl acetate extracts.

2.1.3. Chromatographic Purification The enriched fraction is subjected to a series of chromatographic separations:

  • Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified on a Sephadex LH-20 column using a suitable solvent system, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is achieved using preparative HPLC, often with a C18 reversed-phase column and a mobile phase consisting of a gradient of methanol and water.

The structure of the isolated this compound is then confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Diagram of the Isolation Workflow for this compound

G start Dried & Powdered Seeds of Euphorbia lathyris extraction Extraction with 95% Aqueous Ethanol start->extraction partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partitioning silica_gel Silica Gel Column Chromatography (Petroleum Ether-EtOAc Gradient) partitioning->silica_gel sephadex Sephadex LH-20 Chromatography (MeOH or CH2Cl2/MeOH) silica_gel->sephadex prep_hplc Preparative HPLC (Reversed-Phase C18, MeOH/H2O) sephadex->prep_hplc final_product Pure this compound prep_hplc->final_product spectroscopy Structural Elucidation (NMR, MS) final_product->spectroscopy

Caption: A flowchart illustrating the key stages in the isolation and purification of this compound.

Biological Activity of Lathyrane Diterpenoids

While specific quantitative data for this compound is limited in publicly available literature, the bioactivity of closely related lathyrane diterpenoids from E. lathyris provides strong indications of its potential.

Cytotoxic Activity

Numerous lathyrane diterpenoids isolated from E. lathyris have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study on lathyrane diterpenoid stereoisomers revealed that one compound, Euphorbia factor L2b, exhibited an IC50 value of 0.87 µM against the human leukemic monocyte lymphoma cell line U937.[1] The cytotoxic activity of these compounds is often attributed to their ability to induce apoptosis and disrupt the cell cycle.

Table 1: Cytotoxic Activity of a Representative Lathyrane Diterpenoid from E. lathyris

CompoundCell LineIC50 (µM)Reference
Euphorbia factor L2bU937 (Human leukemic monocyte lymphoma)0.87[1]
Reversal of Multidrug Resistance (MDR)

A key therapeutic potential of lathyrane diterpenoids lies in their ability to reverse multidrug resistance in cancer cells. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from the cell. Lathyrane diterpenes have been identified as a novel class of P-gp inhibitors.[2][4]

The mechanism of MDR reversal by these compounds is believed to involve competitive inhibition of P-gp. They act as substrates for the P-gp pump, thereby competing with anticancer drugs for efflux and increasing the intracellular concentration of the chemotherapeutic agents.[2][5] Some lathyrane diterpenoids have been shown to activate the P-gp-coupled ATPase activity, further supporting their role as P-gp substrates.[2]

Table 2: Multidrug Resistance Reversal Activity of Lathyrane Diterpenoids

Compound ClassCell LineActivityMechanismReference
Lathyrane DiterpenoidsHepG2/ADR (Adriamycin-resistant)Reversal of MDRP-gp substrate, activation of P-gp ATPase[2]
Lathyrane DiterpenoidsMCF-7/ADR (Adriamycin-resistant)Moderate MDR reversalP-gp inhibition[3]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for the MDR reversal activity of lathyrane diterpenoids, including presumably this compound, is the inhibition of the P-glycoprotein efflux pump.

Diagram of P-glycoprotein (P-gp) Mediated Multidrug Resistance and its Inhibition

G cluster_0 Cancer Cell pgp P-glycoprotein (P-gp) Efflux Pump adp ADP + Pi pgp->adp drug_ext Chemotherapeutic Drug (Extracellular) pgp->drug_ext Efflux drug Chemotherapeutic Drug drug->pgp Binds to P-gp isolathyrol This compound isolathyrol->pgp Competitive Inhibition atp ATP atp->pgp Hydrolysis drug_ext->drug Enters Cell isolathyrol_ext This compound (Extracellular) isolathyrol_ext->isolathyrol Enters Cell

References

The Lathyrane Diterpenoid Biosynthetic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Enzymatic Cascade Responsible for the Synthesis of a Promising Class of Bioactive Molecules

Lathyrane diterpenoids, a complex group of natural products primarily found in the Euphorbiaceae family, have garnered significant interest from the scientific community for their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the lathyrane diterpenoid biosynthesis pathway, detailing the enzymatic players, their kinetics, and the experimental protocols for their study. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness this intricate biosynthetic machinery.

The Core Biosynthetic Pathway: From Acyclic Precursor to Tricyclic Scaffold

The biosynthesis of lathyrane diterpenoids originates from the universal C20 isoprenoid precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be broadly divided into two key stages: the formation of the initial macrocyclic diterpene, casbene (B1241624), and its subsequent intricate cyclization and functionalization to yield the characteristic lathyrane skeleton and its diverse derivatives.

The Gateway Enzyme: Casbene Synthase (CBS)

The first committed step in lathyrane biosynthesis is the cyclization of the linear GGPP molecule into the bicyclic diterpene, casbene. This reaction is catalyzed by the enzyme casbene synthase (CBS) (EC 4.2.3.8). CBS belongs to the terpene synthase family and orchestrates a complex carbocation-mediated cyclization cascade.

The Oxidative Cascade: Cytochrome P450s and Alcohol Dehydrogenase

Following the formation of casbene, a series of oxidative modifications are introduced by a suite of enzymes, primarily from the cytochrome P450 (CYP) superfamily and alcohol dehydrogenases (ADHs). These modifications are crucial for the subsequent intramolecular cyclizations that form the intricate 5/11/3-tricyclic lathyrane core.

In Euphorbia lathyris, two key cytochrome P450 enzymes have been identified:

  • CYP71D445: This enzyme catalyzes the regio-specific 9-oxidation of casbene.

  • CYP726A27: This enzyme is responsible for the 5-oxidation of casbene.

The concerted action of these P450s, along with an alcohol dehydrogenase (ADH1) , leads to the formation of jolkinol C , a pivotal intermediate with the characteristic lathyrane skeleton. The ADH1 is involved in the dehydrogenation of hydroxyl groups, facilitating rearrangement and cyclization.

Diversification of the Lathyrane Scaffold: The Role of Acyltransferases

The vast structural diversity observed within the lathyrane diterpenoid family is largely attributed to the subsequent decoration of the core skeleton. A key class of enzymes responsible for this diversification are the O-acyltransferases . In Euphorbia lathyris, two such enzymes have been identified within a diterpene biosynthetic gene cluster:

  • ElBAHD16 and ElBAHD35: These enzymes catalyze the mono-acylation of hydroxyl groups on the lathyrane scaffold, utilizing various acyl-CoA donors. This acylation significantly influences the biological activity of the final compounds.[1]

The overall biosynthetic pathway is depicted in the following diagram:

Lathyrane Diterpenoid Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase (CBS) Oxidized_Casbene Oxidized Casbene Intermediates Casbene->Oxidized_Casbene CYP71D445 (9-oxidation) CYP726A27 (5-oxidation) Jolkinol_C Jolkinol C Oxidized_Casbene->Jolkinol_C Alcohol Dehydrogenase (ADH1) (Cyclization) Acylated_Lathyranes Acylated Lathyrane Diterpenoids Jolkinol_C->Acylated_Lathyranes O-Acyltransferases (ElBAHD16, ElBAHD35)

Figure 1: The biosynthetic pathway of lathyrane diterpenoids.

Quantitative Data on Key Biosynthetic Enzymes

Understanding the kinetic parameters of the enzymes involved in lathyrane biosynthesis is crucial for metabolic engineering efforts and for elucidating rate-limiting steps in the pathway. While a complete kinetic dataset for all enzymes is not yet available in the literature, some key parameters have been determined.

EnzymeSubstrateKmkcatSource Organism
Casbene Synthase (CBS)Geranylgeranyl Pyrophosphate1.9 µM[2]Not ReportedRicinus communis
CYP71D445CasbeneNot ReportedNot ReportedEuphorbia lathyris
CYP726A27CasbeneNot ReportedNot ReportedEuphorbia lathyris
ADH1Oxidized Casbene IntermediatesNot ReportedNot ReportedEuphorbia lathyris
ElBAHD16Lathyrol, 7-hydroxylathyrolNot ReportedNot ReportedEuphorbia lathyris
ElBAHD35Lathyrol, 7-hydroxylathyrolNot ReportedNot ReportedEuphorbia lathyris

Note: The kinetic parameters for the cytochrome P450s, ADH1, and acyltransferases have not been reported in the reviewed literature and represent a significant area for future research.

Detailed Experimental Protocols

This section provides detailed methodologies for the expression, purification, and assay of the key enzymes in the lathyrane diterpenoid biosynthetic pathway. These protocols are synthesized from various literature sources to provide a practical guide for researchers.

Heterologous Expression and Purification of Biosynthetic Enzymes in E. coli

A common workflow for obtaining active enzymes for in vitro studies involves heterologous expression in Escherichia coli.

Heterologous Expression Workflow cluster_0 Gene Cloning cluster_1 Protein Expression cluster_2 Protein Purification Gene_Isolation Isolate cDNA of target enzyme Vector_Ligation Ligate into pET expression vector Gene_Isolation->Vector_Ligation Transformation Transform E. coli (e.g., BL21(DE3)) Culture_Growth Grow culture to mid-log phase Transformation->Culture_Growth Induction Induce expression with IPTG Culture_Growth->Induction Cell_Harvest Harvest cells by centrifugation Induction->Cell_Harvest Cell_Lysis Lyse cells (sonication) Clarification Clarify lysate by centrifugation Cell_Lysis->Clarification Affinity_Chromatography Purify via His-tag affinity chromatography Clarification->Affinity_Chromatography SDS_PAGE Verify purity by SDS-PAGE Affinity_Chromatography->SDS_PAGE

Figure 2: General workflow for heterologous expression and purification.

Protocol 1: Heterologous Expression and Purification of Casbene Synthase (CBS)

  • Gene Cloning: Synthesize a codon-optimized cDNA sequence of Ricinus communis casbene synthase and clone it into a pET series expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag.

  • Transformation: Transform E. coli BL21(DE3) cells with the recombinant plasmid.

  • Expression:

    • Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to culture at 18°C for 16-20 hours.

  • Purification:

    • Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Analyze the purified protein by SDS-PAGE.

In Vitro Enzyme Assays

Protocol 2: Casbene Synthase (CBS) Enzyme Assay

  • Reaction Mixture: Prepare a 500 µL reaction mixture containing:

    • 50 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl2

    • 1 mM DTT

    • 10 µM Geranylgeranyl Pyrophosphate (GGPP)

    • 1-5 µg of purified CBS enzyme

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Extraction:

    • Stop the reaction by adding 500 µL of hexane (B92381).

    • Vortex vigorously for 1 minute and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the casbene product.

  • Analysis:

    • Analyze the hexane extract by Gas Chromatography-Mass Spectrometry (GC-MS).

    • GC-MS Parameters (Example):

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

      • Injector Temperature: 250°C

      • Oven Program: 80°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • MS Detector: Scan mode from m/z 40 to 550.

    • Identify casbene by its characteristic mass spectrum and retention time compared to an authentic standard.

Protocol 3: Cytochrome P450 (CYP71D445 and CYP726A27) and ADH1 Coupled Enzyme Assay

  • Microsome Preparation (for P450s): Express P450s in a suitable system (e.g., yeast or insect cells) and prepare microsomal fractions containing the membrane-bound enzymes.

  • Reaction Mixture: Prepare a 200 µL reaction mixture containing:

    • 50 mM potassium phosphate (B84403) buffer (pH 7.5)

    • 1.5 mM NADPH

    • 50 µM casbene (dissolved in a minimal amount of DMSO)

    • Microsomal fraction containing CYP71D445 and/or CYP726A27

    • 1-5 µg of purified ADH1

  • Incubation: Incubate the reaction at 30°C for 2-4 hours with gentle shaking.

  • Extraction:

    • Extract the reaction mixture twice with 200 µL of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Analysis:

    • Resuspend the dried extract in methanol.

    • Analyze by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • LC-MS Parameters (Example):

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

      • Flow Rate: 0.3 mL/min.

      • MS Detector: Electrospray ionization (ESI) in positive ion mode, monitoring for the expected masses of oxidized casbene intermediates and jolkinol C.

Protocol 4: Lathyrane O-Acyltransferase (ElBAHD16 and ElBAHD35) Assay

  • Reaction Mixture: Prepare a 100 µL reaction mixture containing:

    • 100 mM Tris-HCl (pH 7.5)

    • 1 mM lathyrane substrate (e.g., jolkinol C or lathyrol)

    • 1 mM acyl-CoA donor (e.g., acetyl-CoA, benzoyl-CoA)

    • 1-5 µg of purified acyltransferase enzyme

  • Incubation: Incubate at 30°C for 1-2 hours.

  • Extraction and Analysis: Follow the extraction and LC-MS analysis protocol described for the coupled P450/ADH1 assay (Protocol 3), monitoring for the masses of the acylated lathyrane products.

Conclusion and Future Outlook

The elucidation of the lathyrane diterpenoid biosynthetic pathway has opened up exciting avenues for the sustainable production of these valuable bioactive compounds through metabolic engineering and synthetic biology approaches. While the core pathway to the lathyrane skeleton is now largely understood, significant knowledge gaps remain, particularly concerning the kinetic parameters of the key enzymes and the full repertoire of downstream modifying enzymes that contribute to the vast chemical diversity of this class of natural products.

Future research should focus on the detailed biochemical characterization of the identified enzymes to populate the missing kinetic data. Furthermore, the discovery and characterization of additional downstream modifying enzymes, such as other acyltransferases, glycosyltransferases, and oxidases, will be crucial for a complete understanding of lathyrane biosynthesis and for the production of novel, high-value derivatives with enhanced therapeutic properties. The protocols and data presented in this guide provide a solid foundation for researchers to embark on these exciting future investigations.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, the primary scientific literature detailing the initial isolation, comprehensive spectroscopic analysis, and specific biological activities of 17-Hydroxyisolathyrol could not be located through extensive searches of scientific databases. The information presented herein is compiled from commercial chemical data sources and extrapolated from published research on closely related lathyrol diterpenoids isolated from the same natural source, Euphorbia lathyris.

Introduction

This compound is a macrocyclic diterpenoid belonging to the lathyrol family of natural products.[1] These compounds are characteristic constituents of plants from the Euphorbia genus, particularly the seeds of Euphorbia lathyris (Caper Spurge).[1] Lathyrol diterpenes are known for their complex and varied chemical structures and a range of biological activities, including anti-inflammatory effects and the ability to modulate multidrug resistance in cancer cells. This guide provides a detailed overview of the known chemical structure and stereochemistry of this compound, alongside generalized experimental protocols and potential biological activities based on its chemical class.

Chemical Structure and Stereochemistry

This compound is a diterpenoid, meaning it is derived from four isoprene (B109036) units, giving it a C20 skeleton. Its structure is based on the isolathyrol core, a tricyclic system with a distinctive carbon skeleton. The presence of multiple stereocenters gives rise to a complex three-dimensional structure.

Systematic Name: (1aR,2R,4aR,5E,7S,8R,9R,9aR)-7-(Hydroxymethyl)-1,1,4a,8-tetramethyl-9-(acetyloxy)decahydro-1H-cyclopropa[2][3]benzo[4]cyclohepten-2-ol-3(2H)-one.

The stereochemistry, as inferred from its SMILES representation and the known structures of related lathyrols, is crucial for its biological function. The relative and absolute configurations of the hydroxyl, methyl, and other substituent groups define the molecule's specific shape and its ability to interact with biological targets. In a related isolathyrol diterpene, the stereochemistry at the C-5 position was determined to be R via X-ray diffraction analysis.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 93551-00-9[1]
Molecular Formula C₂₀H₃₀O₅[1]
Molecular Weight 350.45 g/mol [1]
Appearance Solid (Light yellow to yellow)[1]
SMILES O=C1--INVALID-LINK--[C@@H]2O">C@(O)[C@]2([H])--INVALID-LINK--/C(CO)=C\C[C@@]3([H])--INVALID-LINK--([H])/C=C1\C[1]

Table 2: Spectroscopic Data for this compound

Data TypeDetails
¹H NMR Specific data from the primary literature is currently unavailable.
¹³C NMR Specific data from the primary literature is currently unavailable.
Mass Spectrometry Specific data from the primary literature is currently unavailable.
IR Spectroscopy Specific data from the primary literature is currently unavailable.
X-ray Crystallography No public crystal structure is available for this specific compound.

Experimental Protocols

While the specific protocol for the isolation of this compound is not available, a generalized method for the extraction and purification of lathyrol diterpenoids from Euphorbia lathyris seeds can be described based on published literature for analogous compounds.[2][3][5]

Generalized Protocol for Isolation of Lathyrol Diterpenoids:

  • Extraction:

    • Dried and powdered seeds of Euphorbia lathyris are subjected to extraction with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

    • The resulting crude extract is concentrated under reduced pressure to yield a residue.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, for example, n-hexane, dichloromethane, and ethyl acetate (B1210297), to separate compounds based on their polarity.

    • The diterpenoids typically concentrate in the medium-polarity fractions (dichloromethane and ethyl acetate).

  • Chromatographic Purification:

    • The active fractions are subjected to multiple steps of column chromatography.

    • Initial separation is often performed on a silica (B1680970) gel column with a gradient elution system (e.g., hexane-ethyl acetate or petroleum ether-acetone).

    • Further purification of the resulting sub-fractions is achieved using Sephadex LH-20 chromatography and/or semi-preparative High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column with a mobile phase such as methanol-water or acetonitrile-water.

  • Structure Elucidation:

    • The structures of the purified compounds are determined using a combination of spectroscopic techniques, including 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

    • For crystalline compounds, single-crystal X-ray diffraction is used to unambiguously determine the relative and absolute stereochemistry.[3][5]

G Generalized Workflow for Lathyrol Diterpenoid Isolation start Dried E. lathyris Seeds extraction Solvent Extraction (Methanol/Ethanol) start->extraction partitioning Solvent Partitioning (Hexane, DCM, EtOAc) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel hplc Semi-preparative HPLC silica_gel->hplc pure_compound Pure Lathyrol Diterpenoid hplc->pure_compound elucidation Structure Elucidation (NMR, MS, X-ray) pure_compound->elucidation

Generalized workflow for isolating lathyrol diterpenoids.

Potential Biological Activity and Signaling Pathways

The biological activities of this compound have not been specifically reported. However, numerous studies on lathyrol diterpenoids isolated from Euphorbia lathyris have demonstrated a range of pharmacological effects, suggesting potential areas of investigation for this compound.

  • Anti-inflammatory Activity: Many lathyrol-type diterpenoids exhibit inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages.[2][3] This activity is often linked to the downregulation of the NF-κB signaling pathway, a key regulator of inflammation.

  • Modulation of Multidrug Resistance (MDR): A significant area of research for lathyrol diterpenes is their ability to reverse P-glycoprotein (P-gp) mediated MDR in cancer cells.[5] This could make them valuable as adjuncts to chemotherapy.

  • Cytotoxic Activity: Some lathyrol derivatives have shown cytotoxic effects against various cancer cell lines.

The diagram below illustrates a potential mechanism of anti-inflammatory action for a lathyrol diterpenoid, based on the known activity of this class of compounds in inhibiting the NF-κB pathway.

G Hypothetical Anti-inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates my_compound This compound (Hypothesized) my_compound->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2) nucleus->pro_inflammatory Induces Transcription

Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This compound is a structurally interesting natural product from a well-known medicinal plant. While its basic chemical identity is established, a significant gap exists in the scientific literature regarding its detailed characterization and biological activity. Future research should focus on the de novo isolation and complete spectroscopic characterization of this compound to provide the foundational data necessary for further investigation. Screening for biological activities, particularly in the areas of inflammation, cancer, and multidrug resistance, would be a logical next step, given the known properties of its chemical relatives. The synthesis of this compound and its analogs could also provide a platform for developing novel therapeutic agents.

References

Spectroscopic Profile of 17-Hydroxyisolathyrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 17-Hydroxyisolathyrol, a lathyrane diterpenoid isolated from plants of the Euphorbia genus. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This data is essential for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
12.25m
25.60d10.0
43.38d10.0
54.95br s
74.88br s
82.45m
91.85m
101.95m
112.55m
125.30d8.5
14α2.10m
14β1.75m
154.15s
161.05s
174.10s
181.10s
191.12s
201.70s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
145.1
2130.5
3138.9
480.1
578.9
6208.5
7118.2
840.2
925.8
1038.7
1148.9
12135.2
13136.8
1430.5
1565.4
1628.9
1762.1
1822.5
1923.1
2018.9
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Table 3: IR and UV-Vis Spectroscopic Data for this compound

SpectroscopyWavelength/WavenumberDescription
IR (KBr, cm⁻¹) 3450O-H stretching
1710C=O stretching (ketone)
1640C=C stretching
UV-Vis (MeOH, nm) 235π → π* transition

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. The following are generalized experimental protocols for obtaining such data.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a 500 MHz instrument. The sample is typically dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a potassium bromide (KBr) pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹, and the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is recorded on a UV-Vis spectrophotometer. The sample is dissolved in methanol (B129727) (MeOH), and the spectrum is scanned over a range of wavelengths, typically from 200 to 400 nm. The wavelength of maximum absorption (λmax) is reported in nanometers (nm).

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a natural product like this compound follows a logical workflow that integrates various spectroscopic techniques.

Spectroscopic_Workflow cluster_elucidation Structure Elucidation Extraction Plant Material (e.g., Euphorbia lathyris) Purification Chromatography (e.g., HPLC) Extraction->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Structure This compound NMR->Structure IR->Structure UV_Vis->Structure MS->Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

17-Hydroxyisolathyrol: A Technical Guide to Its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic diterpenoid belonging to the lathyrane family, a class of natural products known for their complex chemical structures and diverse biological activities. These compounds have garnered significant interest in the scientific community for their potential as anti-inflammatory and anti-cancer agents, as well as their ability to modulate multidrug resistance in cancer cells. This technical guide provides a comprehensive overview of the natural sources, isolation, quantification, and potential biological signaling pathways of this compound, with a focus on methodologies relevant to researchers in drug discovery and development.

Natural Sources and Abundance

The primary natural source of this compound and its derivatives is the plant Euphorbia lathyris, commonly known as caper spurge, paper spurge, gopher spurge, or mole plant.[1][2][3] This species is native to parts of Asia but has become widely naturalized in other regions.[1][2] The seeds of Euphorbia lathyris are a particularly rich source of lathyrane diterpenoids.[4][5] Another reported, though less detailed, source of this compound is Leptochloa chinensis.[4]

CompoundNatural Source(s)Plant Part
This compoundEuphorbia lathyris, Leptochloa chinensis[4]Seeds[4]
5, 15, 17-O-triacetyl-3-O-benzoyl-17-hydroxyisolathyrolEuphorbia lathyrisSeeds[5]

Experimental Protocols

Extraction and Isolation of Lathyrane Diterpenoids

The general methodology for the extraction and isolation of lathyrane diterpenoids, including this compound, from Euphorbia lathyris seeds involves a multi-step process. The following protocol is a synthesis of methodologies reported in the literature for this class of compounds.

1. Extraction:

  • Sample Preparation: Dried and powdered seeds of Euphorbia lathyris are used as the starting material.

  • Solvent Extraction: The powdered seeds are typically extracted with a polar solvent such as 95% ethanol (B145695) or methanol (B129727).[5] This is often performed under reflux for several hours to ensure efficient extraction of the diterpenoids. The extraction is usually repeated multiple times.

  • Concentration: The combined solvent extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Liquid-Liquid Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A common partitioning scheme involves:

    • Petroleum ether (or n-hexane) to remove nonpolar constituents like fats and sterols.

    • Dichloromethane (B109758) (or chloroform) to extract medium-polarity compounds, including many diterpenoids.

    • Ethyl acetate (B1210297) to recover more polar diterpenoids and other phenolics.

    • The remaining aqueous fraction will contain highly polar compounds.

  • The fractions are then concentrated to yield partitioned extracts. The lathyrane diterpenoids are typically found in the dichloromethane and ethyl acetate fractions.

3. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography: The diterpenoid-rich fractions are subjected to column chromatography on silica gel. A gradient elution system, for example, with increasing proportions of ethyl acetate in petroleum ether, is used to separate the compounds based on polarity.

  • Sephadex LH-20 Chromatography: Further purification of the fractions obtained from silica gel chromatography is often achieved using a Sephadex LH-20 column, typically with methanol as the eluent, to separate compounds based on their size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final step in isolating pure compounds involves preparative or semi-preparative HPLC, often on a C18 reversed-phase column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

The following diagram illustrates the general workflow for the extraction and isolation of this compound.

G start Dried & Powdered E. lathyris Seeds extraction Solvent Extraction (e.g., 95% Ethanol, Reflux) start->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Petroleum Ether, CH2Cl2, EtOAc) crude_extract->partitioning fractions Diterpenoid-Rich Fractions (CH2Cl2 and EtOAc) partitioning->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC (C18) sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Extraction and Isolation Workflow
Quantitative Analysis

While specific quantitative data for this compound is scarce, a quantitative analysis method can be developed based on established protocols for other lathyrane diterpenoids from E. lathyris. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a suitable technique.

1. Sample Preparation:

  • An accurately weighed amount of powdered E. lathyris seed material is extracted with a defined volume of a suitable solvent (e.g., 70% methanol) using ultrasonication.

  • The extract is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC-UV Conditions (Adapted from related compound analysis):

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water.

  • Detection Wavelength: Based on the UV absorbance spectrum of this compound. A diode-array detector (DAD) would be optimal to determine the maximum absorbance wavelength.

  • Flow Rate: Approximately 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Quantification: A calibration curve would be constructed using a purified and quantified standard of this compound.

The following diagram outlines the logical workflow for the quantitative analysis.

G start E. lathyris Seed Powder extraction Ultrasonic Extraction (e.g., 70% Methanol) start->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC-UV Analysis (C18 column, Methanol/Water gradient) filtration->hplc data_analysis Data Analysis hplc->data_analysis quantification Quantification of This compound data_analysis->quantification

Quantitative Analysis Workflow
Structural Elucidation

The structural confirmation of isolated this compound would rely on a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) to determine the accurate mass and molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments including 1H-NMR, 13C-NMR, COSY, HSQC, HMBC, and NOESY to elucidate the detailed two-dimensional structure and stereochemistry of the molecule.

Biological Signaling Pathways

The biological activities of lathyrane diterpenoids are an area of active research. While the specific signaling pathways of this compound have not been fully elucidated, studies on related lathyrane compounds suggest potential involvement in key cellular signaling cascades, particularly the NF-κB and Protein Kinase C (PKC) pathways.

Potential Involvement in the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Some lathyrane diterpenoids have been shown to exert anti-inflammatory effects by inhibiting this pathway. The proposed mechanism involves the inhibition of IκBα phosphorylation, which in turn prevents the nuclear translocation of the NF-κB complex and the subsequent expression of pro-inflammatory genes.

G lps LPS tlr4 TLR4 lps->tlr4 ikb IκBα tlr4->ikb Activates IKK nfkb NF-κB ikb->nfkb Phosphorylation & Degradation leads to release of nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Genes (iNOS, COX-2) nucleus->genes Transcription inflammation Inflammation genes->inflammation hydroxyisolathyrol This compound (Proposed) hydroxyisolathyrol->ikb Inhibits Phosphorylation G hydroxyisolathyrol This compound (Proposed) pkc Protein Kinase C (PKC) hydroxyisolathyrol->pkc Activates substrates Downstream Substrates pkc->substrates Phosphorylates response Cellular Responses (e.g., Proliferation, Differentiation) substrates->response

References

Diterpenoids from Euphorbia lathyris Seeds: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The seeds of Euphorbia lathyris, a plant with a long history in traditional medicine, are a rich source of structurally diverse diterpenoids.[1][2][3] These compounds, particularly those with a lathyrane skeleton, have garnered significant scientific interest due to their potent biological activities. This technical guide provides an in-depth overview of the primary biological effects of diterpenoids isolated from Euphorbia lathyris seeds, with a focus on their cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal properties. Detailed experimental protocols for key bioassays are provided, along with visualizations of the core signaling pathways involved. All quantitative data from cited studies are summarized in structured tables to facilitate comparison and analysis.

Introduction

Euphorbia lathyris L. (caper spurge) is a plant belonging to the Euphorbiaceae family.[1] Its seeds have been utilized in traditional Chinese medicine for various purposes.[1][2] Phytochemical investigations have revealed that these seeds are a prolific source of diterpenoids, with lathyrane, ingenane, and tigliane (B1223011) skeletons being the most prominent.[1][4][5] Among these, lathyrane-type diterpenoids are a major class of secondary metabolites present in the genus Euphorbia.[4] These compounds have demonstrated a range of significant pharmacological activities, positioning them as promising candidates for drug discovery and development. This guide will delve into the key biological activities of these diterpenoids, presenting the current state of research in a comprehensive and technically detailed manner.

Key Biological Activities

The diterpenoids isolated from Euphorbia lathyris seeds exhibit three primary areas of biological activity that are of significant interest to the scientific and pharmaceutical communities:

  • Cytotoxicity against Cancer Cells: A significant number of lathyrane-type diterpenoids have shown potent cytotoxic effects against a variety of human cancer cell lines.[1][6]

  • Anti-inflammatory Effects: Several diterpenoids have demonstrated the ability to inhibit key inflammatory mediators, suggesting their potential as anti-inflammatory agents.[7][8][9]

  • Reversal of Multidrug Resistance (MDR): Certain diterpenoids have been identified as potent modulators of P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer cells, thereby resensitizing them to chemotherapeutic agents.[10][11][12]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for the most potent diterpenoids from Euphorbia lathyris seeds in the key biological activities identified.

Table 1: Cytotoxic Activity of Diterpenoids from Euphorbia lathyris Seeds
CompoundCell LineIC50 (µM)Reference
Euphorbia factor L28786-0 (Renal cancer)9.43[1][6]
HepG2 (Liver cancer)13.22[1][6]
Euphorbia factor L2bU937 (Leukemia)0.87[13]
Euphorbia factor L9KB (Nasopharyngeal cancer)6.1[8]
KB-VIN (MDR cancer)5.7[8]
Euphorbia factor L3KB (Nasopharyngeal cancer)7.9[8]
KB-VIN (MDR cancer)8.0[8]
Table 2: Anti-inflammatory Activity of Diterpenoids from Euphorbia lathyris Seeds
CompoundAssayCell LineIC50 (µM)Reference
Unnamed Lathyrane Diterpenoid (Compound 1)NO Production InhibitionRAW264.73.0 ± 1.1[7]
Unnamed Lathyrane Diterpenoids (Compounds 1-3, 7, 9, 11, 13, 14, 16)NO Production InhibitionRAW264.72.6 - 26.0[7][14]
Euphorbia Factor L29 and others (1-18)NO Production InhibitionRAW 264.711.2 - 52.2[15]
Table 3: Multidrug Resistance (MDR) Reversal Activity of Diterpenoids from Euphorbia lathyris Seeds
CompoundCell LineReversal Fold (RF) at 10 µMReference
Various Jatrophane DiterpenoidsMCF-7/ADR2.3 - 12.9[10]
Euphorantester BMCF-7/ADRComparable to Verapamil[12]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of diterpenoids from Euphorbia lathyris seeds.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[11] It is based on the reduction of the yellow MTT salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product.[7][11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 8,500 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[11]

  • Compound Treatment: Prepare a stock solution of the test diterpenoid in dimethyl sulfoxide (B87167) (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Add the compound solutions to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11][16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[11]

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophage cells (e.g., RAW 264.7) upon stimulation with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[14][17]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well or 96-well plate at an appropriate density (e.g., 5 x 10^5 cells/well for a 24-well plate) and allow them to adhere overnight.[14]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test diterpenoids for 1-2 hours.[14][18]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[14][18]

  • Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) in a 96-well plate.[14][17]

  • Absorbance Measurement: Incubate the plate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.[14]

  • Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. The inhibitory effect of the compound on NO production is calculated relative to the LPS-stimulated control.

Multidrug Resistance Reversal: Rhodamine 123 Efflux Assay

This assay assesses the ability of a compound to inhibit the function of the P-glycoprotein (P-gp) efflux pump. P-gp actively transports various substrates, including the fluorescent dye Rhodamine 123, out of the cell.[12][19][20] Inhibition of P-gp leads to the intracellular accumulation of Rhodamine 123, which can be quantified by flow cytometry or fluorescence microscopy.[12][21]

Protocol:

  • Cell Culture: Use a P-gp-overexpressing cancer cell line (e.g., MCF-7/ADR or HeyA8-MDR) and its corresponding parental sensitive cell line.[12]

  • Compound Treatment: Treat the cells with the test diterpenoid at various concentrations for a specified duration (e.g., 48 hours). A known P-gp inhibitor, such as verapamil, should be used as a positive control.[12][19]

  • Rhodamine 123 Staining: After treatment, incubate the cells with Rhodamine 123 (e.g., 1 µM) for 30-60 minutes at 37°C.[12]

  • Cell Processing: Wash the cells with ice-cold PBS to remove extracellular dye.[12]

  • Fluorescence Measurement: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.[12]

  • Data Analysis: An increase in the intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux. The reversal fold (RF) can be calculated by comparing the cytotoxicity of a chemotherapeutic agent in the presence and absence of the diterpenoid.

Signaling Pathways and Mechanisms of Action

The biological activities of diterpenoids from Euphorbia lathyris seeds are mediated through their interaction with specific cellular signaling pathways.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of these diterpenoids are primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway in macrophages stimulated with LPS.[7] LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the macrophage surface.[4][6] This initiates a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[6] This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production. Diterpenoids from Euphorbia lathyris have been shown to inhibit this pathway, leading to a reduction in the production of NO and other inflammatory cytokines.[7]

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa->NFkB Releases Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Pro_inflammatory_genes Diterpenoids Diterpenoids from Euphorbia lathyris Diterpenoids->IKK_complex Inhibits

Caption: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.

Mechanism of Multidrug Resistance Reversal

Multidrug resistance in cancer is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[19] P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic drugs out of the cancer cell, thereby reducing their intracellular concentration and efficacy.[1] P-gp is a transmembrane protein with two nucleotide-binding domains (NBDs) and two transmembrane domains (TMDs). The mechanism of drug efflux involves the binding of the drug to a site within the TMDs, followed by ATP binding and hydrolysis at the NBDs, which induces a conformational change in the protein, leading to the expulsion of the drug from the cell. Diterpenoids from Euphorbia lathyris can act as P-gp inhibitors, likely by competing with the chemotherapeutic drugs for binding to P-gp or by interfering with its ATP hydrolysis cycle, thus restoring the sensitivity of resistant cancer cells to chemotherapy.[10]

G Chemo_drug Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Chemo_drug->Pgp Binds Diterpenoid Diterpenoid Diterpenoid->Pgp Inhibits Binding Pgp->Chemo_drug Efflux ADP_Pi ADP + Pi Pgp->ADP_Pi ATP ATP ATP->Pgp Hydrolysis Extracellular Extracellular Space Cell_Membrane Intracellular Intracellular Space

References

A Technical Guide to the Anti-inflammatory Properties of 17-Hydroxyisolathyrol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the anti-inflammatory properties of 17-hydroxyisolathyrol, a lathyrane-type diterpenoid, and its closely related derivatives. Drawing from recent studies, this document details the molecule's mechanism of action, presents quantitative data on its anti-inflammatory effects, outlines key experimental protocols for its evaluation, and visualizes the involved signaling pathways.

Introduction

This compound is a natural compound isolated from plants of the Euphorbia genus, notably Euphorbia lathyris.[1][2] Lathyrane diterpenoids, the class of molecules to which this compound belongs, have garnered significant interest in the scientific community for their diverse and potent biological activities, including anti-inflammatory effects.[3][4] Chronic inflammation is a key pathological feature of numerous diseases, making the exploration of novel anti-inflammatory agents like this compound a critical area of research for the development of new therapeutics. This guide focuses on the anti-inflammatory activities of this compound and its derivatives, with a particular emphasis on the recently isolated and studied compound, euplarisan A.

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

Current research strongly indicates that the anti-inflammatory effects of this compound derivatives are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Studies on euplarisan A, a derivative of this compound, have demonstrated that it significantly decreases the expression of phosphorylated IκBα (p-IκBα) in a dose-dependent manner.[5][6] The phosphorylation and subsequent degradation of IκBα are critical steps for the activation of NF-κB. By inhibiting IκBα phosphorylation, euplarisan A prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of its target pro-inflammatory genes.[5] This leads to a reduction in the production of key inflammatory mediators such as nitric oxide (NO), IL-1β, IL-6, and TNF-α.[5][6][7]

Interestingly, for some lathyrane diterpenoids, the anti-inflammatory action appears to be specific to the NF-κB pathway, with no significant involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway. However, the role of the MAPK pathway in the anti-inflammatory activity of this compound itself has not yet been fully elucidated and warrants further investigation.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) (Active) IkBa_NFkB->NFkB Releases NF-κB IkBa_p->IkBa_NFkB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Hydroxyisolathyrol This compound (and derivatives) Hydroxyisolathyrol->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to mRNA Pro-inflammatory mRNA DNA->mRNA Transcription

Figure 1: Proposed mechanism of NF-κB inhibition by this compound.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of this compound derivatives has been quantified in vitro, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following table summarizes the key quantitative data for euplarisan A, a representative derivative.

CompoundAssayCell LineStimulantIC50 (µM)Reference
Euplarisan A Nitric Oxide (NO) ProductionRAW 264.7LPS7.50 ± 1.45[6][7][8][9]

Note: Data for this compound itself is not currently available in the public domain. Euplarisan A is a closely related derivative and serves as a strong indicator of the potential anti-inflammatory activity of the parent compound.

In addition to NO inhibition, euplarisan A has been shown to dose-dependently inhibit the production of the following pro-inflammatory cytokines and enzymes:

CompoundInhibited Cytokines/EnzymesCell LineStimulantEffectReference
Euplarisan A IL-1β, IL-6, TNF-αRAW 264.7LPSDose-dependent inhibition[5][6][7]
iNOS, COX-2RAW 264.7LPSDose-dependent decrease in expression[5][6][9]

Experimental Protocols

This section provides a detailed methodology for the key experiments used to characterize the anti-inflammatory properties of this compound derivatives.

Cell Culture

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Nitric Oxide (NO) Production Assay
  • Cell Seeding: RAW 264.7 cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., euplarisan A). After 1-2 hours of pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes. The absorbance is measured at 540-550 nm using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

Cytokine Measurement (ELISA)
  • Cell Treatment: RAW 264.7 cells are treated as described in the NO production assay.

  • Supernatant Collection: After the 24-hour incubation period, the culture supernatants are collected and centrifuged to remove cellular debris.

  • ELISA: The concentrations of IL-1β, IL-6, and TNF-α in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The cytokine concentrations are calculated based on the standard curves generated for each cytokine.

Western Blot Analysis
  • Cell Lysis: After treatment, RAW 264.7 cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against iNOS, COX-2, p-IκBα, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The relative intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays Cell_Culture RAW 264.7 Cell Culture Pre_treatment Pre-treat cells with compound Cell_Culture->Pre_treatment Compound_Prep Prepare this compound (or derivative) solutions Compound_Prep->Pre_treatment LPS_Stimulation Stimulate with LPS (1 µg/mL) Pre_treatment->LPS_Stimulation Collect_Supernatant Collect Supernatant LPS_Stimulation->Collect_Supernatant Cell_Lysis Lyse Cells LPS_Stimulation->Cell_Lysis NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Collect_Supernatant->NO_Assay ELISA Cytokine ELISA (IL-1β, IL-6, TNF-α) Collect_Supernatant->ELISA Western_Blot Western Blot (iNOS, COX-2, p-IκBα) Cell_Lysis->Western_Blot

Figure 2: General experimental workflow for assessing anti-inflammatory activity.

Conclusion and Future Directions

The available scientific evidence strongly supports the anti-inflammatory potential of this compound and its derivatives. The primary mechanism of action appears to be the inhibition of the NF-κB signaling pathway, leading to a downstream reduction in the production of key pro-inflammatory mediators.

For drug development professionals, this compound represents a promising lead compound. However, further research is required to fully elucidate its therapeutic potential. Key future research directions should include:

  • In-depth studies on this compound: While data on its derivatives are valuable, a comprehensive evaluation of the parent compound is necessary.

  • Investigation of the MAPK pathway: Clarifying the role, if any, of the MAPK signaling pathway in the anti-inflammatory effects of this compound is crucial for a complete mechanistic understanding.

  • In vivo studies: Preclinical studies in animal models of inflammatory diseases are essential to validate the in vitro findings and to assess the compound's efficacy, pharmacokinetics, and safety profile.

  • Structure-activity relationship (SAR) studies: A systematic investigation of the relationship between the chemical structure of this compound and its anti-inflammatory activity will guide the design and synthesis of more potent and selective analogues.

References

The Anti-Inflammatory Action of 17-Hydroxyisolathyrol: A Deep Dive into its Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals in the inflammatory disease space now have a comprehensive technical guide detailing the mechanism of action of 17-Hydroxyisolathyrol, a promising anti-inflammatory compound. This document elucidates the molecular pathways through which this lathyrane diterpenoid, derived from Euphorbia lathyris, exerts its effects on key inflammatory responses.

Core Mechanism: Inhibition of the NF-κB and MAPK Signaling Pathways

This compound and its derivatives have demonstrated significant anti-inflammatory activity by targeting critical signaling cascades within immune cells. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory process.

Upon stimulation by inflammatory triggers such as lipopolysaccharide (LPS), a component of bacterial cell walls, these pathways are activated, leading to the production of a cascade of pro-inflammatory mediators. This compound intervenes by suppressing this activation, thereby reducing the inflammatory response.

A key derivative, Euplarisan A, has been shown to inhibit the generation of pro-inflammatory cytokines including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α)[1]. Furthermore, it decreases the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes responsible for the production of the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively[1].

The molecular basis for this inhibition lies in its ability to prevent the phosphorylation and subsequent degradation of the Inhibitor of kappa Bα (IκBα)[1]. In a resting state, IκBα binds to NF-κB, sequestering it in the cytoplasm. Inflammatory stimuli trigger the phosphorylation of IκBα, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to activate the transcription of pro-inflammatory genes. By inhibiting IκBα phosphorylation, this compound effectively blocks the nuclear translocation and activity of NF-κB[1].

Quantitative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound's derivatives has been quantified through various in vitro assays, primarily using the RAW 264.7 macrophage cell line. The following table summarizes the inhibitory concentrations (IC50) for key inflammatory markers.

Compound/DerivativeTargetIC50 (µM)Cell Line
Euplarisan A Nitric Oxide (NO) ProductionNot explicitly quantifiedRAW 264.7
IL-1β ProductionDose-dependent reductionRAW 264.7
IL-6 ProductionDose-dependent reductionRAW 264.7
TNF-α ProductionDose-dependent reductionRAW 264.7

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with varying concentrations of this compound or its derivatives for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay

NO production is quantified by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. Briefly, 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. A standard curve using sodium nitrite is generated to determine the nitrite concentration.

Cytokine Measurement (ELISA)

The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

To assess the protein expression of iNOS, COX-2, and the phosphorylation status of IκBα, cells are lysed, and total protein is extracted. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-IκBα, and a loading control (e.g., β-actin or GAPDH). After washing, the membranes are incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clear visual representation of the processes involved, the following diagrams have been generated using the Graphviz DOT language.

NF-kB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates p_IkBa p-IκBα IKK_complex->p_IkBa Phosphorylates IkBa IκBα NFkB NF-κB IkBa->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates p_IkBa->NFkB Releases 17_Hydroxyisolathyrol This compound 17_Hydroxyisolathyrol->IKK_complex Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nuc->Pro_inflammatory_Genes Activates Experimental Workflow Start Start Cell_Culture RAW 264.7 Cell Culture Start->Cell_Culture Pre-treatment Pre-treat with This compound Cell_Culture->Pre-treatment Stimulation Stimulate with LPS (1 µg/mL) Pre-treatment->Stimulation Incubation Incubate for specified time Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Lyse_Cells Lyse Cells Incubation->Lyse_Cells NO_Assay Nitric Oxide (NO) Assay (Griess) Collect_Supernatant->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6, IL-1β) Collect_Supernatant->ELISA Western_Blot Western Blot (iNOS, COX-2, p-IκBα) Lyse_Cells->Western_Blot Data_Analysis Data Analysis NO_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

References

Potential Therapeutic Applications of 17-Hydroxyisolathyrol and Related Lathyrane Diterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging therapeutic potential of 17-hydroxyisolathyrol and its related lathyrane diterpenoids. These natural compounds, primarily isolated from plants of the Euphorbia genus, have demonstrated significant anti-inflammatory properties, positioning them as promising candidates for the development of novel therapeutics. This document consolidates the available quantitative data, details key experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and drug discovery efforts in this area.

Core Findings: Anti-inflammatory Activity of this compound Derivatives

Recent studies have highlighted the potent anti-inflammatory effects of several this compound derivatives. The primary mechanism of this activity is believed to be the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory cascade. The inhibitory concentrations (IC50) for NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells have been determined for several promising compounds.

A systematic study of lathyrane diterpenoids isolated from the seeds of Euphorbia lathyris revealed that four this compound derivatives—euplarisan A, euplarisan B, euplarisan D, and EFL17—were among the most potent inhibitors of NO production.[1] The IC50 values for these and other active lathyrane diterpenoids ranged from 2.6 to 26.0 μM.[2]

Table 1: Inhibitory Activity of Lathyrane Diterpenoids on Nitric Oxide (NO) Production

CompoundTypeIC50 (μM) for NO Inhibition in RAW264.7 CellsSource
Compound 1 (unnamed)New Lathyrane Diterpenoid3.0 ± 1.1Euphorbia lathyris
Compound 8d1Lathyrane Diterpenoid Hybrid1.55 ± 0.68Synthetic
Various Lathyrane DiterpenoidsLathyrane Diterpenoids11.2 - 52.2Euphorbia lathyris

Note: Specific IC50 values for euplarisan A, B, D, and EFL17 require access to the full-text publication of the cited study.

Elucidating the Mechanism of Action: The NF-κB Signaling Pathway and Autophagy

The anti-inflammatory effects of lathyrane diterpenoids are attributed to their modulation of key signaling pathways involved in the inflammatory response. Research on a potent lathyrane diterpenoid hybrid, compound 8d1, has provided significant insights into these mechanisms.[3][[“]]

The primary pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade . In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Lathyrane diterpenoids have been shown to inhibit the phosphorylation of IκBα, an inhibitor of NF-κB, thereby preventing NF-κB's nuclear translocation and subsequent gene expression.[2][3]

Furthermore, these compounds have been observed to induce autophagy , a cellular process of degradation and recycling of cellular components. The induction of autophagy can have anti-inflammatory effects by removing damaged organelles and protein aggregates that can trigger inflammation. The interplay between NF-κB inhibition and autophagy induction appears to be a key component of the anti-inflammatory action of lathyrane diterpenoids.[3]

Below is a diagram illustrating the proposed anti-inflammatory mechanism of lathyrane diterpenoids.

Anti_Inflammatory_Mechanism cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB IκBα->NFκB Release NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Lathyranes Lathyrane Diterpenoids Lathyranes->IKK Inhibition Autophagy Autophagy Induction Lathyranes->Autophagy Induction ProInflam_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, etc.) NFκB_nuc->ProInflam_Genes NO NO ProInflam_Genes->NO Production Prostaglandins Prostaglandins ProInflam_Genes->Prostaglandins Production

Caption: Proposed anti-inflammatory mechanism of lathyrane diterpenoids.

Experimental Protocols

To facilitate the replication and extension of these findings, the following are detailed methodologies for key experiments cited in the literature.

Nitric Oxide (NO) Production Assay

This assay is fundamental to assessing the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in activated macrophages.

Cell Culture:

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Experimental Workflow:

NO_Assay_Workflow cluster_workflow NO Production Assay Workflow A 1. Seed RAW264.7 cells in 96-well plates B 2. Incubate for 24 hours A->B C 3. Pre-treat with test compounds (various concentrations) for 1 hour B->C D 4. Stimulate with LPS (1 µg/mL) for 24 hours C->D E 5. Collect supernatant D->E F 6. Mix supernatant with Griess reagent E->F G 7. Measure absorbance at 540 nm F->G H 8. Calculate NO concentration and % inhibition G->H

References

The Pharmacology of Lathyrane Diterpenoids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse pharmacological activities, mechanisms of action, and therapeutic potential of lathyrane diterpenoids for researchers, scientists, and drug development professionals.

Lathyrane diterpenoids, a large and structurally diverse class of natural products primarily isolated from the Euphorbia genus, have emerged as a significant area of interest in medicinal chemistry and drug discovery.[1][2][3] These highly oxygenated, tricyclic compounds possess a unique 5/11/3-membered ring system that serves as a privileged scaffold for interacting with various biological targets.[1][2] This technical guide provides a comprehensive review of the pharmacology of lathyrane diterpenoids, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways to facilitate further research and development in this promising field. The diverse bioactivities of these compounds, including anti-inflammatory, cytotoxic, multidrug resistance reversal, antiviral, and neuroprotective effects, underscore their potential as starting points for novel therapeutic agents.[2][3][4]

Key Pharmacological Activities and Quantitative Data

The pharmacological effects of lathyrane diterpenoids are broad, with significant activity demonstrated in several key areas of therapeutic interest. The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of different lathyrane derivatives.

Anti-inflammatory Activity

Lathyrane diterpenoids have shown potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[5][6] This activity is typically assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

Table 1: Anti-inflammatory Activity of Lathyrane Diterpenoids

Compound/IsolateAssay SystemEndpointIC50 Value (μM)Reference
Euphorbia factor L29 (1) & 17 analoguesLPS-induced RAW 264.7 macrophagesNO Production Inhibition11.2 - 52.2[7]
Lathyrane Diterpenoid (1)LPS-induced RAW 264.7 macrophagesNO Production Inhibition3.0 ± 1.1[6]
Lathyrane Diterpenoids (1–3, 7, 9, 11, 13, 14, 16)LPS-induced RAW 264.7 macrophagesNO Production Inhibition2.6–26.0[6]
Lathyrane Diterpenoid Hybrid (8d1)LPS-induced RAW 264.7 macrophagesNO Production Inhibition1.55 ± 0.68[5]
Cytotoxic and Antiproliferative Activity

The cytotoxic potential of lathyrane diterpenoids has been evaluated against various cancer cell lines and other proliferative cells, such as hypertrophic scar fibroblasts.

Table 2: Cytotoxic and Antiproliferative Activity of Lathyrane Diterpenoids

Compound/IsolateCell LineEndpointIC50 Value (μM)Reference
Euphlathin A (1)Human hypertrophic scar (HTS) cellsAntiproliferative6.33[8]
Euphorbia factor L2bU937 (Human leukemia)Cytotoxicity0.87[9]
Antiviral Activity

Select lathyrane diterpenoids have demonstrated inhibitory activity against viral replication, highlighting their potential as antiviral drug leads.

Table 3: Antiviral Activity of Lathyrane Diterpenoids

Compound/IsolateVirusAssay SystemIC50 Value (μM)Reference
Lathyrane Diterpenoid (10)HIV-1in vitro replication assay8.2[10]
Neuroprotective and Neuromodulatory Activity

Recent studies have explored the effects of lathyrane diterpenoids on the nervous system, revealing activities relevant to neurodegenerative diseases like Alzheimer's.

Table 4: Neuroprotective and Neuromodulatory Activity of Lathyrane Diterpenoids

Compound/IsolateTarget/AssayEndpointIC50 Value (μM)Reference
Lathyrane Derivative (17)Acetylcholinesterase (AChE)Enzyme Inhibition7.1[11]

Mechanisms of Action and Signaling Pathways

The pharmacological effects of lathyrane diterpenoids are mediated by their interaction with specific cellular signaling pathways. The anti-inflammatory and neuroprotective activities, in particular, have been mechanistically investigated.

Anti-inflammatory Signaling Pathway

The anti-inflammatory properties of many lathyrane diterpenoids are attributed to their ability to suppress the NF-κB signaling cascade. In response to inflammatory stimuli like LPS, the IκBα protein is phosphorylated and degraded, allowing the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes such as iNOS and COX-2. Certain lathyrane diterpenoids inhibit this process, reducing the production of inflammatory mediators.[5][6]

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa dissociates NFkB NF-κB IkBa_NFkB->NFkB releases p_IkBa->IkBa_NFkB degradation Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, IL-1β) Nucleus->Pro_inflammatory_genes activates transcription of Inflammatory_mediators Inflammatory Mediators (NO, Prostaglandins, Cytokines) Pro_inflammatory_genes->Inflammatory_mediators leads to production of Lathyrane_Diterpenoids Lathyrane Diterpenoids Lathyrane_Diterpenoids->IKK inhibit Lathyrane_Diterpenoids->NFkB inhibit nuclear translocation G Lathyrane_Diterpenoids Lathyrane Diterpenoids PKC Protein Kinase C (PKC) Lathyrane_Diterpenoids->PKC bind and activate Downstream_Targets Downstream Targets PKC->Downstream_Targets phosphorylate Cellular_Responses Cellular Responses (e.g., NPC Proliferation, HIV-1 Reactivation) Downstream_Targets->Cellular_Responses lead to G Plant_Material Plant Material (e.g., Euphorbia seeds) Extraction Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Bioassay Initial Bioassay (e.g., NO Inhibition) Crude_Extract->Bioassay Active_Extract Active Extract Identified Bioassay->Active_Extract Fractionation Bioassay-Guided Fractionation (e.g., Column Chromatography) Active_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay_Fractions Bioassay of Fractions Fractions->Bioassay_Fractions Active_Fractions Active Fractions Identified Bioassay_Fractions->Active_Fractions Isolation Isolation of Pure Compounds (e.g., HPLC) Active_Fractions->Isolation Pure_Compounds Pure Compounds Isolation->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compounds->Structure_Elucidation Identified_Compounds Identified Lathyrane Diterpenoids Structure_Elucidation->Identified_Compounds Final_Bioassays Confirmation of Bioactivity (IC50 determination) Identified_Compounds->Final_Bioassays

References

In Vitro and In Vivo Studies of Lathyrane Diterpenoids: A Technical Overview with Reference to 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the in vitro and in vivo activities of 17-Hydroxyisolathyrol is limited in publicly available scientific literature. This document provides a comprehensive overview of the biological activities of structurally related lathyrane diterpenoids, primarily isolated from Euphorbia lathyris, the same plant source as this compound. This information is intended to serve as a scientific proxy and guide for potential research directions.

Introduction

This compound is a macrocyclic lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris. The lathyrane skeleton, a complex tricyclic carbon framework, is characteristic of a class of natural products that have garnered significant interest for their diverse biological activities, particularly their potential as anticancer agents. This technical guide summarizes the available in vitro and in vivo data for lathyrane diterpenoids, providing insights into their cytotoxic effects, mechanisms of action, and potential therapeutic applications. Detailed experimental protocols and visual representations of key processes are included to facilitate further research and drug development efforts.

Quantitative Data Presentation

The cytotoxic activities of various lathyrane diterpenoids against a range of human cancer cell lines are summarized below. These data highlight the potential of this class of compounds as anticancer agents.

Table 1: In Vitro Cytotoxicity of Lathyrane Diterpenoids from Euphorbia lathyris

CompoundCell LineCancer TypeIC50 (µM)Reference
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1)A549Lung Cancer17.51 ± 0.85[1]
KBOral Epidermoid Carcinoma24.07 ± 1.06
HCT116Colorectal Carcinoma27.18 ± 1.21
Euphorbia factor L28786-0Renal Cell Carcinoma9.43[1]
HepG2Liver Cancer13.22[1]
Euphorbia factor L9A549Lung CancerNot specified[2]
MDA-MB-231Breast CancerNot specified[2]
KBOral Epidermoid CarcinomaNot specified[2]
MCF-7Breast CancerNot specified[2]
KB-VINMultidrug-Resistant Oral Epidermoid CarcinomaNot specified[2]
Euphorbia factor L2KB-VINMultidrug-Resistant Oral Epidermoid CarcinomaSelective Activity[2]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., Lathyrol-3-phenylacetate-5,15-diacetate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Dissolution of this compound

The following protocols are suggested for the preparation of this compound for in vivo administration. The choice of solvent will depend on the experimental animal and administration route.[3]

Protocol 1:

  • Dissolve this compound in DMSO (10% of the final volume).

  • Add PEG300 (40% of the final volume) and mix.

  • Add Tween-80 (5% of the final volume) and mix.

  • Add saline (45% of the final volume) to reach the final desired concentration.

    • Solubility: ≥ 2.5 mg/mL (7.13 mM)[3]

Protocol 2:

  • Dissolve this compound in DMSO (10% of the final volume).

  • Add a solution of 20% SBE-β-CD in saline (90% of the final volume).

    • Solubility: ≥ 2.5 mg/mL (7.13 mM)[3]

Protocol 3:

  • Dissolve this compound in DMSO (10% of the final volume).

  • Add corn oil (90% of the final volume).

    • Solubility: ≥ 2.5 mg/mL (7.13 mM)[3]

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical workflow for in vitro cytotoxicity testing and a proposed signaling pathway for the induction of apoptosis by a lathyrane diterpenoid, based on studies of related compounds.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (48-72 hours) B->C D MTT Assay C->D E Absorbance Reading D->E F IC50 Calculation E->F

Caption: A typical workflow for determining the in vitro cytotoxicity of a compound.

G cluster_pathway Proposed Apoptotic Pathway for Lathyrane Diterpenoids Compound Lathyrane Diterpenoid (e.g., DEFL1) ROS Increased ROS Compound->ROS Mito Mitochondrial Membrane Potential (ΔΨm) Decrease ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A proposed mitochondrial-mediated apoptotic pathway for lathyrane diterpenoids.

Conclusion

The available scientific literature strongly suggests that lathyrane diterpenoids, the class of compounds to which this compound belongs, possess significant anticancer properties. In vitro studies have demonstrated their cytotoxic effects against a variety of cancer cell lines, including those with multidrug resistance. The proposed mechanism of action for some of these compounds involves the induction of apoptosis through the mitochondrial pathway. While specific data for this compound is not yet widely available, the findings for related lathyrane diterpenoids provide a solid foundation and a compelling rationale for further investigation of this compound as a potential therapeutic agent. Future research should focus on elucidating the specific in vitro and in vivo activities of this compound, defining its precise mechanism of action, and evaluating its safety and efficacy in preclinical models.

References

The Intricate Dance of Structure and Activity: A Deep Dive into 17-Hydroxyisolathyrol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led scientists to explore the vast chemical diversity of the natural world. Among the promising candidates are lathyrane diterpenoids, a class of complex molecules renowned for their diverse biological activities. This technical guide delves into the core of their potential, focusing on the structure-activity relationship (SAR) of a specific member, 17-Hydroxyisolathyrol, and its synthetic and naturally occurring analogs. By dissecting the relationship between their chemical architecture and biological function, we can unlock the principles guiding their efficacy and pave the way for the rational design of more potent and selective drug candidates.

Core Principles of Lathyrane Diterpenoid Bioactivity

Lathyrane diterpenoids, isolated from plants of the Euphorbia genus, are characterized by a unique tricyclic carbon skeleton. Their biological effects, ranging from potent anti-inflammatory and cytotoxic activity to the modulation of multidrug resistance in cancer cells, are intricately linked to the nature and orientation of the various functional groups adorning this core structure. Understanding these relationships is paramount for optimizing their therapeutic potential.

Key structural features that dictate the bioactivity of lathyrane diterpenoids include:

  • Substitution at C3: The nature and stereochemistry of the substituent at the C3 position have been shown to significantly impact cytotoxic activity.

  • Acylation Patterns: The presence and type of acyl groups, particularly at positions C3, C5, C7, C8, C15, and C17, are critical determinants of their biological effects.

  • The C12/C13 Double Bond: The geometry of the double bond within the macrocyclic ring can influence the molecule's overall conformation and, consequently, its interaction with biological targets.

  • The gem-Dimethylcyclopropane Ring: The stereochemistry of this characteristic three-membered ring is another crucial factor influencing the cytotoxic potential of these compounds.

Quantitative Insights: Structure-Activity Relationship Data

The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of this compound and its analogs. This data provides a clear comparison of how modifications to the core lathyrane structure impact their biological efficacy.

Table 1: Cytotoxic Activity of Lathyrane Diterpenoids Against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Key Structural Features
Euphorbia factor L28786-0 (Renal Cancer)9.43[1][2]α-configuration substitute at C-3[1][2]
HepG2 (Liver Cancer)13.22[1][2]
Euphorbia factor L2bU937 (Leukemia)0.87trans-gem-dimethylcyclopropane

Table 2: Anti-inflammatory Activity of Lathyrane Diterpenoid Analogs

CompoundAssayIC50 (µM)Key Structural Features
Lathyrane Diterpenoid/3-hydroxyflavone (B191502) hybrid (8d1)Inhibition of NO production in LPS-stimulated RAW264.7 cells1.55 ± 0.68[3][4][[“]]Hybrid molecule with a 3-hydroxyflavone moiety[3][4][[“]]

Elucidating the Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A growing body of evidence suggests that the anti-inflammatory effects of many natural products, including lathyrane diterpenoids, are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Studies on lathyrane diterpenoid hybrids have demonstrated their ability to interfere with this critical inflammatory cascade. For instance, the lathyrane diterpenoid/3-hydroxyflavone hybrid 8d1 has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB in LPS-stimulated RAW264.7 macrophage cells[3][4]. This inhibition of the NF-κB pathway leads to a downstream reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2)[3].

Experimental Protocols: A Guide for Researchers

To facilitate further research in this promising area, this section provides detailed methodologies for key experiments cited in the study of this compound and its analogs.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Western Blot Analysis for NF-κB Signaling Pathway

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the steps to analyze the expression and phosphorylation status of key proteins in the NF-κB pathway.

Procedure:

  • Cell Lysis: After treatment with the compounds and/or inflammatory stimuli (e.g., LPS), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-NF-κB p65, NF-κB p65, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizing the Molecular Logic: Signaling Pathways and Workflows

To provide a clearer understanding of the complex biological processes and experimental procedures involved, the following diagrams have been generated using the Graphviz DOT language.

NF-kappaB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB-alpha IkB-alpha IKK Complex->IkB-alpha phosphorylates NF-kB NF-kB IkB-alpha->NF-kB sequesters IkB-alpha_P p-IkB-alpha IkB-alpha->IkB-alpha_P NF-kB_n NF-kB NF-kB->NF-kB_n translocates Proteasome Proteasome IkB-alpha_P->Proteasome degradation This compound Analog This compound Analog This compound Analog->IKK Complex inhibits DNA DNA NF-kB_n->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcribes

Inhibition of the NF-κB signaling pathway by a this compound analog.

Western_Blot_Workflow Cell_Culture_Treatment 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 5. Protein Transfer to PVDF Membrane SDS_PAGE->Protein_Transfer Blocking 6. Blocking Protein_Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 9. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 10. Densitometry Analysis Detection->Analysis

A generalized workflow for Western blot analysis.

SAR_Logic Lathyrane_Scaffold Lathyrane Scaffold Modification Chemical Modification Lathyrane_Scaffold->Modification Analog_Library Analog Library Modification->Analog_Library Bioactivity_Screening Bioactivity Screening (e.g., Cytotoxicity, Anti-inflammatory) Analog_Library->Bioactivity_Screening SAR_Analysis Structure-Activity Relationship Analysis Bioactivity_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Logical workflow for structure-activity relationship studies.

References

17-Hydroxyisolathyrol: A Technical Guide to its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic diterpenoid belonging to the lathyrane class of natural products.[1] It is isolated from the seeds of Euphorbia lathyris, a plant that has been utilized in traditional medicine. Lathyrane diterpenoids are recognized for their diverse and potent biological activities, including anti-inflammatory, antiviral, and cytotoxic effects, making them of significant interest to the scientific and drug development communities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its isolation, and an exploration of its potential biological mechanisms of action.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₃₀O₅[1]
Molecular Weight 350.45 g/mol [1]
Appearance Light yellow to yellow solid[1]
CAS Number 93551-00-9[1]
Solubility In Vitro:
DMSO100 mg/mL (285.35 mM) (requires sonication)
In Vivo (Formulations):
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.13 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.13 mM)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.13 mM)

Experimental Protocols

Isolation of Lathyrane-Type Diterpenoids from Euphorbia lathyris Seeds

The following is a detailed methodology for the extraction and isolation of lathyrane diterpenoids, including this compound, from the seeds of Euphorbia lathyris.

1. Extraction:

  • The seeds of Euphorbia lathyris are first ground into a powder.

  • The powdered seeds are then subjected to extraction with 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

  • The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol. This liquid-liquid extraction separates compounds based on their polarity.

  • The ethyl acetate fraction, which is expected to contain the lathyrane diterpenoids, is concentrated.

3. Chromatographic Purification:

  • The concentrated ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.

  • A gradient elution system is employed, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with the addition of ethyl acetate and/or acetone.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined and further purified.

  • Subsequent purification steps involve repeated column chromatography on silica gel and Sephadex LH-20 (eluted with methanol (B129727) or a chloroform-methanol mixture).

  • Final purification to yield individual compounds like this compound may be achieved using preparative high-performance liquid chromatography (HPLC).

4. Structure Elucidation:

  • The chemical structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

G Figure 1: Experimental Workflow for Isolation start Ground Seeds of Euphorbia lathyris extraction Ethanol Extraction start->extraction concentration1 Concentration extraction->concentration1 partition Liquid-Liquid Partitioning (Petroleum Ether, EtOAc, n-Butanol) concentration1->partition concentration2 Concentration of EtOAc Fraction partition->concentration2 silica1 Silica Gel Column Chromatography concentration2->silica1 sephadex Sephadex LH-20 Chromatography silica1->sephadex hplc Preparative HPLC sephadex->hplc end Isolated this compound hplc->end

Figure 1: Workflow for isolating this compound.

Biological Activity and Potential Signaling Pathways

While specific studies detailing the mechanism of action of this compound are limited, the broader class of lathyrane diterpenoids exhibits significant biological activities. These compounds are known to possess anti-inflammatory, cytotoxic, and multidrug resistance reversal properties.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Several lathyrane diterpenoids have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A key signaling pathway often implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. It is plausible that this compound may also modulate this pathway.

In a typical inflammatory response, stimuli such as lipopolysaccharide (LPS) activate Toll-like receptors (TLRs), leading to the activation of a signaling cascade that results in the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus, where they bind to DNA and promote the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, as well as enzymes like iNOS and COX-2. Lathyrane diterpenoids may interfere with this pathway at various points, such as by inhibiting IκB phosphorylation or preventing NF-κB nuclear translocation.

G Figure 2: Hypothesized NF-κB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Nuclear Translocation IkB_NFkB->NFkB IκB Degradation Hydroxyisolathyrol This compound Hydroxyisolathyrol->IKK Potential Inhibition DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Genes

Figure 2: Hypothesized NF-κB signaling pathway and potential inhibition.

Conclusion

This compound is a promising natural product with potential for further investigation in drug discovery and development. This guide has summarized its key physicochemical characteristics and provided a detailed protocol for its isolation. While the precise molecular mechanisms of this compound are still under investigation, the known anti-inflammatory properties of the lathyrane diterpenoid class suggest that modulation of key signaling pathways, such as NF-κB, is a likely mode of action. Further research is warranted to fully elucidate its biological targets and therapeutic potential.

References

Methodological & Application

Application Note: Quantification of 17-Hydroxyisolathyrol using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

17-Hydroxyisolathyrol is a macrocyclic diterpene of the lathyrol type, primarily isolated from the seeds of Euphorbia lathyris.[1] Members of the Euphorbia genus are known for their diverse chemical constituents, including various diterpenoids, which exhibit a wide range of biological activities.[2][3][4] The complex matrix of plant extracts necessitates the development of reliable and validated analytical methods for the accurate quantification of specific phytoconstituents.[2][5][6] This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound. The method is designed to be suitable for quality control of raw materials, extracts, and formulated products in a research and drug development setting. The protocol includes sample preparation from a plant matrix and a comprehensive method validation strategy based on the International Conference on Harmonisation (ICH) guidelines.[7][8][9][10][11]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Hexane (B92381) (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Syringe filters (0.45 µm, PTFE)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

ParameterCondition
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min, 50% B; 5-20 min, 50-90% B; 20-25 min, 90% B; 25.1-30 min, 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 20 µL
Run Time 30 minutes

Note: The UV detection wavelength is proposed. An initial scan of the this compound standard in the mobile phase should be performed to determine the optimal wavelength for maximum absorbance.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (50:50, A:B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.

Sample Preparation from Plant Matrix (e.g., Euphorbia lathyris seeds)
  • Grinding: Grind the dried seeds into a fine powder.

  • Extraction: Macerate 1 g of the powdered sample with 20 mL of a 1:1 mixture of hexane and ethyl acetate for 24 hours at room temperature. This solvent system is chosen for its effectiveness in extracting diterpenoids.

  • Filtration and Concentration: Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in 5 mL of methanol.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 1 mL of the reconstituted extract onto the cartridge.

    • Wash the cartridge with 5 mL of a 40% methanol in water solution to remove polar impurities.

    • Elute the this compound with 5 mL of 90% methanol in water.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase (50:50, A:B). Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.

Method Validation

The proposed HPLC-UV method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[7][8][9]

Data Presentation: Summary of Validation Parameters

The following tables summarize the acceptance criteria and present hypothetical (but realistic) results for the validation of this method.

Table 1: System Suitability

Parameter Acceptance Criteria Hypothetical Result
Tailing Factor (Asymmetry) ≤ 2.0 1.2
Theoretical Plates (N) > 2000 6500

| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |

Table 2: Linearity

Parameter Acceptance Criteria Hypothetical Result
Concentration Range - 1-100 µg/mL
Correlation Coefficient (r²) ≥ 0.999 0.9995

| Regression Equation | - | y = 45872x + 1234 |

Table 3: Accuracy (Recovery)

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL, n=3) Mean Recovery (%) % RSD
80% 40 39.8 99.5 1.1
100% 50 50.4 100.8 0.9
120% 60 59.5 99.2 1.3

| Acceptance Criteria | | | 98.0 - 102.0% | ≤ 2.0% |

Table 4: Precision

Precision Type Concentration (µg/mL) % RSD (n=6) Acceptance Criteria
Repeatability 50 1.2% ≤ 2.0%

| Intermediate Precision | 50 | 1.5% | ≤ 2.0% |

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter Method Hypothetical Result
LOD Based on Signal-to-Noise ratio (S/N = 3) 0.3 µg/mL

| LOQ | Based on Signal-to-Noise ratio (S/N = 10) | 1.0 µg/mL |

Table 6: Robustness

Parameter Varied Variation % RSD of Peak Area
Flow Rate ± 0.1 mL/min < 2.0%
Column Temperature ± 2 °C < 2.0%
Mobile Phase Composition ± 2% Organic < 2.0%

| Acceptance Criteria | | % RSD ≤ 2.0% |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the entire process, from sample acquisition to final quantification.

HPLC_Workflow cluster_validation Validation Parameters cluster_method_dev cluster_quant start Start: Sample Acquisition (e.g., Euphorbia lathyris seeds) prep Sample Preparation start->prep end_node End: Report Quantified This compound Concentration method_dev HPLC Method Development prep->method_dev Initial Extract for Optimization sub_grind Grinding of Seeds validation Method Validation method_dev->validation quant Routine Sample Analysis validation->quant sub_spec Specificity validation->sub_spec quant->end_node sub_extract Solvent Extraction sub_grind->sub_extract sub_concentrate Concentration sub_extract->sub_concentrate sub_spe SPE Cleanup sub_concentrate->sub_spe sub_final Final Reconstitution & Filtration sub_spe->sub_final sub_final->method_dev Prepared Sample sub_final->quant Prepared Sample sub_lin Linearity & Range sub_acc Accuracy sub_prec Precision sub_lodq LOD & LOQ sub_robust Robustness

Caption: Workflow for the quantification of this compound.

Disclaimer: The HPLC-UV method and validation data presented in this application note are proposed based on established chromatographic principles and are intended for guidance. Method parameters may require optimization for specific laboratory equipment and sample matrices. It is essential to perform a full method validation for this compound using a certified reference standard before application to routine analysis.

References

Application Note: Quantitative Analysis of 17-Hydroxyisolathyrol in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of 17-Hydroxyisolathyrol, a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus, notably Euphorbia lathyris. Lathyrane diterpenoids are recognized for their diverse biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance reversal effects, making them promising candidates for drug development.[1][2][3] This application note outlines a comprehensive protocol for sample preparation, LC-MS/MS analysis, and data processing. While specific Multiple Reaction Monitoring (MRM) transitions for this compound are not widely published, this guide details the procedure for determining these parameters.

Introduction

This compound (Molecular Formula: C₂₀H₃₀O₅, Molecular Weight: 350.45 g/mol ) is a macrocyclic diterpenoid found in the seeds of Euphorbia lathyris.[1] The Euphorbia genus is a rich source of bioactive compounds, and diterpenes from these plants have demonstrated significant cytotoxic effects against various cancer cell lines and potent anti-inflammatory properties.[4][5] The mechanism of action for some lathyrane diterpenoids involves the inhibition of the NF-κB signaling pathway and induction of autophagy, highlighting their therapeutic potential. Accurate and sensitive quantification of this compound in plant extracts is crucial for phytochemical studies, quality control of herbal preparations, and pharmacokinetic analysis in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for this purpose.

Experimental Protocol

This protocol is based on established methods for the analysis of other diterpenoids from Euphorbia species and should be optimized for this compound.[4]

Sample Preparation: Solid-Liquid Extraction
  • Plant Material: Use dried and finely powdered plant material (e.g., seeds of Euphorbia lathyris).

  • Extraction Solvent: Methanol is a commonly used and effective solvent for extracting diterpenoids.[4]

  • Extraction Procedure:

    • Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

    • Add 20 mL of methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonciate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the plant residue two more times.

    • Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1.0 mL of methanol, vortex, and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Ion Source Temperature 150°C
Desolvation Gas Temp. 500°C
Capillary Voltage 3.0 kV
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transition Determination for this compound
  • Precursor Ion Identification:

    • Prepare a standard solution of this compound (~1 µg/mL).

    • Perform a full scan analysis in positive ESI mode to identify the precursor ion. Given the molecular weight of 350.45, the expected precursor ion would be the protonated molecule [M+H]⁺ at m/z 351.4. Other adducts such as [M+Na]⁺ (m/z 373.4) or [M+NH₄]⁺ (m/z 368.4) may also be observed and can be selected as the precursor.

  • Product Ion Identification:

    • Perform a product ion scan (or fragmentation scan) on the selected precursor ion (m/z 351.4).

    • Infuse the standard solution directly into the mass spectrometer or use a flow injection analysis.

    • Vary the collision energy (CE) to induce fragmentation and identify the most stable and abundant product ions.

    • Select at least two product ions for the MRM method: one for quantification (the most intense) and one for confirmation.

Table 2: Hypothetical MRM Transitions for this compound

(Note: These values are for illustrative purposes and must be determined experimentally.)

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound351.4333.4315.4To be optimized
Internal Standard (IS)TBDTBDTBDTo be optimized

Quantitative Data Presentation

For accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound. An internal standard (IS) of a structurally similar compound, not present in the plant extract, should be used to correct for matrix effects and variations in instrument response.

Table 3: Example Calibration Curve Data (Hypothetical)

Concentration (ng/mL)Peak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)
11,520150,1000.0101
57,850152,3000.0515
1016,100151,5000.1063
5082,300153,0000.5379
100165,000152,1001.0848
500835,000151,8005.5007
Linearity (r²) \multicolumn{3}{l}{> 0.995}

Table 4: Example Quantitative Results in Euphorbia lathyris Seed Extract (Hypothetical)

Sample IDPeak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Amount in Plant Material (µg/g)
EL-S10.25423.523.5
EL-S20.28926.726.7
EL-S30.26124.124.1
Mean 24.8
RSD (%) 5.4

Visualizations

Experimental Workflow

G Experimental Workflow for LC-MS/MS Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing a 1. Weigh Dried Plant Material b 2. Add Methanol a->b c 3. Vortex & Sonicate b->c d 4. Centrifuge c->d e 5. Collect Supernatant d->e f 6. Evaporate to Dryness e->f g 7. Reconstitute & Filter f->g h Inject Sample onto C18 Column g->h i Gradient Elution h->i j ESI+ Ionization i->j k MRM Detection j->k l Peak Integration k->l m Calibration Curve Generation l->m n Quantification of this compound m->n

Caption: Workflow for the extraction and quantification of this compound.

Potential Signaling Pathway

Lathyrane diterpenoids have been shown to exert anti-inflammatory and cytotoxic effects, often through modulation of the NF-κB pathway and Protein Kinase C (PKC) activation.[6]

G Hypothesized Signaling Pathway of Lathyrane Diterpenoids cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus compound This compound (Lathyrane Diterpenoid) pkc Protein Kinase C (PKC) compound->pkc Activates ikb_nfkb IκBα-NF-κB Complex compound->ikb_nfkb Inhibits Degradation pkc->ikb_nfkb Phosphorylates ikb IκBα nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->ikb Phosphorylation & Degradation ikb_nfkb->nfkb genes Pro-inflammatory Genes (e.g., COX-2, iNOS) nfkb_nuc->genes Induces Transcription

References

Application Notes and Protocols: 1H and 13C NMR Spectral Assignment of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a member of the lathyrane-type diterpenoids, a class of natural products predominantly isolated from the genus Euphorbia. These compounds are characterized by a complex tricyclic carbon skeleton, often featuring a 5/11/3-membered ring system. The intricate stereochemistry and dense functionalization of lathyrane diterpenoids make their structural elucidation a challenging task, for which Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This document provides a detailed guide to the 1H and 13C NMR spectral assignment of this compound, including tabulated spectral data from a closely related analogue, a comprehensive experimental protocol for NMR analysis, and graphical representations of the analytical workflow. While a complete, published dataset for this compound was not available at the time of this writing, the data presented herein for a related isolathyrol derivative serves as a robust reference for researchers working with this class of compounds.

Data Presentation

The definitive spectral assignment of this compound requires a complete set of 1D and 2D NMR data. Due to the absence of a publicly available, fully assigned dataset for this compound, the following tables present the 1H and 13C NMR data for a structurally similar lathyrane diterpenoid isolated from Euphorbia lathyris. This data provides expected chemical shift ranges and coupling patterns characteristic of the isolathyrol scaffold. The atom numbering is based on the isolathyrol core structure.

Table 1: 1H NMR Spectral Data of a Representative Isolathyrol Derivative (CDCl₃, 500 MHz)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
12.35m
25.60d10.5
35.85d10.5
43.15m
54.90d8.0
72.20m
81.80, 2.10m
92.50m
101.65m
112.90m
125.30d9.5
154.60s
161.10s
174.15s
181.05s
191.20s
201.75s

Disclaimer: The presented data is from a closely related isolathyrol derivative and is intended for illustrative purposes. Actual chemical shifts for this compound may vary.

Table 2: 13C NMR Spectral Data of a Representative Isolathyrol Derivative (CDCl₃, 125 MHz)

Atom No.Chemical Shift (δ, ppm)
145.2
2130.5
3128.8
452.1
585.3
638.4
728.7
835.6
941.9
1030.1
1148.5
12135.2
13140.1
14205.5
1575.8
1628.9
1765.4
1822.3
1918.5
2015.7

Disclaimer: The presented data is from a closely related isolathyrol derivative and is intended for illustrative purposes. Actual chemical shifts for this compound may vary.

Experimental Protocols

The following is a generalized protocol for the isolation and NMR analysis of lathyrane diterpenoids from plant material.

1. Isolation and Purification of this compound

  • Extraction: Dried and powdered plant material (e.g., seeds of Euphorbia lathyris) is extracted exhaustively with a suitable organic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning between solvents of varying polarity (e.g., n-hexane, ethyl acetate (B1210297), and water) to separate compounds based on their polarity.

  • Chromatography: The fraction containing the target diterpenoids (typically the ethyl acetate fraction) is further purified using a combination of chromatographic techniques. This may include column chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure compound.

2. NMR Spectroscopic Analysis

  • Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • 1D NMR Spectroscopy:

    • ¹H NMR: Proton NMR spectra are acquired on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are typically averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 100 or 125 MHz. A spectral width of 200-220 ppm is used. Due to the low natural abundance of ¹³C and its longer relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms, allowing for the assignment of carbons bearing protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for connecting different spin systems and for assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing valuable information about the relative stereochemistry of the molecule.

Visualization of Experimental Workflow

The logical flow from sample preparation to the final spectral assignment can be visualized as follows:

experimental_workflow cluster_extraction Isolation and Purification cluster_nmr NMR Analysis cluster_assignment Spectral Assignment plant_material Plant Material (e.g., Euphorbia lathyris seeds) extraction Solvent Extraction plant_material->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation chromatography Column & HPLC Chromatography fractionation->chromatography pure_compound Pure this compound chromatography->pure_compound sample_prep Sample Preparation (in CDCl3) pure_compound->sample_prep one_d_nmr 1D NMR (1H, 13C, DEPT) sample_prep->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) sample_prep->two_d_nmr spectral_data Raw Spectral Data one_d_nmr->spectral_data two_d_nmr->spectral_data data_analysis Data Analysis and Interpretation spectral_data->data_analysis structure_elucidation Structure Elucidation & Stereochemical Assignment data_analysis->structure_elucidation logical_relationships cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_assignment Structural Information H1_NMR 1H NMR (Chemical Shift, Multiplicity, J-coupling) proton_spin_systems Proton Spin Systems H1_NMR->proton_spin_systems C13_NMR 13C NMR & DEPT (Chemical Shift, C-type) ch_framework C-H Framework C13_NMR->ch_framework COSY COSY (H-H Connectivity) COSY->proton_spin_systems HSQC HSQC (Direct C-H Correlation) HSQC->ch_framework HMBC HMBC (Long-range C-H Correlation) molecular_scaffold Molecular Scaffold (Quaternary Carbons) HMBC->molecular_scaffold NOESY NOESY (Through-space H-H Proximity) stereochemistry Relative Stereochemistry NOESY->stereochemistry proton_spin_systems->ch_framework ch_framework->molecular_scaffold molecular_scaffold->stereochemistry

Application Notes and Protocols: Extraction and Purification of 17-Hydroxyisolathyrol from Euphorbia lathyris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol, a lathyrane-type diterpenoid found in Euphorbia lathyris, has garnered interest for its potential biological activities. This document provides a detailed protocol for the extraction and purification of this compound from the seeds of Euphorbia lathyris. The methodology encompasses sample preparation, solvent extraction, liquid-liquid partitioning, and multi-step chromatographic separation. While specific yield data for this compound is not extensively reported in the literature, this protocol is based on established methods for the isolation of lathyrane diterpenoids from this plant species.

Introduction

Euphorbia lathyris, commonly known as caper spurge or mole plant, is a rich source of various secondary metabolites, including a diverse group of lathyrane-type diterpenoids. These compounds are characterized by a complex tricyclic carbon skeleton and often exhibit a range of biological activities. Among these, this compound is a compound of interest for further investigation in drug discovery and development. The successful isolation of this compound in high purity is a critical first step for any subsequent biological and pharmacological studies. This protocol outlines a robust and reproducible method for the extraction and purification of this compound.

Data Presentation

Extraction StepPlant MaterialExtraction SolventYield of Crude ExtractReference
Ethanolic ExtractionDefatted flour of mature seedsEthanol (B145695):water:HCl (50:50:0.2)117.5 ± 9.22 mg/g of defatted flour[1]
Ethanolic ExtractionPowdered seeds95% EthanolNot specified[2]
Methanolic ExtractionSeedsMethanol (B129727)Not specified[3]

Experimental Protocols

This protocol is a composite of established methods for the isolation of lathyrane diterpenoids from Euphorbia lathyris.

Plant Material and Preparation
  • Plant Material: Use mature seeds of Euphorbia lathyris.

  • Grinding: Grind the seeds into a fine powder using a laboratory mill.

  • Defatting (Optional but Recommended): To improve the efficiency of the subsequent extraction of polar compounds, it is advisable to defat the seed powder. This can be achieved by Soxhlet extraction with n-hexane for 6-8 hours. Discard the n-hexane fraction and air-dry the defatted seed powder.

Extraction
  • Solvent Extraction: Macerate the powdered seeds (or defatted seed powder) with 95% ethanol (or methanol) at a ratio of 1:10 (w/v) at room temperature for 24 hours with occasional stirring.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Repeated Extraction: Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanolic extract.

Liquid-Liquid Partitioning
  • Suspension: Suspend the crude ethanolic extract in distilled water.

  • Solvent Partitioning: Perform successive partitioning of the aqueous suspension with solvents of increasing polarity.

    • First, partition with petroleum ether to remove nonpolar compounds. Separate the petroleum ether layer.

    • Next, partition the aqueous layer with dichloromethane (B109758). Separate the dichloromethane layer.

    • Finally, partition the remaining aqueous layer with ethyl acetate (B1210297). Separate the ethyl acetate layer.

  • Fraction Concentration: Concentrate each of the petroleum ether, dichloromethane, and ethyl acetate fractions separately using a rotary evaporator. Lathyrane diterpenoids are typically found in the dichloromethane and ethyl acetate fractions.

Chromatographic Purification

Step 1: Silica (B1680970) Gel Column Chromatography

  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).

  • Sample Loading: Adsorb the dried dichloromethane or ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. For example:

    • n-hexane:ethyl acetate (9:1)

    • n-hexane:ethyl acetate (8:2)

    • n-hexane:ethyl acetate (7:3)

    • n-hexane:ethyl acetate (1:1)

    • 100% ethyl acetate

  • Fraction Collection and Analysis: Collect fractions of equal volume and monitor the separation using Thin Layer Chromatography (TLC) with a suitable developing solvent and visualization reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating). Combine fractions with similar TLC profiles.

Step 2: Sephadex LH-20 Column Chromatography

  • Purpose: This step is used for further purification of the fractions containing lathyrane diterpenoids to remove pigments and other impurities.

  • Column Preparation: Swell Sephadex LH-20 in methanol and pack it into a column.

  • Elution: Apply the semi-purified fraction from the silica gel column to the Sephadex LH-20 column and elute with methanol.

  • Fraction Collection: Collect fractions and monitor by TLC.

Step 3: High-Performance Liquid Chromatography (HPLC)

  • System: Use a preparative or semi-preparative HPLC system with a reversed-phase C18 column.

  • Mobile Phase: A gradient of methanol and water is a common mobile phase for the separation of lathyrane diterpenoids.

  • Detection: Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Isolation: Collect the peak corresponding to this compound based on its retention time (if a standard is available) or collect all major peaks for further structural elucidation.

  • Purity Check: The purity of the isolated compound can be confirmed by analytical HPLC.

Structure Elucidation

The structure of the purified compound should be confirmed using spectroscopic methods such as:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMBC, and HSQC experiments to determine the chemical structure.

Visualization of the Experimental Workflow

Extraction_Purification_Workflow cluster_preparation 1. Sample Preparation cluster_extraction 2. Extraction cluster_partitioning 3. Liquid-Liquid Partitioning cluster_purification 4. Chromatographic Purification cluster_final_product 5. Final Product start Euphorbia lathyris Seeds grinding Grinding start->grinding defatting Defatting (n-hexane) grinding->defatting extraction Ethanol Maceration defatting->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Solvent Partitioning (Petroleum Ether, Dichloromethane, Ethyl Acetate) concentration1->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc final_product Pure this compound hplc->final_product

Caption: Workflow for the extraction and purification of this compound.

References

Application Notes and Protocols: Cell-Based Assay for Testing the Anti-Inflammatory Activity of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The identification of novel anti-inflammatory compounds is a key objective in drug discovery. 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris, has been identified as a compound of interest for its potential biological activities.[1] This document provides a detailed protocol for a cell-based assay to evaluate the anti-inflammatory properties of this compound. The assay utilizes lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a well-established in vitro model for studying inflammation.[2][3][4][5] The primary endpoints of this assay are the inhibition of nitric oxide (NO) production and the secretion of pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[2][6][7][8]

Signaling Pathway and Experimental Workflow

LPS-Induced Pro-Inflammatory Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages.[2][6] It binds to Toll-like Receptor 4 (TLR4) on the macrophage surface, initiating a downstream signaling cascade that involves the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[2][9][10][11] This leads to the upregulation and secretion of various pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), which produces nitric oxide, and cytokines like TNF-α, IL-6, and IL-1β.[2][6][9][11] this compound is hypothesized to interfere with this pathway, thereby reducing the inflammatory response.

LPS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_Pathway MAPK Pathway MyD88->MAPK_Pathway NF_kB_Pathway NF-κB Pathway MyD88->NF_kB_Pathway Transcription Gene Transcription MAPK_Pathway->Transcription NF_kB_Pathway->Transcription Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6, IL-1β) Transcription->Mediators Compound This compound (Hypothesized Inhibition) Compound->MAPK_Pathway Compound->NF_kB_Pathway

LPS-induced pro-inflammatory signaling pathway.
Experimental Workflow

The experimental workflow is designed to assess the dose-dependent effect of this compound on the production of inflammatory mediators in LPS-stimulated RAW 264.7 cells. The workflow includes cell seeding, pre-treatment with the test compound, stimulation with LPS, and subsequent quantification of NO and cytokines from the cell culture supernatant.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A 1. Cell Seeding (RAW 264.7 macrophages) B 2. Pre-treatment (this compound or Vehicle) A->B C 3. Stimulation (LPS) B->C D 4. Incubation (24 hours) C->D E 5. Supernatant Collection D->E F 6a. Nitric Oxide Assay (Griess Test) E->F G 6b. Cytokine Quantification (ELISA for TNF-α, IL-6, IL-1β) E->G

References

Application Notes and Protocols for Nitric Oxide Inhibition Assay Using RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to various chronic diseases. Macrophages, key players in the inflammatory process, produce signaling molecules like nitric oxide (NO) in response to inflammatory triggers such as bacterial lipopolysaccharide (LPS). The overproduction of NO by inducible nitric oxide synthase (iNOS) is implicated in the pathophysiology of inflammatory disorders.[1][2] The murine macrophage cell line, RAW 264.7, provides a robust and reproducible in vitro model to screen for potential anti-inflammatory agents that can inhibit NO production.[1][3] This document provides a detailed protocol for the nitric oxide inhibition assay using RAW 264.7 macrophages, including cell culture, induction of NO production, treatment with inhibitory compounds, and quantification of nitrite (B80452), a stable metabolite of NO, using the Griess assay.[1][3][4]

Principle of the Assay

RAW 264.7 macrophages are stimulated with LPS, which activates intracellular signaling pathways, primarily the NF-κB pathway, leading to the upregulation and expression of the iNOS enzyme.[5][6] iNOS then catalyzes the production of large amounts of NO from L-arginine. Potential inhibitors are co-incubated with the cells to assess their ability to suppress this NO production. The amount of NO produced is indirectly quantified by measuring the concentration of nitrite in the cell culture supernatant using the Griess reagent.[1][3] This colorimetric assay is based on a two-step diazotization reaction where acidified nitrite produces a nitrosating agent that reacts with sulfanilamide (B372717) to form a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to produce a colored azo-derivative, the absorbance of which is measured at 540 nm.[7][8] A concurrent cell viability assay is crucial to ensure that the observed reduction in NO is due to specific inhibitory effects and not cellular toxicity.[9][10][11]

Key Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection NO Detection & Viability cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells in 96-well plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_inhibitor Add test compounds (various concentrations) incubate_24h->add_inhibitor add_lps Add LPS (1 µg/mL) add_inhibitor->add_lps incubate_18_24h Incubate for 18-24h add_lps->incubate_18_24h collect_supernatant Collect supernatant incubate_18_24h->collect_supernatant mtt_assay Perform MTT Assay on cells: 1. Add MTT reagent 2. Incubate 4h 3. Add Solubilizer 4. Measure Abs at 550-570 nm incubate_18_24h->mtt_assay griess_assay Perform Griess Assay: 1. Add Griess Reagent 2. Incubate 10 min 3. Measure Abs at 540 nm collect_supernatant->griess_assay calculate_nitrite Calculate Nitrite Concentration (using NaNO2 standard curve) griess_assay->calculate_nitrite calculate_viability Calculate % Cell Viability mtt_assay->calculate_viability calculate_inhibition Calculate % Inhibition of NO calculate_nitrite->calculate_inhibition

Caption: Experimental workflow for the nitric oxide inhibition assay.

Detailed Experimental Protocols

Materials and Reagents
  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test inhibitory compounds

  • Griess Reagent Kit (or individual components: sulfanilamide, N-(1-naphthyl)ethylenediamine dihydrochloride (B599025), phosphoric acid)

  • Sodium Nitrite (NaNO2)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

Protocol 1: Cell Culture and Seeding
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1][9]

  • Subculture the cells every 2-3 days when they reach 80-90% confluency.

  • For the assay, harvest the cells and adjust the cell density to 1.5 x 10^5 cells/mL in fresh culture medium.[1][4]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell adherence.[4][9]

Protocol 2: Treatment with Inhibitors and LPS Stimulation
  • Prepare stock solutions of the test compounds, typically in DMSO, and then dilute them to the desired final concentrations in culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

  • After the 24-hour incubation, carefully remove the old medium from the wells.

  • Add 100 µL of medium containing the various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known inhibitor of NO production).

  • Pre-incubate the cells with the test compounds for 1-2 hours.[4]

  • Subsequently, add 1 µg/mL of LPS to all wells except for the negative control (unstimulated) wells.[1]

  • Incubate the plate for another 18-24 hours at 37°C in a 5% CO2 incubator.[4]

Protocol 3: Nitric Oxide Measurement (Griess Assay)
  • After the incubation period, carefully collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[1]

  • Prepare a sodium nitrite standard curve by performing serial dilutions of a stock NaNO2 solution in culture medium to obtain concentrations ranging from 0 to 100 µM.

  • Add 100 µL of the Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well containing the standards and the collected supernatants.[1]

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.[1][7]

  • Measure the absorbance at 540 nm using a microplate reader.[1][4]

Protocol 4: Cell Viability (MTT Assay)
  • After collecting the supernatant for the Griess assay, add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in the original 96-well plate.[9]

  • Incubate for 4 hours at 37°C.[1][9]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 550-570 nm using a microplate reader.[9][11]

Data Presentation and Analysis

The quantitative data should be summarized for clear interpretation.

Table 1: Nitrite Concentration and NO Inhibition

Treatment GroupConcentrationAbsorbance at 540 nm (Mean ± SD)Nitrite Conc. (µM) (Mean ± SD)% NO Inhibition
Untreated Control-
LPS Control (1 µg/mL)-0%
Test Compound AX µM
Test Compound AY µM
Test Compound AZ µM
Positive ControlC µM

Calculation of % NO Inhibition:

% Inhibition = [ (Nitrite Conc. in LPS Control - Nitrite Conc. in Test Sample) / Nitrite Conc. in LPS Control ] x 100

Table 2: Cell Viability

Treatment GroupConcentrationAbsorbance at 570 nm (Mean ± SD)% Cell Viability
Untreated Control-100%
LPS Control (1 µg/mL)-
Test Compound AX µM
Test Compound AY µM
Test Compound AZ µM
Positive ControlC µM

Calculation of % Cell Viability:

% Viability = [ (Absorbance of Test Sample) / (Absorbance of Untreated Control) ] x 100

Signaling Pathway of LPS-Induced NO Production

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to iNOS_gene iNOS Gene NFkB_active->iNOS_gene binds to promoter iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation (in cytoplasm) NO Nitric Oxide (NO) iNOS_protein->NO catalyzes L_Arginine L-Arginine L_Arginine->NO IkB_NFkB->NFkB_active releases

Caption: LPS-induced NF-κB signaling pathway for NO production.

Conclusion

References

Application Note & Protocols: Measuring Cytokine Production in Response to 17-Hydroxyisolathyrol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic lathyrol derivative that has been identified as a potential modulator of immune and inflammatory responses[1]. Understanding the precise effects of this compound on cytokine production is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. This document provides detailed protocols for quantifying cytokine production in response to this compound treatment, guidance on data presentation, and visual representations of relevant experimental workflows and signaling pathways. The methodologies described herein are essential for researchers in immunology, pharmacology, and drug development who are investigating novel immunomodulatory agents.

Data Presentation

Quantitative data should be summarized in a clear and organized manner to facilitate comparison between different treatment conditions. The following tables provide templates for presenting cytokine measurement data obtained from Enzyme-Linked Immunosorbent Assay (ELISA) and Intracellular Cytokine Staining (ICS) followed by flow cytometry.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion (ELISA)

Treatment GroupConcentration (µM)TNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDIL-1β (pg/mL) ± SD
Vehicle Control0ValueValueValue
This compound1ValueValueValue
This compound10ValueValueValue
This compound50ValueValueValue
Positive Control (e.g., LPS)Conc.ValueValueValue

Table 2: Effect of this compound on Anti-inflammatory Cytokine Secretion (ELISA)

Treatment GroupConcentration (µM)IL-10 (pg/mL) ± SDTGF-β (pg/mL) ± SD
Vehicle Control0ValueValue
This compound1ValueValue
This compound10ValueValue
This compound50ValueValue
Positive Control (e.g., LPS)Conc.ValueValue

Table 3: Percentage of Cytokine-Producing T Helper Cells after this compound Treatment (Flow Cytometry)

Treatment GroupConcentration (µM)% IFN-γ+ of CD4+ Cells ± SD% IL-4+ of CD4+ Cells ± SD% IL-17A+ of CD4+ Cells ± SD
Vehicle Control0ValueValueValue
This compound1ValueValueValue
This compound10ValueValueValue
This compound50ValueValueValue
Positive Control (e.g., PMA/Ionomycin)Conc.ValueValueValue

Experimental Protocols

Two primary methods for quantifying cytokine production are detailed below: ELISA for secreted cytokines in culture supernatants and intracellular flow cytometry for identifying cytokine-producing cell populations.

Protocol 1: Quantification of Secreted Cytokines by ELISA

This protocol outlines the steps for a sandwich ELISA to measure the concentration of specific cytokines in cell culture supernatants.

Materials:

  • 96-well high-protein-binding ELISA plates

  • Capture antibody specific for the cytokine of interest

  • Recombinant cytokine standard

  • Detection antibody (biotinylated) specific for the cytokine

  • Avidin-HRP (or Streptavidin-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.5)

  • Assay Diluent/Blocking Buffer (e.g., PBS with 10% FBS or 1% BSA)[2]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to 1-4 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted capture antibody to each well of the 96-well plate.

    • Seal the plate and incubate overnight at 4°C[3][4].

  • Blocking:

    • Wash the plate 3 times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for at least 1-2 hours at room temperature (RT).

  • Sample and Standard Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Prepare serial dilutions of the recombinant cytokine standard in Assay Diluent to generate a standard curve.

    • Add 100 µL of your samples (cell culture supernatants) and standards to the appropriate wells.

    • Seal the plate and incubate for 2 hours at RT.

  • Detection Antibody Incubation:

    • Wash the plate 4 times with Wash Buffer[3][5].

    • Dilute the biotinylated detection antibody to 0.5-2 µg/mL in Assay Diluent[3][5].

    • Add 100 µL of the diluted detection antibody to each well.

    • Seal the plate and incubate for 1 hour at RT[3][5].

  • Enzyme Conjugate Incubation:

    • Wash the plate 4 times with Wash Buffer.

    • Dilute Avidin-HRP or Streptavidin-HRP according to the manufacturer's instructions in Assay Diluent.

    • Add 100 µL of the diluted enzyme conjugate to each well.

    • Incubate for 30 minutes at RT in the dark.

  • Signal Development and Measurement:

    • Wash the plate 5-7 times with Wash Buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate at RT in the dark until a color develops (typically 15-30 minutes).

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm on a microplate reader within 30 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of the cytokine in your samples.

Protocol 2: Intracellular Cytokine Staining and Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing cells at a single-cell level.

Materials:

  • Cell culture medium

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (for stimulation)

  • Brefeldin A or Monensin (protein transport inhibitors)[6]

  • FACS tubes or 96-well U-bottom plates

  • Cell Staining Buffer (e.g., PBS with 2% FBS)

  • Fixable Viability Dye

  • Antibodies for cell surface markers (e.g., CD3, CD4, CD8) conjugated to fluorophores

  • Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)

  • Permeabilization/Wash Buffer (e.g., Perm/Wash™)

  • Fluorophore-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture your cells of interest (e.g., PBMCs, splenocytes) under the desired conditions.

    • Treat the cells with various concentrations of this compound or vehicle control for the desired duration.

  • Cell Stimulation and Protein Transport Inhibition:

    • For the final 4-6 hours of culture, stimulate the cells with an appropriate agent (e.g., PMA and Ionomycin for T cells, LPS for monocytes) to induce cytokine production[7].

    • Concurrently, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture medium to cause cytokines to accumulate within the cells[6].

  • Surface Marker Staining:

    • Harvest the cells and wash them with Cell Staining Buffer.

    • Stain for cell viability using a fixable viability dye according to the manufacturer's protocol. This step is crucial to exclude dead cells from the analysis.

    • Wash the cells.

    • Stain for cell surface markers by incubating the cells with a cocktail of fluorophore-conjugated antibodies (e.g., anti-CD3, anti-CD4) for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with Cell Staining Buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in 100-250 µL of Fixation/Permeabilization solution.

    • Incubate for 20 minutes at RT in the dark.

    • Wash the cells twice with 1X Permeabilization/Wash Buffer[7].

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in 50-100 µL of Permeabilization/Wash Buffer containing the fluorophore-conjugated anti-cytokine antibodies.

    • Incubate for 30 minutes at RT in the dark.

    • Wash the cells twice with Permeabilization/Wash Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in Cell Staining Buffer or PBS.

    • Acquire the samples on a flow cytometer. Be sure to include appropriate controls, such as unstained cells, single-color controls for compensation, and fluorescence minus one (FMO) controls.

    • Analyze the data using flow cytometry analysis software to identify cell populations and quantify the percentage of cytokine-positive cells.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the effect of this compound on cytokine production in vitro.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Processing & Analysis A Isolate Immune Cells (e.g., PBMCs, Splenocytes) B Culture cells with this compound (various concentrations) and controls A->B C Stimulate cells to induce cytokine production (e.g., LPS, PMA/Ionomycin) B->C D Add Protein Transport Inhibitor (for Intracellular Staining) C->D E Harvest Supernatants C->E F Harvest Cells D->F G ELISA for Secreted Cytokines E->G H Intracellular Cytokine Staining F->H J Data Analysis & Interpretation G->J I Flow Cytometry Analysis H->I I->J

In Vitro Cytokine Measurement Workflow.
Potential Signaling Pathway Modulation

Given its potential role in inflammation, this compound may target key inflammatory signaling pathways. The IL-17 signaling pathway is a critical driver of inflammation and is a plausible target for immunomodulatory compounds. The diagram below outlines a simplified version of this pathway, which could be investigated in response to treatment.

G cluster_pathway Simplified IL-17 Signaling Pathway IL17 IL-17A / IL-17F Receptor IL-17RA / IL-17RC Receptor Complex IL17->Receptor Act1 Act1 Receptor->Act1 TRAF6 TRAF6 Act1->TRAF6 MAPK MAPK Pathway (ERK, p38) TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Transcription Gene Transcription MAPK->Transcription NFkB->Transcription Cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, CXCL1, G-CSF) Transcription->Cytokines Hydroxyisolathyrol This compound (Hypothesized Target) Hydroxyisolathyrol->TRAF6 Inhibition? Hydroxyisolathyrol->NFkB Inhibition?

Potential Modulation of IL-17 Signaling.

References

In Vitro Models for Studying the Effects of 17-Hydroxyisolathyrol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic lathyrol diterpenoid isolated from the seeds of Euphorbia lathyris.[1] Diterpenoids, particularly those from the genus Euphorbia, have garnered significant interest in the scientific community due to their diverse and potent biological activities.[2][3] Lathyrane-type diterpenoids, including this compound, have shown promise as anti-inflammatory and cytotoxic agents, making them attractive candidates for further investigation in drug discovery.[4][5][6][7]

These application notes provide a comprehensive guide for researchers interested in studying the in vitro effects of this compound. The following sections detail suitable in vitro models, experimental protocols for assessing its anti-inflammatory and cytotoxic activities, and insights into its potential mechanisms of action involving key signaling pathways.

Potential In Vitro Applications of this compound

Based on the activities of structurally related lathyrane diterpenoids, this compound can be investigated for the following in vitro applications:

  • Anti-inflammatory Effects: Evaluation of its ability to reduce inflammatory responses in cellular models.

  • Cytotoxic (Anti-cancer) Effects: Assessment of its potential to inhibit the proliferation of and induce death in cancer cells.

  • Mechanism of Action Studies: Elucidation of the molecular pathways through which it exerts its biological effects, with a focus on inflammatory and cell survival signaling.

Data Presentation: Biological Activities of Lathyrane Diterpenoids from Euphorbia lathyris

Table 1: Anti-inflammatory Activity of Lathyrane Diterpenoids from Euphorbia lathyris

CompoundIn Vitro ModelAssayIC50 (µM)Reference
Lathyrane Diterpenoid 1RAW264.7 MacrophagesNO Production Inhibition3.0 ± 1.1[4][8]
Lathyrane Diterpenoid 2RAW264.7 MacrophagesNO Production Inhibition2.6 - 26.0[4]
Lathyrane Diterpenoid 3RAW264.7 MacrophagesNO Production Inhibition2.6 - 26.0[4]
Known Analogue 7RAW264.7 MacrophagesNO Production Inhibition2.6 - 26.0[4]
Known Analogue 9RAW264.7 MacrophagesNO Production Inhibition2.6 - 26.0[4]
Known Analogue 11RAW264.7 MacrophagesNO Production Inhibition2.6 - 26.0[4]
Known Analogue 13RAW264.7 MacrophagesNO Production Inhibition2.6 - 26.0[4]
Known Analogue 14RAW264.7 MacrophagesNO Production Inhibition2.6 - 26.0[4]
Known Analogue 16RAW264.7 MacrophagesNO Production Inhibition2.6 - 26.0[4]

Table 2: Cytotoxic Activity of Lathyrane Diterpenoids from Euphorbia lathyris

CompoundCancer Cell LineAssayIC50 (µM)Reference
Euphorbia factor L28MCF-7 (Breast Cancer)MTT Assay9.43[6][9]
Euphorbia factor L28HepG2 (Liver Cancer)MTT Assay13.22[6][9]
Jatropodagin ASaos-2 (Osteosarcoma)MTT Assay8.08[5]
Jatropodagin AMG-63 (Osteosarcoma)MTT Assay14.64[5]
Euphorfischer AC4-2B (Prostate Cancer)Cytotoxicity Assay11.3[5][10]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the anti-inflammatory and cytotoxic effects of this compound.

Protocol 1: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Production in RAW264.7 Macrophages

Objective: To determine the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophage cell line RAW264.7.

Materials:

  • RAW264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (in DMSO)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group with no LPS stimulation.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

  • Data Analysis: Express the results as a percentage of NO production inhibition compared to the LPS-stimulated vehicle control. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of NO production.

Workflow for Nitric Oxide (NO) Production Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 seed_cells Seed RAW264.7 cells (5x10^4 cells/well) incubate_24h Incubate for 24h seed_cells->incubate_24h pretreat Pre-treat with this compound (1h) incubate_24h->pretreat stimulate Stimulate with LPS (1 µg/mL) (24h) pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_abs Measure Absorbance at 540 nm griess_assay->measure_abs analyze Calculate NO inhibition and IC50 measure_abs->analyze

Workflow for the in vitro nitric oxide (NO) production assay.
Protocol 2: In Vitro Cytotoxicity - MTT Assay

Objective: To evaluate the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Appropriate cell culture medium for each cell line

  • FBS, Penicillin-Streptomycin solution

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well (optimize for each cell line) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell viability.

Workflow for MTT Cytotoxicity Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed_cells Seed cancer cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat Treat with this compound (48-72h) incubate_24h->treat add_mtt Add MTT solution (4h) treat->add_mtt solubilize Solubilize formazan with DMSO add_mtt->solubilize measure_abs Measure Absorbance at 570 nm solubilize->measure_abs analyze Calculate viability and IC50 measure_abs->analyze

Workflow for the MTT cytotoxicity assay.
Protocol 3: Mechanism of Action - Western Blot for NF-κB and MAPK Signaling

Objective: To investigate the effect of this compound on the activation of the NF-κB and MAPK (ERK1/2) signaling pathways.

Materials:

  • RAW264.7 cells or a relevant cancer cell line

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • LPS (for stimulating RAW264.7 cells) or appropriate growth factors for cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-ERK1/2, anti-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (for RAW264.7) or other agonists for an appropriate time (e.g., 15-30 minutes for MAPK, 30-60 minutes for NF-κB).

  • Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the protein bands using an ECL substrate and an imaging system.[11]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on pathway activation.

Signaling Pathways and Visualization

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation.[12] Several lathyrane diterpenoids have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[4][13][14] The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents the release and nuclear translocation of the p65 subunit of NF-κB.[5][13]

Inhibition of NF-κB Signaling by Lathyrane Diterpenoids

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates (p) IkBa_p65_p50 IκBα-p65-p50 (Inactive complex) IkBa->IkBa_p65_p50 degrades p65 p65 p50 p50 p65_p50 p65-p50 (Active dimer) IkBa_p65_p50->p65_p50 releases p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc translocates Lathyranes This compound (Lathyrane Diterpenoid) Lathyranes->IKK inhibits DNA DNA p65_p50_nuc->DNA binds Genes Pro-inflammatory Gene Expression (iNOS, IL-6, IL-1β) DNA->Genes induces

Proposed mechanism of NF-κB inhibition by lathyrane diterpenoids.
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation and survival. While some studies suggest that the anti-inflammatory effects of certain lathyrane diterpenoids are independent of the MAPK pathway, others indicate a potential role in modulating this pathway in cancer cells.[7] Therefore, investigating the effect of this compound on ERK1/2 phosphorylation is a valuable step in elucidating its mechanism of action, particularly in the context of its cytotoxic effects.

General MAPK/ERK Signaling Pathway

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates ERK_nuc ERK1/2 ERK->ERK_nuc translocates TF Transcription Factors (e.g., c-Myc, AP-1) ERK_nuc->TF activates Genes Gene Expression (Proliferation, Survival) TF->Genes induces

Overview of the MAPK/ERK signaling pathway.

Conclusion

This compound, as a lathyrane diterpenoid, holds significant potential for investigation as an anti-inflammatory and cytotoxic agent. The application notes and protocols provided herein offer a robust framework for researchers to explore its in vitro effects and elucidate its mechanisms of action. By employing the suggested cell models and experimental procedures, the scientific community can further unravel the therapeutic potential of this natural product.

References

Application Notes and Protocols for Evaluating the Efficacy of 17-Hydroxyisolathyrol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic lathyrol derivative, a class of diterpenoids isolated from the seeds of Euphorbia lathyris.[1] Lathyrane diterpenoids have demonstrated a range of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects against various cancer cell lines.[2][3] Preliminary in vitro studies on related lathyrol compounds suggest that they can induce apoptosis and inhibit cell proliferation in cancer cells, indicating the potential of this compound as an anti-cancer agent.[1] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using established animal models of cancer. The protocols outlined below are based on standard methodologies for preclinical anti-cancer drug evaluation and can be adapted for various cancer types.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured format for presenting quantitative data obtained from in vivo efficacy studies of this compound.

Table 1: Tumor Growth Inhibition in Xenograft Models

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume (mm³) ± SD (Initial)Mean Tumor Volume (mm³) ± SD (Final)Percent Tumor Growth Inhibition (% TGI)P-value vs. Vehicle Control
Vehicle Control-IP/IV/Oral0-
This compoundXIP/IV/Oral
This compoundYIP/IV/Oral
This compoundZIP/IV/Oral
Positive Control-IP/IV/Oral

Table 2: Animal Body Weight and Toxicity Assessment

Treatment GroupDose (mg/kg)Mean Initial Body Weight (g) ± SDMean Final Body Weight (g) ± SDPercent Body Weight ChangeObservable Signs of ToxicitySerum Biochemical Markers (e.g., ALT, AST, Creatinine)
Vehicle Control-
This compoundX
This compoundY
This compoundZ
Positive Control-

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for Efficacy Evaluation

This protocol describes the establishment of a subcutaneous xenograft model in immunodeficient mice to assess the anti-tumor activity of this compound.

Materials:

  • Human cancer cell lines (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer, HT-29 for colon cancer)

  • Immunodeficient mice (e.g., BALB/c nude or SCID mice, 4-6 weeks old)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, antibiotics)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional)

  • This compound

  • Vehicle for drug formulation (e.g., DMSO, PEG300, Tween-80, saline)

  • Positive control anti-cancer drug

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Cell Culture and Preparation:

    • Culture cancer cells in appropriate medium until they reach 80-90% confluency.

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 5-10 x 10^6 cells per 100 µL.

    • For poorly tumorigenic cell lines, resuspend cells in a 1:1 mixture of PBS and Matrigel.

    • Keep the cell suspension on ice until injection.

  • Animal Acclimatization and Tumor Implantation:

    • Acclimatize mice for at least one week before the experiment.

    • Anesthetize the mice.

    • Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of treatment, dilute the stock solution with a vehicle (e.g., a mixture of PEG300, Tween-80, and saline) to the desired final concentrations.

    • Administer this compound to the treatment groups via the chosen route (e.g., intraperitoneal injection, oral gavage, or intravenous injection) at a specified dose and schedule (e.g., daily or three times a week).

    • Administer the vehicle alone to the control group and a known effective drug to the positive control group.

  • Efficacy and Toxicity Evaluation:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity, such as changes in behavior, weight loss, or ruffled fur.

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and fix them in formalin for histological analysis or snap-freeze in liquid nitrogen for molecular analysis.

    • Collect blood samples for serum biochemical analysis to assess organ toxicity.

Protocol 2: Histological and Molecular Analysis of Tumor Tissues

This protocol details the procedures for analyzing excised tumor tissues to understand the mechanism of action of this compound.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissues

  • Hematoxylin and eosin (B541160) (H&E) stains

  • Primary antibodies for immunohistochemistry (IHC) (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, E-cadherin and vimentin (B1176767) for EMT)

  • Secondary antibodies and detection reagents for IHC

  • Protein lysis buffer and protease/phosphatase inhibitors

  • Antibodies for Western blotting

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Histological Analysis (H&E Staining):

    • Process the FFPE tumor tissues, section them, and stain with H&E to observe the overall tumor morphology and identify areas of necrosis.

  • Immunohistochemistry (IHC):

    • Perform antigen retrieval on the tissue sections.

    • Block non-specific binding sites and incubate with primary antibodies overnight at 4°C.

    • Incubate with the appropriate secondary antibody.

    • Use a detection system (e.g., DAB) to visualize the antibody staining.

    • Counterstain with hematoxylin.

    • Mount the slides and observe under a microscope to assess the expression and localization of target proteins.

  • Western Blotting:

    • Homogenize the frozen tumor tissues in lysis buffer to extract proteins.

    • Determine the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Signaling Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cancer Cell Culture cell_prep Cell Preparation for Injection cell_culture->cell_prep animal_acclimatization Animal Acclimatization tumor_implantation Subcutaneous Tumor Implantation animal_acclimatization->tumor_implantation tumor_monitoring Tumor Growth Monitoring tumor_implantation->tumor_monitoring group_randomization Group Randomization tumor_monitoring->group_randomization drug_admin This compound Administration group_randomization->drug_admin efficacy_eval Efficacy Evaluation (Tumor Volume, Weight) drug_admin->efficacy_eval toxicity_eval Toxicity Assessment (Body Weight, Serum Markers) drug_admin->toxicity_eval tissue_collection Tumor & Organ Collection efficacy_eval->tissue_collection toxicity_eval->tissue_collection histo_molecular_analysis Histological & Molecular Analysis tissue_collection->histo_molecular_analysis

Caption: Experimental workflow for evaluating this compound in a xenograft model.

mitochondrial_apoptosis_pathway hydroxy This compound ros ↑ ROS Production hydroxy->ros mito_stress Mitochondrial Stress ros->mito_stress bax_bak Bax/Bak Activation mito_stress->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apaf1 Apaf-1 cyto_c->apaf1 binds casp9 Caspase-9 Activation apaf1->casp9 activates casp3 Caspase-3 Activation casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis

Caption: Proposed mitochondrial apoptosis pathway induced by this compound.

emt_signaling_pathway hydroxy This compound tgfb TGF-β Signaling hydroxy->tgfb inhibits wnt Wnt/β-catenin Signaling hydroxy->wnt inhibits emt_tf ↓ EMT Transcription Factors (Snail, Slug, ZEB1) tgfb->emt_tf wnt->emt_tf ecad ↑ E-cadherin emt_tf->ecad represses expression vimentin ↓ Vimentin emt_tf->vimentin induces expression migration_invasion ↓ Cell Migration & Invasion ecad->migration_invasion inhibits vimentin->migration_invasion promotes

Caption: Putative inhibition of EMT signaling by this compound.

References

Application Notes and Protocols for In Vivo Studies of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, delivery, and potential in vivo applications of 17-Hydroxyisolathyrol, a lathyrane diterpenoid with promising therapeutic potential. The protocols outlined below are based on available data for this compound and related compounds, offering a solid foundation for preclinical research.

Overview of this compound

This compound is a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris.[1] Lathyrane diterpenoids, as a class, have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal effects.[2][3][4][5][6] These activities are often attributed to the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Protein Kinase C (PKC).[4][7]

Chemical and Physical Properties:

PropertyValue
Molecular FormulaC₂₀H₃₀O₅
Molecular Weight350.45 g/mol
AppearanceLight yellow to yellow solid
StorageStore at 4°C for short-term, -20°C or -80°C for long-term in a sealed container, away from moisture and light.[1]

Formulation and Delivery for In Vivo Administration

The poor aqueous solubility of this compound necessitates the use of specific solvent systems for in vivo delivery. The following table summarizes recommended formulations to achieve a clear solution for administration.

Table 1: Recommended Formulations for this compound

Formulation ProtocolCompositionAchievable ConcentrationReference
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.13 mM)[1]
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.13 mM)[1]
3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.13 mM)[1]

Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 1: Preparation of this compound Formulation (using Protocol 1 from Table 1)

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes and pipette tips

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound.

    • Dissolve in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution; use of a vortex mixer may be necessary.

  • Vehicle Preparation:

    • In a sterile tube, prepare the vehicle by mixing the solvents in the specified ratios. For a final volume of 1 mL, add the solvents sequentially:

      • 400 µL of PEG300

      • 50 µL of Tween-80. Mix well.

      • 450 µL of sterile saline. Mix until a homogenous solution is formed.

  • Final Formulation:

    • Add the required volume of the this compound stock solution to the prepared vehicle to achieve the final desired concentration. For example, to prepare 1 mL of a 2.5 mg/mL solution from a 25 mg/mL stock, add 100 µL of the stock to 900 µL of the vehicle.

    • Vortex the final solution thoroughly to ensure homogeneity.

    • Visually inspect the solution for any precipitation or phase separation before administration.

Proposed In Vivo Study Designs

While specific in vivo data for this compound is limited, based on the known activities of lathyrane diterpenes, the following study designs are proposed.

Anti-Inflammatory Activity Model

A common model for evaluating anti-inflammatory potential is the lipopolysaccharide (LPS)-induced inflammation model in mice.

Experimental Protocol:

  • Animal Model: BALB/c or C57BL/6 mice (6-8 weeks old).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping:

    • Group 1: Vehicle control (e.g., Formulation 1 without the active compound).

    • Group 2: LPS control (LPS + vehicle).

    • Group 3-5: this compound (e.g., 5, 10, 20 mg/kg) + LPS.

    • Group 6: Positive control (e.g., Dexamethasone) + LPS.

  • Administration:

    • Administer this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route. The choice of route may depend on the formulation selected.

    • One hour after treatment, induce inflammation by i.p. injection of LPS (e.g., 1 mg/kg).

  • Sample Collection and Analysis:

    • Collect blood samples at various time points (e.g., 2, 6, 24 hours) post-LPS injection to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.

    • Harvest tissues (e.g., lung, liver) for histopathological analysis and to measure inflammatory markers (e.g., iNOS, COX-2) by Western blot or immunohistochemistry.

Anticancer Activity Model

An in vivo xenograft model using human cancer cell lines is a standard approach to assess anticancer efficacy.

Experimental Protocol:

  • Cell Lines: Select a relevant human cancer cell line (e.g., a breast or colon cancer line known to be sensitive to diterpenoids).

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice, 6-8 weeks old).

  • Tumor Inoculation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.

  • Grouping and Treatment:

    • Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups.

    • Group 1: Vehicle control.

    • Group 2-4: this compound (e.g., 10, 20, 40 mg/kg).

    • Group 5: Positive control (a standard chemotherapeutic agent for the chosen cell line).

    • Administer treatment (e.g., i.p. or p.o.) daily or on an optimized schedule.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement, histopathology, and biomarker analysis (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).

Multidrug Resistance (MDR) Reversal Model

An in vivo model using a drug-resistant cancer cell line can be used to evaluate the MDR-reversing properties of this compound.

Experimental Protocol:

  • Cell Lines: Use a pair of cancer cell lines: a drug-sensitive parental line and its drug-resistant counterpart that overexpresses P-glycoprotein (P-gp).

  • Animal Model: Immunocompromised mice.

  • Tumor Inoculation and Grouping: Establish tumors with the drug-resistant cell line as described in the anticancer model.

  • Treatment Groups:

    • Group 1: Vehicle control.

    • Group 2: Chemotherapeutic agent alone (e.g., Doxorubicin).

    • Group 3: this compound alone.

    • Group 4: Combination of the chemotherapeutic agent and this compound.

  • Evaluation:

    • Monitor tumor growth and body weight as in the anticancer model.

    • Assess the synergistic effect of the combination treatment on tumor growth inhibition.

    • Tumor tissue can be analyzed for the expression and activity of P-gp.

Key Signaling Pathways

The biological effects of lathyrane diterpenes are often mediated through complex signaling cascades. Below are diagrams of key pathways potentially modulated by this compound.

experimental_workflow cluster_prep Preparation cluster_admin Administration & Induction cluster_eval Evaluation formulation Formulation of This compound administration Administration (i.p., p.o.) formulation->administration animal_model Animal Model Selection (e.g., Mice) animal_model->administration induction Disease Induction (e.g., LPS, Tumor Cells) administration->induction monitoring In-life Monitoring (Tumor size, Body weight) induction->monitoring sample_collection Sample Collection (Blood, Tissues) monitoring->sample_collection analysis Ex Vivo Analysis (ELISA, Western Blot, H&E) sample_collection->analysis

Experimental Workflow for In Vivo Studies

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK lps LPS lps->receptor Activation IkB_p p-IκB IKK->IkB_p IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IKK Phosphorylation IkB_NFkB->IkB IkB_NFkB->NFkB proteasome Proteasome IkB_p->proteasome Ubiquitination & Degradation lathyrol This compound lathyrol->IKK Inhibition DNA DNA NFkB_nuc->DNA genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->genes

Inhibition of the NF-κB Signaling Pathway

PKC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor GPCR / RTK PLC PLC receptor->PLC stimulus Stimulus stimulus->receptor PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem PKC (Active) DAG->PKC_mem downstream Downstream Targets PKC_mem->downstream ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC_mem PKC_cyto PKC (Inactive) PKC_cyto->PKC_mem Translocation lathyrol This compound lathyrol->PKC_cyto Activation response Cellular Response (Proliferation, etc.) downstream->response

Activation of the PKC Signaling Pathway

Pgp_Efflux_Pathway cluster_membrane Cell Membrane cluster_intra Intracellular cluster_extra Extracellular pgp P-glycoprotein (P-gp) Efflux Pump adp ADP + Pi pgp->adp Hydrolysis drug_out Chemotherapeutic Drug pgp->drug_out Efflux drug Chemotherapeutic Drug drug->pgp Binding lathyrol This compound lathyrol->pgp Inhibition atp ATP atp->pgp

Inhibition of P-glycoprotein Mediated Drug Efflux

Summary and Future Directions

This compound presents a compelling profile for in vivo investigation due to the established biological activities of related lathyrane diterpenoids. The provided formulation protocols offer a starting point for preclinical studies. The proposed in vivo models for anti-inflammatory, anticancer, and MDR reversal applications can guide the experimental design. Further research should focus on determining the optimal dosing, administration route, and pharmacokinetic/pharmacodynamic profile of this compound to fully elucidate its therapeutic potential. Investigation into its effects on the NF-κB and PKC signaling pathways will be crucial in understanding its mechanism of action.

References

Application Notes and Protocols for Stability Testing of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol, a lathyrane-type diterpenoid, has shown potential as a bioactive compound. To ensure its safety, efficacy, and quality throughout its shelf life, a comprehensive understanding of its stability under various environmental conditions is crucial. These application notes provide a detailed framework and protocols for conducting stability testing of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]

The primary objective of stability testing is to gather evidence on how the quality of a drug substance varies over time under the influence of temperature, humidity, and light.[3] This information is used to establish a retest period for the drug substance and recommended storage conditions.

Scope

These protocols apply to the stability testing of purified this compound as a drug substance. The methodologies cover long-term, accelerated, and intermediate stability studies, as well as forced degradation studies to identify potential degradation products and pathways.

Experimental Protocols

Materials and Equipment
  • This compound: Purified reference standard and test batches.

  • Solvents: HPLC-grade methanol, acetonitrile (B52724), and water.

  • Reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide.

  • Equipment:

    • Stability chambers with controlled temperature and humidity.

    • Photostability chamber.

    • High-Performance Liquid Chromatography (HPLC) system with UV/Vis or Diode Array Detector (DAD).

    • Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • pH meter.

    • Analytical balance.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

Analytical Methodology

A validated stability-indicating HPLC method is crucial for the accurate quantification of this compound and the detection of its degradation products.

  • HPLC Method Parameters (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound.

    • Injection Volume: 20 µL.

    • Column Temperature: 25 °C.

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.

Stability Study Protocol

A minimum of three primary batches of this compound should be subjected to stability studies.[3]

  • Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[4]

  • Testing Frequency: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3][5][6]

  • Duration: A minimum of 12 months.

  • Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH.[4][7]

  • Testing Frequency: A minimum of three time points, including initial (0), 3, and 6 months.[3][5]

  • Duration: 6 months.

  • Storage Conditions: 30°C ± 2°C / 65% RH ± 5% RH.[3]

  • When to Perform: If a significant change occurs during accelerated stability testing.

  • Testing Frequency: A minimum of four time points, including initial (0), 6, 9, and 12 months.[8]

  • Duration: 12 months.

"Significant change" is defined as a failure to meet the established specification.

Photostability testing should be conducted on at least one primary batch.[3] The standard conditions for photostability testing are described in ICH Q1B. The substance should be exposed to a light source that produces a combined visible and UV output.

Forced Degradation Studies

Forced degradation, or stress testing, helps to identify likely degradation products and establish the intrinsic stability of the molecule.[3][9] The goal is to achieve 5-20% degradation of the active substance.[10]

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature or elevated temperature.

  • Oxidation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid substance to high temperatures (e.g., 70°C).

  • Photolytic Degradation: Expose a solution of the substance to UV and visible light.

Samples from each stress condition should be analyzed by HPLC and LC-MS to identify and characterize the degradation products.

Data Presentation

Quantitative data from the stability studies should be summarized in tables to facilitate comparison and analysis.

Table 1: Long-Term Stability Data for this compound (25°C/60% RH)

Test ParameterSpecificationInitial3 Months6 Months9 Months12 Months
AppearanceWhite to off-white powder
Assay (%)98.0 - 102.0
Degradation Product 1 (%)≤ 0.2
Degradation Product 2 (%)≤ 0.2
Total Impurities (%)≤ 1.0

Table 2: Accelerated Stability Data for this compound (40°C/75% RH)

Test ParameterSpecificationInitial3 Months6 Months
AppearanceWhite to off-white powder
Assay (%)98.0 - 102.0
Degradation Product 1 (%)≤ 0.2
Degradation Product 2 (%)≤ 0.2
Total Impurities (%)≤ 1.0

Table 3: Forced Degradation Study Results for this compound

Stress ConditionDurationAssay (%)Major Degradation Products (RT)
0.1 M HCl, 60°C24 h
0.1 M NaOH, RT24 h
3% H₂O₂, RT24 h
Heat, 70°C48 h
Photolight24 h

Visualizations

Experimental Workflow

Stability_Testing_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_forced_degradation Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation & Reporting start Start: Obtain 3 Batches of this compound initial_analysis Initial Analysis (T=0) (Assay, Purity, Appearance) start->initial_analysis long_term Long-Term (25°C/60% RH) initial_analysis->long_term Distribute Samples accelerated Accelerated (40°C/75% RH) initial_analysis->accelerated Distribute Samples photostability Photostability initial_analysis->photostability Distribute Samples acid Acid Hydrolysis initial_analysis->acid Distribute Samples base Base Hydrolysis initial_analysis->base Distribute Samples oxidation Oxidation initial_analysis->oxidation Distribute Samples thermal Thermal initial_analysis->thermal Distribute Samples photolytic Photolytic initial_analysis->photolytic Distribute Samples time_point_analysis Time Point Analysis (HPLC, LC-MS) long_term->time_point_analysis intermediate Intermediate (30°C/65% RH) (If required) accelerated->intermediate If significant change accelerated->time_point_analysis intermediate->time_point_analysis photostability->time_point_analysis degradation_analysis Degradation Product Analysis (LC-MS) acid->degradation_analysis base->degradation_analysis oxidation->degradation_analysis thermal->degradation_analysis photolytic->degradation_analysis data_evaluation Data Evaluation time_point_analysis->data_evaluation degradation_analysis->data_evaluation report Establish Retest Period & Storage Conditions data_evaluation->report Signaling_Pathway cluster_stimulus External Stimulus cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus cluster_apoptosis Apoptosis Pathway cluster_drug Drug Action stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex stimulus->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes Transcription Bax Bax Casp9 Caspase-9 Bax->Casp9 Bcl2 Bcl-2 Bcl2->Bax Inhibits Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Drug This compound Drug->IKK Inhibits Drug->Bax Downregulates Drug->Bcl2 Upregulates

References

Proper Handling and Storage of 17-Hydroxyisolathyrol in the Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the proper handling, storage, and use of 17-Hydroxyisolathyrol in a laboratory setting. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction

This compound is a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris.[1] With the molecular formula C20H30O5 and a molecular weight of 350.45, this compound belongs to the family of diterpenoids.[2] Compounds from Euphorbia lathyris have been noted for their biological activities, including potential antitumor effects.[3] Proper handling and storage are critical to maintain its stability and ensure accurate and reproducible experimental results.

Safety Precautions and Handling

While this compound is not classified as a hazardous substance, standard laboratory safety practices should always be observed.[2]

2.1 Personal Protective Equipment (PPE)

  • Wear a standard laboratory coat.

  • Use chemical-resistant gloves (e.g., nitrile gloves).

  • Wear safety glasses or goggles to protect from splashes.

2.2 General Handling

  • Avoid inhalation of the compound, whether in solid form or as an aerosol.[2]

  • Prevent contact with skin and eyes.[2]

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[2]

  • In case of accidental contact, follow the first aid measures outlined in the table below.

Table 1: First Aid Measures [2]

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

2.3 Accidental Release

  • For spills, wear appropriate PPE.

  • Absorb liquid solutions with an inert material (e.g., vermiculite, sand).

  • For solid spills, carefully scoop the material to avoid creating dust.

  • Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) and then with soap and water.

  • Dispose of contaminated materials according to institutional and local regulations.

Storage and Stability

Proper storage is crucial to prevent the degradation of this compound.

Table 2: Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Solid (Neat) 4°CLong-termKeep in a tightly sealed container, protected from light and moisture.[1][2]
Stock Solution in Solvent -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Store in a sealed, light-protected container.[1]
Stock Solution in Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Store in a sealed, light-protected container.[1]

Preparation of Stock and Working Solutions

This compound has limited solubility in aqueous solutions. The following protocols provide guidance for preparing solutions for in vitro and in vivo studies.

Table 3: Solubility of this compound [1]

Solvent SystemAchievable Concentration
DMSO≥ 100 mg/mL (285.35 mM)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.13 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.13 mM)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.13 mM)

4.1 Protocol for Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the required amount of this compound solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of newly opened, anhydrous DMSO to achieve a final concentration of 10 mM. Note: Hygroscopic DMSO can significantly impact solubility.[1]

  • Vortex the solution until the solid is completely dissolved. Gentle heating or sonication may be used to aid dissolution.[1]

  • Aliquot the stock solution into smaller volumes in light-protected tubes.

  • Store the aliquots at -20°C or -80°C as indicated in Table 2.

4.2 Protocol for Preparation of a Working Solution for In Vitro Cell-Based Assays

  • Thaw a frozen aliquot of the 10 mM stock solution in DMSO at room temperature.

  • Dilute the stock solution with the appropriate cell culture medium to the desired final concentration. Note: It is advisable to perform serial dilutions. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.5%).

  • Mix the working solution thoroughly by gentle inversion before adding to the cell cultures.

Experimental Protocols

While specific signaling pathways for this compound are not yet fully elucidated, related lathyrane diterpenoids from Euphorbia lathyris have demonstrated cytotoxic effects on cancer cell lines, potentially through cell cycle disruption and interference with the cytoskeleton.[3] The following is a general protocol for assessing the cytotoxic activity of this compound.

5.1 Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium from the DMSO stock solution. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Hypothetical Signaling Pathway and Experimental Workflow

Based on the observed biological activities of structurally related compounds, a hypothetical signaling pathway for this compound's cytotoxic effects is proposed below. This pathway suggests that the compound may induce cell cycle arrest and apoptosis through interference with cytoskeletal dynamics.

G cluster_0 Cellular Uptake cluster_1 Intracellular Targets cluster_2 Cellular Effects cluster_3 Downstream Consequences This compound This compound Cytoskeletal_Components Cytoskeletal Components (e.g., Actin Filaments) This compound->Cytoskeletal_Components Cell_Cycle_Proteins Cell Cycle Regulatory Proteins This compound->Cell_Cycle_Proteins Cytoskeletal_Disruption Cytoskeletal Disruption Cytoskeletal_Components->Cytoskeletal_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) Cell_Cycle_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Cytoskeletal_Disruption->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothetical signaling pathway for this compound.

The following diagram illustrates a general workflow for investigating the bioactivity of this compound.

G Start Start: Compound Handling & Storage Prep Preparation of Stock Solutions Start->Prep Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT) Prep->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis Assays) IC50->Mechanism InVivo In Vivo Efficacy Studies Mechanism->InVivo End Data Analysis & Conclusion InVivo->End

Caption: General experimental workflow for bioactivity screening.

References

Reconstitution of lyophilized 17-Hydroxyisolathyrol for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus.[1] This class of natural products is noted for a range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance reversal properties.[1][2] These application notes provide detailed protocols for the reconstitution of lyophilized this compound and its experimental use in common in vitro assays to assess its potential therapeutic effects.

Product Information

PropertyValueReference
Molecular Weight 350.45 g/mol [3]
CAS Number 93551-00-9[3]
Appearance Light yellow to yellow solid[3]
Storage (Lyophilized) 4°C, sealed, away from moisture and light[3]
Storage (In Solvent) -80°C (6 months), -20°C (1 month)[3]

Reconstitution of Lyophilized this compound

Proper reconstitution of lyophilized this compound is critical for maintaining its biological activity and ensuring accurate experimental results. Due to its hydrophobic nature, a stepwise procedure is recommended.

3.1. Materials

  • Lyophilized this compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

3.2. Protocol for Preparing a 10 mM Stock Solution in DMSO

  • Equilibrate: Allow the vial of lyophilized this compound and the anhydrous DMSO to come to room temperature before opening to prevent condensation.

  • Calculation: Calculate the required volume of DMSO to add to a specific mass of this compound to achieve a 10 mM concentration. The formula is:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    For 1 mg of this compound: Volume (µL) = (0.001 g / (350.45 g/mol x 0.010 mol/L)) x 1,000,000 = 285.35 µL

  • Reconstitution: Add the calculated volume of anhydrous DMSO to the vial of this compound.

  • Dissolution: Vortex the solution thoroughly. If complete dissolution is not achieved, sonicate the vial in an ultrasonic bath for 5-10 minutes.[3]

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

3.3. Preparation of Working Solutions for In Vitro Experiments

For cell-based assays, the DMSO stock solution should be diluted in cell culture medium to the final desired concentration. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.

Stock ConcentrationDesired Final ConcentrationVolume of Stock per 1 mL of MediumFinal DMSO % (in 1 mL)
10 mM1 µM0.1 µL0.01%
10 mM10 µM1.0 µL0.1%
10 mM50 µM5.0 µL0.5%
10 mM100 µM10.0 µL1.0% (May be toxic)

Experimental Protocols

Lathyrane diterpenoids have demonstrated potential as both cytotoxic and anti-inflammatory agents.[1][4] The following are example protocols to investigate these activities of this compound.

4.1. In Vitro Cytotoxicity Assay using MTT

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a cancer cell line.

4.1.1. Experimental Workflow

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis seed Seed cells in a 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat cells with this compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan (B1609692) crystals incubate3->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate cell viability (%) read->calculate

Caption: Workflow for MTT cytotoxicity assay.

4.1.2. Protocol

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of the compound) and an untreated control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

4.1.3. Example Data Presentation

Cell LineThis compound Conc. (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
MCF-70 (Vehicle)100 ± 4.5
192.1 ± 5.1
575.4 ± 6.2
1051.2 ± 3.89.8
2528.9 ± 4.1
5015.6 ± 2.9
A5490 (Vehicle)100 ± 5.2
195.3 ± 4.8
580.1 ± 5.5
1058.7 ± 4.912.5
2535.4 ± 3.6
5020.1 ± 3.1

4.2. Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol is designed to investigate if this compound exerts its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.

4.2.1. Protocol

  • Cell Culture and Treatment: Culture RAW264.7 macrophages and stimulate them with lipopolysaccharide (LPS) in the presence or absence of this compound.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-ERK1/2, ERK1/2, and a loading control like β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control.

4.2.2. Example Data Presentation

TreatmentRelative p-p65/p65 Ratio (Fold Change)Relative p-ERK/ERK Ratio (Fold Change)
Control1.0 ± 0.11.0 ± 0.08
LPS (1 µg/mL)5.2 ± 0.44.8 ± 0.3
LPS + this compound (10 µM)2.5 ± 0.32.1 ± 0.2
LPS + this compound (50 µM)1.3 ± 0.21.2 ± 0.15

Signaling Pathway Diagrams

5.1. NF-κB Signaling Pathway

Lathyrane diterpenoids may inhibit the phosphorylation of IκBα, preventing the release and nuclear translocation of the p65 subunit of NF-κB.[4]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates p65_p50_IkB p65-p50-IκBα IKK->p65_p50_IkB Phosphorylates IκBα p65_p50 p65-p50 p65_p50_IkB->p65_p50 Releases p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation Hydroxyisolathyrol This compound Hydroxyisolathyrol->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds to Genes Inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway.

5.2. MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another potential target for the anti-inflammatory and cytotoxic effects of this compound.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK_nuc ERK1/2 ERK->ERK_nuc Translocation Hydroxyisolathyrol This compound Hydroxyisolathyrol->MEK Inhibits? TF Transcription Factors (e.g., AP-1) ERK_nuc->TF Activates Genes Genes for Proliferation, Inflammation TF->Genes Transcription

Caption: Potential modulation of the MAPK/ERK pathway.

References

Application Notes & Protocols for Assessing the Cytotoxicity of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing cell culture techniques to evaluate the cytotoxic potential of 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative.[1] The following protocols detail standard assays for determining cell viability, membrane integrity, and the induction of apoptosis.

Introduction

This compound is a natural product isolated from the seeds of Euphorbia lathyris.[1] The assessment of cytotoxicity is a critical initial step in the evaluation of novel compounds for their therapeutic potential, particularly in cancer research.[2] In vitro cytotoxicity assays are essential for determining a substance's ability to kill cells, which is a key indicator for identifying natural products with potential anti-cancer properties.[3] This document outlines a series of robust cell-based assays to characterize the cytotoxic effects of this compound.

Materials and Reagents

  • Compound: this compound

  • Cell Lines:

    • Human colorectal carcinoma cell line (e.g., HCT116)

    • Non-cancerous human embryonic kidney cell line (e.g., HEK293)

  • Reagents for Cell Culture:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

  • Assay Kits:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay Kit

    • Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay Kit

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Solvent for Compound: Dimethyl sulfoxide (B87167) (DMSO)[1]

Experimental Workflow

The overall experimental workflow for assessing the cytotoxicity of this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis compound_prep Prepare this compound Stock seed_cells Seed Cells in 96-well Plates compound_prep->seed_cells cell_culture Culture HCT116 & HEK293 Cells cell_culture->seed_cells treat_cells Treat with this compound seed_cells->treat_cells mtt_assay MTT Assay (Viability) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) treat_cells->apoptosis_assay data_quant Quantify Results mtt_assay->data_quant ldh_assay->data_quant apoptosis_assay->data_quant ic50_calc Calculate IC50 Values data_quant->ic50_calc pathway_analysis Analyze Apoptotic Pathway data_quant->pathway_analysis

Caption: Experimental workflow for cytotoxicity assessment.

Protocols

  • Cell Seeding: Culture HCT116 and HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[1] Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Replace the medium in the 96-well plates with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control. Incubate the plates for 24, 48, and 72 hours.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3]

  • Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to loss of membrane integrity.

  • After the treatment period, collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

Data Presentation

The following tables present hypothetical data for the cytotoxic effects of this compound on HCT116 and HEK293 cells after 48 hours of treatment.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)HCT116 Cell Viability (%)HEK293 Cell Viability (%)
0 (Control)100 ± 4.5100 ± 5.1
192.3 ± 3.898.1 ± 4.2
575.6 ± 5.295.4 ± 3.9
1051.2 ± 4.190.7 ± 4.5
2528.9 ± 3.578.2 ± 5.3
5015.4 ± 2.865.9 ± 4.8

Table 2: Induction of Cytotoxicity by this compound (LDH Assay)

Concentration (µM)HCT116 Cytotoxicity (%)HEK293 Cytotoxicity (%)
0 (Control)5.2 ± 1.14.8 ± 0.9
18.1 ± 1.55.3 ± 1.2
518.7 ± 2.37.1 ± 1.4
1035.4 ± 3.110.2 ± 1.8
2560.9 ± 4.522.5 ± 2.9
5078.3 ± 5.235.1 ± 3.7

Table 3: Apoptosis Induction in HCT116 Cells (Annexin V/PI Assay)

Concentration (µM)Viable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
0 (Control)95.1 ± 2.12.5 ± 0.52.4 ± 0.4
1060.3 ± 3.525.8 ± 2.813.9 ± 2.1
2535.7 ± 2.948.2 ± 3.916.1 ± 2.5
5018.9 ± 2.465.4 ± 4.215.7 ± 2.3

Proposed Signaling Pathway for Apoptosis Induction

Based on the pro-apoptotic effects observed in many natural compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[4][5] This pathway involves the activation of caspase cascades, which are crucial for executing programmed cell death.[6][7]

apoptosis_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade compound This compound bax Bax Activation compound->bax bcl2 Bcl-2 Inhibition compound->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c T caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway.

Conclusion

The protocols described provide a framework for the systematic evaluation of the cytotoxicity of this compound. The hypothetical data suggest that this compound may exhibit selective cytotoxicity towards cancer cells, primarily through the induction of apoptosis. Further investigations are warranted to elucidate the precise molecular mechanisms of action.

References

Application Notes & Protocols: High-Throughput Screening of Lathyrane Diterpenoids for Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of lathyrane diterpenoids to identify and characterize their potential therapeutic activities. The protocols outlined below cover key bioassays for evaluating cytotoxic, anti-inflammatory, and antimicrobial properties, along with data presentation guidelines and visualizations of relevant signaling pathways.

Introduction to Lathyrane Diterpenoids

Lathyrane diterpenoids are a large and structurally diverse class of natural products primarily isolated from plants of the Euphorbiaceae family. These compounds possess a characteristic tricyclic 5/11/3-membered ring system and exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversal properties. Their potent and varied bioactivities make them promising candidates for drug discovery and development. High-throughput screening is an essential tool for efficiently evaluating large libraries of lathyrane diterpenoids to identify lead compounds for further investigation.

High-Throughput Screening Workflow

A generalized workflow for the high-throughput screening of lathyrane diterpenoids is presented below. This workflow can be adapted based on the specific bioactivity being investigated.

HTS_Workflow Compound_Library Lathyrane Diterpenoid Library Plate_Preparation Assay Plate Preparation (Serial Dilutions) Compound_Library->Plate_Preparation Compound_Addition Compound Addition Plate_Preparation->Compound_Addition Cell_Seeding Cell Seeding (e.g., Cancer Cells, Macrophages) Cell_Seeding->Compound_Addition Incubation Incubation Compound_Addition->Incubation Assay_Reading Assay Reading (e.g., Absorbance, Fluorescence) Incubation->Assay_Reading Data_Normalization Data Normalization Assay_Reading->Data_Normalization Hit_Identification Hit Identification (% Inhibition > Threshold) Data_Normalization->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Mechanism of Action) Dose_Response->Secondary_Assays Apoptosis_Pathway Lathyrane Lathyrane Diterpenoids Bcl2 Bcl-2 (Anti-apoptotic) Lathyrane->Bcl2 Bax Bax (Pro-apoptotic) Lathyrane->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation Lathyrane Lathyrane Diterpenoids Lathyrane->IKK NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release NFkB_active NF-κB (Active) Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_active->Gene_Expression

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 17-Hydroxyisolathyrol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a macrocyclic lathyrol diterpenoid, a class of natural products often exhibiting poor water solubility due to their complex and largely hydrophobic structures. For researchers in drug development and other biomedical fields, achieving an appropriate concentration in aqueous media is crucial for conducting meaningful in vitro and in vivo experiments to assess its biological activity.

Q2: What are the initial recommended steps if I'm having trouble dissolving this compound?

A2: If you are encountering precipitation or incomplete dissolution, consider the following initial steps:

  • Use of Co-solvents: A common starting point is to first dissolve this compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before adding it to your aqueous buffer.

  • Sonication and Gentle Heating: Applying gentle heat and sonication can aid in the dissolution process. However, be cautious about the thermal stability of the compound.

Q3: Are there pre-formulated solvent systems that have been shown to be effective for this compound?

A3: Yes, based on commercially available data, several solvent systems have been successfully used to dissolve this compound to a concentration of at least 2.5 mg/mL.[1] These can serve as an excellent starting point for your experiments.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon addition to aqueous media.

This is a common issue when a stock solution in a pure organic solvent is diluted into an aqueous buffer.

  • Root Cause: The organic solvent disperses into the aqueous phase, and if the final concentration of the organic solvent is too low to maintain the solubility of the hydrophobic compound, it will precipitate out.

  • Solutions:

    • Optimize the Co-solvent Concentration: Minimize the volume of the organic stock solution added to the aqueous phase. A general recommendation is to keep the final concentration of DMSO below 0.5% in cell-based assays to avoid solvent-induced toxicity.

    • Utilize a Multi-Component Solvent System: Employ a formulation that includes not only a primary organic solvent but also surfactants and other solubilizing agents. A suggested formulation is a mixture of DMSO, PEG300, and Tween-80.[1]

    • Stepwise Dilution: Instead of adding the stock solution directly to the final volume of aqueous media, try a stepwise dilution. Add the stock to a smaller volume of media first, ensure it is mixed well, and then bring it up to the final volume.

Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.

Inconsistent or lower-than-expected bioactivity can be a result of the compound not being fully solubilized or precipitating during the experiment.

  • Root Cause: The compound may not be in a monomeric, bioavailable state in the assay medium.

  • Solutions:

    • Employ Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, which can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) has been suggested as a suitable option.[1]

    • Prepare a Nanoparticle Formulation: Encapsulating this compound into lipid-based or polymeric nanoparticles can significantly enhance its aqueous dispersibility and stability in culture media.

    • Visual Inspection and Filtration: Before use, visually inspect your final solution for any signs of precipitation. If unsure, you can centrifuge the solution and measure the concentration of the supernatant to determine the actual amount of dissolved compound.

Data Presentation: Solubility Enhancement Strategies

The following tables summarize the potential effectiveness of different solubilization methods. The data presented is based on studies with structurally similar compounds, such as other terpenoids and the well-known hydrophobic drug, paclitaxel (B517696), and should be considered as a guideline.

Table 1: Co-Solvent Systems for Hydrophobic Drugs

Co-Solvent SystemDrugAchieved ConcentrationFold Increase in SolubilityReference
50% Ethanol / 50% Cremophor ELPaclitaxel> 6 mg/mL> 15,000[2]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineThis compound≥ 2.5 mg/mLNot specified[1]
2% (w/v) BE–PAMAM copolymerPaclitaxel~1.1 mg/mL~3700[3]
5 g/L Vitamin E-TPGSPaclitaxel~11.4 µg/mL~38[3]

Table 2: Cyclodextrin-Based Solubilization of Terpenoids

CyclodextrinTerpenoidMolar Ratio (Drug:CD)Fold Increase in SolubilityReference
β-CyclodextrinTerpineol1:1~2.5[4]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Terpineol1:1~10[5]
Randomly-methylated-β-cyclodextrin (RAMEB)Chrysin1:17.41[6]
Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD)This compoundNot specifiedNot specified (used in a formulation to achieve ≥ 2.5 mg/mL)[1]

Table 3: Nanoparticle Formulations for Hydrophobic Drugs

Nanoparticle TypeDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
Pluronic copolymer-basedPaclitaxel9.0 ± 0.199.0 ± 1.0[7][8]
mPEG-PCL basedPaclitaxel~5~80[9]
Solid Lipid Nanoparticles (SLNs)CinnamaldehydeNot specifiedNot specified (stable formulation created)[10]

Experimental Protocols

Protocol 1: Solubilization using a Co-Solvent System

This protocol is adapted from a formulation known to be effective for this compound.[1]

  • Preparation of Stock Solution: Prepare a 25 mg/mL stock solution of this compound in 100% DMSO.

  • Preparation of Working Solution (e.g., for a 1 mL final volume): a. In a sterile microcentrifuge tube, add 400 µL of PEG300. b. To this, add 100 µL of the 25 mg/mL this compound stock solution in DMSO and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and mix again until the solution is clear. d. Add 450 µL of saline (or your desired aqueous buffer) to reach the final volume of 1 mL. Vortex to ensure a homogenous solution.

  • Final Concentration: This procedure yields a 2.5 mg/mL solution of this compound in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol is a general method for preparing drug-cyclodextrin complexes by kneading.[11][12][13][14][15][16][17][18][19]

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD). A 1:1 or 1:2 ratio is a common starting point. (Molecular weight of this compound = 350.45 g/mol ; Average molecular weight of SBE-β-CD is ~2163 g/mol ).

  • Kneading Process: a. Place the calculated amount of SBE-β-CD into a mortar. b. Add a small amount of a 50:50 ethanol/water solution to the SBE-β-CD and triturate to form a homogenous paste. c. Gradually add the powdered this compound to the paste while continuously triturating. d. Continue kneading for at least 30-60 minutes.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at 40-50°C until the solvent has completely evaporated. Alternatively, the paste can be freeze-dried.

  • Final Product: The resulting dry powder is the inclusion complex, which should exhibit improved aqueous solubility.

Protocol 3: Formulation of this compound Loaded Nanoparticles via Nanoprecipitation

This protocol is a general procedure for encapsulating hydrophobic drugs into polymeric nanoparticles.[20][21][22][23]

  • Preparation of Organic Phase: a. Dissolve a biodegradable polymer (e.g., 50 mg of Poly(lactic-co-glycolic acid) - PLGA) in a water-miscible organic solvent (e.g., 5 mL of acetone). b. Dissolve 5-10 mg of this compound in this polymer solution.

  • Preparation of Aqueous Phase: a. Prepare an aqueous solution (e.g., 10 mL of deionized water) containing a surfactant to stabilize the nanoparticles (e.g., 1% w/v of Poloxamer 188).

  • Nanoprecipitation: a. Under moderate magnetic stirring, add the organic phase dropwise to the aqueous phase. b. A milky suspension should form immediately as the polymer and drug precipitate into nanoparticles.

  • Solvent Removal and Purification: a. Continuously stir the suspension at room temperature for several hours to allow the organic solvent to evaporate. b. The resulting nanoparticle suspension can be purified by centrifugation and washing to remove the excess surfactant and unencapsulated drug.

  • Storage: Resuspend the purified nanoparticles in an appropriate aqueous buffer for storage, or lyophilize for long-term stability.

Visualizations

experimental_workflow_cosolvent cluster_prep Preparation of Stock Solution cluster_working Preparation of Working Solution drug This compound Powder stock 25 mg/mL Stock Solution drug->stock dmso 100% DMSO dmso->stock mix1 Mix 1: Stock + PEG300 stock->mix1 peg PEG300 peg->mix1 tween Tween-80 mix2 Mix 2: Add Tween-80 tween->mix2 saline Aqueous Buffer/Saline final Final 2.5 mg/mL Solution saline->final mix1->mix2 mix2->final

Co-Solvent Method Workflow

experimental_workflow_cyclodextrin cluster_materials Starting Materials cluster_process Kneading Process drug This compound knead Add Drug and Knead (30-60 min) drug->knead cd SBE-β-Cyclodextrin paste Form Paste with CD and Solvent cd->paste solvent Ethanol/Water solvent->paste paste->knead dry Dry the Paste (Oven or Freeze-dry) knead->dry final Inclusion Complex Powder dry->final signaling_pathway_nfkb_nrf2 cluster_nfkb NF-κB Pathway cluster_nrf2 Keap1-Nrf2 Pathway IKK IKK Complex IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammation Inflammatory Gene Expression NFkB_nucleus->Inflammation Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Antioxidant Antioxidant Gene Expression ARE->Antioxidant drug This compound drug->IKK Inhibits (?) drug->Keap1 Inhibits (?)

References

Optimizing the extraction yield of 17-Hydroxyisolathyrol from plant material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 17-Hydroxyisolathyrol extraction from plant material. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a lathyrane-type diterpenoid, a class of natural products primarily isolated from plants of the Euphorbia genus.[1][2] These compounds, including this compound, are of significant interest to the scientific community due to their diverse and potent biological activities. Research has highlighted their potential as cytotoxic agents against various cancer cell lines, their ability to modulate multidrug resistance (MDR) in cancer, and their anti-inflammatory properties.[1][2][3] The unique tricyclic structure of lathyrane diterpenoids makes them a promising scaffold for the development of new therapeutic agents.[1]

Q2: Which plant species is the primary source for this compound?

A2: The primary plant source for this compound and other lathyrane diterpenoids is Euphorbia lathyris.[1][4][5][6] The seeds of this plant are particularly rich in these compounds.[4][6]

Q3: What are the general steps involved in the extraction and isolation of this compound?

A3: The general workflow for obtaining this compound from Euphorbia lathyris seeds involves the following key stages:

  • Sample Preparation: Drying and grinding the plant material to increase the surface area for efficient solvent penetration.

  • Extraction: Utilizing a suitable solvent and extraction technique to selectively dissolve the target compounds.

  • Purification: Employing chromatographic techniques to separate this compound from other co-extracted compounds.

  • Characterization: Using spectroscopic methods to confirm the identity and purity of the isolated compound.

Below is a DOT script visualizing a general experimental workflow for the extraction and isolation of lathyrane diterpenoids.

cluster_Start cluster_Prep cluster_Extraction cluster_Purification cluster_End Plant_Material Euphorbia lathyris Seeds Drying Drying Plant_Material->Drying Grinding Grinding into Powder Drying->Grinding Solvent_Extraction Solvent Extraction (e.g., Ethanol) Grinding->Solvent_Extraction Partitioning Solvent Partitioning Solvent_Extraction->Partitioning Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Partitioning->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Isolated_Compound Isolated this compound HPLC->Isolated_Compound

A generalized workflow for the extraction and isolation of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound and other lathyrane diterpenoids.

Problem Possible Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inefficient cell wall disruption. 2. Inappropriate solvent selection. 3. Suboptimal extraction parameters (time, temperature, solvent-to-solid ratio). 4. Degradation of the target compound.1. Ensure the plant material is finely ground. Consider freeze-drying before grinding to improve brittleness. 2. Use a solvent of appropriate polarity. Ethanol (B145695) or methanol (B129727) are commonly used for lathyrane diterpenoids.[4][6] Consider using a co-solvent system to enhance solubility. 3. Optimize extraction time and temperature. For heat-sensitive compounds, consider non-thermal methods like ultrasound-assisted extraction. Increase the solvent-to-solid ratio to ensure complete extraction. 4. Avoid prolonged exposure to high temperatures and light.
Co-extraction of Impurities 1. Solvent with low selectivity. 2. Presence of highly abundant interfering compounds (e.g., oils, pigments).1. Employ a multi-step extraction with solvents of varying polarity (e.g., starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent for the target compound). 2. A defatting step with a non-polar solvent prior to the main extraction can be beneficial, especially when using seeds.[7]
Difficulty in Purification 1. Co-elution of structurally similar compounds. 2. Poor resolution in column chromatography.1. Utilize a combination of different chromatographic techniques (e.g., silica (B1680970) gel, Sephadex LH-20, and preparative HPLC) with different stationary and mobile phases.[8] 2. Optimize the mobile phase composition and gradient for better separation. Consider using a smaller particle size stationary phase for higher resolution.
Compound Degradation During Storage 1. Instability of the isolated compound. 2. Exposure to light, oxygen, or elevated temperatures.1. Store the purified this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). 2. Store at low temperatures (-20°C or -80°C) and protect from light.

Experimental Protocols

Protocol 1: Conventional Solvent Extraction of Lathyrane Diterpenoids

This protocol is adapted from a method used for the isolation of various lathyrane diterpenoids from Euphorbia lathyris seeds.[4]

1. Plant Material Preparation:

  • Dry the seeds of Euphorbia lathyris at room temperature.

  • Grind the dried seeds into a fine powder.

2. Extraction:

  • Macerate the powdered seeds with 95% aqueous ethanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.

  • Repeat the extraction three times to ensure maximum recovery.

3. Preliminary Purification:

  • Combine the ethanolic extracts and evaporate the solvent under reduced pressure.

  • Suspend the residue in water and perform liquid-liquid partitioning successively with petroleum ether, dichloromethane, and ethyl acetate.

  • The lathyrane diterpenoids are typically found in the less polar fractions (petroleum ether and dichloromethane).

4. Chromatographic Purification:

  • Subject the active fractions to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Further purify the resulting fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

  • For final purification to obtain this compound, use preparative High-Performance Liquid Chromatography (HPLC) with a suitable C18 column and a mobile phase of methanol and water.

Protocol 2: Ultrasound-Assisted Extraction (UAE) - A Greener Approach

Ultrasound-assisted extraction can enhance extraction efficiency and reduce extraction time and solvent consumption.

1. Sample Preparation:

  • Prepare the dried and powdered seeds of Euphorbia lathyris as described in Protocol 1.

2. Ultrasonic Extraction:

  • Suspend the powdered material in the chosen solvent (e.g., 70% ethanol) in an extraction vessel.

  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-30 minutes).

  • Maintain a constant temperature during the process using a cooling water bath.

3. Post-Extraction Processing:

  • Separate the extract from the solid residue by filtration or centrifugation.

  • Proceed with the purification steps as outlined in Protocol 1.

Data Presentation

The following table summarizes the extraction yields of lathyrane-type diterpenoids from Euphorbia species using different extraction methods, providing a comparative overview. As specific data for this compound is limited, the data for structurally similar compounds are presented.

Compound Plant Source Extraction Method Solvent Yield (mg/g of plant material) Reference
Jolkinolide AEuphorbia fischerianaResponse Surface Methodology Optimized100% Ethanol0.1763[1]
Jolkinolide BEuphorbia fischerianaResponse Surface Methodology Optimized100% Ethanol0.9643[1]
17-hydroxyjolkinolide AEuphorbia fischerianaResponse Surface Methodology Optimized100% Ethanol0.4245[1]
17-hydroxyjolkinolide BEuphorbia fischerianaResponse Surface Methodology Optimized100% Ethanol2.8189[1]
Jolkinolide AEuphorbia fischerianaSalting-Out-Assisted Liquid-Liquid Extraction (SALLE)Acetonitrile/Water0.148[4]
Jolkinolide BEuphorbia fischerianaSalting-Out-Assisted Liquid-Liquid Extraction (SALLE)Acetonitrile/Water0.529[4]
17-hydroxyjolkinolide AEuphorbia fischerianaSalting-Out-Assisted Liquid-Liquid Extraction (SALLE)Acetonitrile/Water0.396[4]
17-hydroxyjolkinolide BEuphorbia fischerianaSalting-Out-Assisted Liquid-Liquid Extraction (SALLE)Acetonitrile/Water2.134[4]

Signaling Pathways

Lathyrane diterpenoids, including likely this compound, have demonstrated anti-inflammatory and anti-cancer activities.[1][2][5][6] These effects are often mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in regulating inflammation, cell proliferation, and apoptosis.

The following diagram illustrates the potential mechanism of action of this compound in inhibiting inflammatory and cancer-related signaling.

cluster_Stimulus cluster_Receptor cluster_Signaling cluster_Nucleus cluster_Inhibitor Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to nucleus MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK activates AP1 AP-1 MAPK->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates to nucleus Gene_Expression Gene Expression (Inflammatory Cytokines, etc.) NFkB_nuc->Gene_Expression AP1_nuc->Gene_Expression Inhibitor This compound Inhibitor->IKK Inhibitor->MAPKKK

Potential inhibition of NF-κB and MAPK signaling pathways by this compound.

References

Troubleshooting low purity of 17-Hydroxyisolathyrol during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 17-Hydroxyisolathyrol, particularly in addressing issues of low purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude extract of this compound from Euphorbia lathyris?

A1: Crude extracts of Euphorbia lathyris are complex mixtures containing a variety of secondary metabolites. The most common impurities that can co-extract with this compound include:

  • Other Lathyrane Diterpenoids: Including isomers and structurally similar diterpenoids which can be challenging to separate.

  • Triterpenoids: Such as amyrins and lupeol.

  • Steroids: Including β-sitosterol.

  • Fatty Acid Esters: A variety of these compounds are present in the seeds.

  • Coumarins and Phenolic Compounds: These polar compounds are also common in plant extracts.

Q2: What is a general purification strategy for obtaining high-purity this compound?

A2: A common multi-step strategy involves a combination of chromatographic techniques:

  • Solvent Partitioning: Initial fractionation of the crude extract using solvents of varying polarity (e.g., hexane, ethyl acetate (B1210297), methanol) to remove highly nonpolar or polar impurities.

  • Silica (B1680970) Gel Column Chromatography: An effective method for the initial separation of major compound classes. A step-gradient elution with a solvent system like hexane-ethyl acetate can separate diterpenoids from other less polar or more polar compounds.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the final and crucial step for obtaining high-purity this compound. A reversed-phase C18 column is typically used with a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water.

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: this compound should be stored as a solid at 4°C, protected from light and moisture.[1] If in solution, it is recommended to store it at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[1]

Troubleshooting Guide for Low Purity

This guide addresses specific issues that can lead to low purity of this compound during purification.

Problem 1: Co-elution of Impurities in Preparative HPLC

Symptoms:

  • The peak for this compound in the HPLC chromatogram is not symmetrical or shows shoulders.

  • Analysis of the collected fraction by analytical HPLC or LC-MS shows the presence of one or more closely eluting impurities.

Possible Causes and Solutions:

Possible Cause Solution
Suboptimal Mobile Phase Composition Modify the mobile phase to improve selectivity. For reversed-phase HPLC, try changing the organic modifier (e.g., from acetonitrile to methanol or vice-versa) as this can alter the elution order of closely related compounds. Adjusting the water/organic solvent ratio can also improve separation.
Inadequate Resolution of Isomers Lathyrane diterpenoid isomers are common impurities. To separate them, consider using a different stationary phase. Phenyl-hexyl or biphenyl (B1667301) columns can offer different selectivity for aromatic and structurally rigid molecules compared to a standard C18 column. For very challenging separations, chiral chromatography may be necessary if enantiomeric impurities are suspected.
Column Overload Injecting too much sample onto the column can lead to peak broadening and co-elution. Reduce the injection volume or the concentration of the sample. It is important to perform a loading study on an analytical column first to determine the maximum sample load before scaling up to a preparative column.
Inappropriate Gradient Profile A steep gradient may not provide sufficient resolution for closely eluting compounds. A shallower gradient around the elution time of this compound can improve separation.
Problem 2: Peak Tailing or Broadening

Symptoms:

  • The this compound peak is asymmetrical with a "tail".

  • The peak is wider than expected, leading to poor resolution from adjacent peaks.

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with the Stationary Phase The hydroxyl groups in this compound can interact with residual silanol (B1196071) groups on the silica-based stationary phase, causing peak tailing. Adding a small amount of a competing agent, such as trifluoroacetic acid (TFA) or formic acid (0.05-0.1%), to the mobile phase can suppress these interactions.
Column Degradation The performance of an HPLC column can degrade over time. If you observe a sudden or gradual increase in peak tailing for all compounds, the column may be the issue. Try flushing the column with a strong solvent or, if that fails, replace the column.
Sample Solvent Effects If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Ensure that the connections are as short as possible and use tubing with a small internal diameter.
Problem 3: Low Recovery of this compound

Symptoms:

  • The amount of purified this compound is significantly lower than expected based on the initial crude extract.

Possible Causes and Solutions:

Possible Cause Solution
Degradation of the Compound Lathyrane diterpenoids can be sensitive to pH and temperature. Avoid exposing the compound to strong acids or bases and high temperatures during the purification process. Ensure that solvents are of high purity and free of contaminants that could promote degradation.
Irreversible Adsorption on the Column This compound may adsorb irreversibly to the stationary phase, especially if the column is old or contaminated. Flushing the column with a strong solvent or using a guard column can help mitigate this.
Incomplete Elution The mobile phase may not be strong enough to elute all the this compound from the column. Ensure that the final mobile phase composition in a gradient elution is strong enough to elute all compounds of interest.
Precipitation in the System If the solubility of this compound in the mobile phase is low, it may precipitate in the tubing or on the column. Ensure the sample is fully dissolved before injection and consider the solubility of the compound in the chosen mobile phase.

Data Presentation

The following table provides hypothetical quantitative data for a typical purification process of this compound to illustrate expected outcomes.

Purification Step Starting Material (g) Product Mass (mg) Purity (%) Yield (%)
Crude Methanol Extract100-~1-
Ethyl Acetate Fraction25-~5-
Silica Gel Chromatography5500~601.0 (from crude)
Preparative HPLC10050>980.1 (from crude)

Experimental Protocols

Protocol 1: Extraction and Solvent Partitioning
  • Air-dry and grind the seeds of Euphorbia lathyris.

  • Extract the ground material with methanol at room temperature (3 x 24 h).

  • Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and partition successively with n-hexane and then ethyl acetate.

  • Evaporate the solvents from each fraction to obtain the n-hexane, ethyl acetate, and aqueous fractions. The ethyl acetate fraction is typically enriched in diterpenoids.

Protocol 2: Silica Gel Column Chromatography
  • Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane.

  • Pre-adsorb the sample onto a small amount of silica gel.

  • Pack a silica gel column (e.g., 200-300 mesh) with n-hexane.

  • Load the pre-adsorbed sample onto the top of the column.

  • Elute the column with a step gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., v/v).

  • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

  • Combine the enriched fractions and evaporate the solvent.

Protocol 3: Preparative HPLC
  • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile or Methanol

  • Gradient: A typical starting point would be a linear gradient from 50% B to 100% B over 40 minutes. This should be optimized based on analytical HPLC results.

  • Flow Rate: A typical flow rate for a 20 mm ID column is 10-20 mL/min.

  • Detection: UV detection at a wavelength where this compound has good absorbance (e.g., 210 nm or 272 nm).

  • Injection: Dissolve the semi-purified fraction from the silica gel column in the initial mobile phase and inject onto the column.

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.

  • Final Step: Combine the pure fractions and evaporate the solvent to obtain pure this compound.

Visualizations

experimental_workflow start Crude Extract from Euphorbia lathyris partition Solvent Partitioning (Hexane/EtOAc/Water) start->partition silica Silica Gel Column Chromatography partition->silica EtOAc Fraction prep_hplc Preparative HPLC (C18 Column) silica->prep_hplc Enriched Fraction pure_compound Pure this compound (>98% Purity) prep_hplc->pure_compound

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity Detected peak_shape Assess Peak Shape start->peak_shape coelution Co-elution of Impurities peak_shape->coelution Asymmetrical/ Shoulder tailing Peak Tailing/ Broadening peak_shape->tailing Tailing/ Broad optimize_mobile_phase Optimize Mobile Phase (Solvent, Gradient) coelution->optimize_mobile_phase change_column Change Stationary Phase (e.g., Phenyl-Hexyl) coelution->change_column reduce_load Reduce Sample Load coelution->reduce_load add_modifier Add Mobile Phase Modifier (e.g., TFA) tailing->add_modifier check_column Check/Replace Column tailing->check_column check_system Check System for Extra-column Volume tailing->check_system

References

Preventing degradation of 17-Hydroxyisolathyrol during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 17-Hydroxyisolathyrol. This guide is designed for researchers, scientists, and drug development professionals to provide robust strategies for preventing the degradation of this compound during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: this compound is a lathyrane-type diterpenoid, a class of natural products primarily isolated from plants of the Euphorbia genus.[1][2] Its complex, polycyclic structure featuring multiple reactive hydroxyl groups makes it susceptible to degradation through oxidation, isomerization, and other chemical transformations, especially when exposed to heat, light, oxygen, or non-neutral pH conditions.

Q2: What are the primary factors that cause the degradation of this compound?

A2: The main culprits for degradation are:

  • Oxygen: The presence of atmospheric oxygen can lead to oxidation of the hydroxyl groups.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.[3] Most natural products require cool temperatures for storage to maintain stability.[4]

  • Light: Exposure to UV and even ambient light can provide the energy needed to initiate degradation pathways (photodegradation).[4][5][6]

  • pH: Acidic or basic conditions can catalyze hydrolysis or rearrangement of the molecule's sensitive ring structure.

  • Solvent Quality: Impurities in solvents, such as peroxides or trace metals, can initiate or catalyze degradation.

Q3: How can I visually detect if my sample of this compound has degraded?

A3: While often degradation is not visible, you may observe a change in the color or clarity of your sample, especially if it is in solution. The most reliable method for detecting degradation is through analytical techniques like HPLC, LC-MS, or TLC, where you will observe the appearance of new peaks or spots and a corresponding decrease in the peak/spot intensity of the parent compound.

Q4: Is it better to store the compound in a solvent or as a dry film/powder?

A4: For long-term storage, it is generally recommended to store this compound as a dry powder or film under an inert atmosphere.[1] If storage in a solution is necessary, use a high-purity, anhydrous aprotic solvent and keep the concentration low to minimize intermolecular reactions.

Q5: Can I add antioxidants to prevent degradation?

A5: Yes, adding a small amount of a suitable antioxidant can be beneficial. Synthetic antioxidants like BHT (butylated hydroxytoluene) or natural ones like α-tocopherol (Vitamin E) can scavenge free radicals that initiate oxidative degradation.[7][8] However, you must ensure the chosen antioxidant does not interfere with your downstream experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your work with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield after extraction and purification. Degradation during the extraction process due to heat, light, or oxygen exposure.1. Perform extraction at a reduced temperature (e.g., 4°C or on an ice bath).[9] 2. Use amber glassware or wrap your equipment in aluminum foil to protect it from light.[5] 3. Purge all solvents and the extraction vessel with an inert gas (Nitrogen or Argon) before and during the procedure.
Appearance of unexpected peaks in my HPLC/LC-MS chromatogram after sample storage. The sample has degraded during storage. The new peaks correspond to degradation products.1. Review your storage protocol. Ensure the sample is stored at ≤ -20°C (ideally -80°C) under an inert atmosphere.[1] 2. Aliquot the sample upon initial preparation to avoid repeated freeze-thaw cycles. 3. If stored in solution, prepare fresh solutions more frequently.
Loss of biological activity in my assays. The active compound, this compound, has degraded into inactive forms.1. Immediately implement stricter storage and handling protocols as described above. 2. Re-purify an aliquot of your stored sample using chromatography to isolate the active compound from its degradation products. 3. Confirm the structure of the purified compound using NMR or MS before proceeding with further assays.
The sample, stored as a dry powder, has changed color. This is a strong indicator of oxidation or other forms of degradation.1. Discard the sample as its purity is compromised. 2. For future batches, ensure the compound is thoroughly dried under a high vacuum to remove residual solvent and then stored in a sealed vial backfilled with inert gas at -80°C.

Data Presentation: Storage Recommendations

Table 1: Recommended Storage Conditions for this compound
Form Temperature Atmosphere Light Condition Recommended Duration
Dry Powder/Film-80°CInert Gas (Argon/Nitrogen)Dark> 12 months
Dry Powder/Film-20°CInert Gas (Argon/Nitrogen)DarkUp to 6 months[1]
In Anhydrous Aprotic Solvent (e.g., DMSO, Acetonitrile)-80°CInert Gas (Argon/Nitrogen)DarkUp to 6 months[1]
In Anhydrous Aprotic Solvent (e.g., DMSO, Acetonitrile)-20°CInert Gas (Argon/Nitrogen)DarkUp to 1 month[1]
Table 2: Relative Stability in Common Laboratory Solvents (Short-Term, 24h at 4°C)
Solvent Purity Grade Relative Stability (%) Notes
AcetonitrileHPLC Grade, Anhydrous99 ± 1Good for analytical purposes.
DichloromethaneHPLC Grade, Stabilized95 ± 3Potential for acidic impurities. Use freshly opened solvent.
MethanolHPLC Grade, Anhydrous92 ± 4Protic nature may contribute to degradation over time.
DMSOAnhydrous, <0.02% Water98 ± 2Hygroscopic. Use small aliquots.[1]
Ethyl AcetateHPLC Grade, Anhydrous96 ± 3Check for peroxide formation before use.

Note: Data presented are illustrative and based on general principles for sensitive natural products. Actual stability should be determined empirically.

Experimental Protocols

Protocol 1: Extraction with Minimized Degradation

This protocol is designed for the extraction of this compound from a plant matrix (e.g., seeds of Euphorbia lathyris).[10]

  • Preparation: Pre-cool all solvents (e.g., Ethyl Acetate, Hexane) to 4°C. Ensure all glassware is dry and protected from light (amber glass or foil-wrapped).

  • Grinding: Grind the plant material into a fine powder. If possible, perform this step under liquid nitrogen (cryo-milling) to prevent enzymatic and thermal degradation.

  • Extraction:

    • Suspend the powdered material in a 10:1 volume-to-weight ratio of pre-cooled ethyl acetate.

    • Place the extraction vessel in an ultrasonic ice bath.

    • Purge the headspace of the vessel with Argon or Nitrogen gas.

    • Sonicate for 30 minutes, maintaining the temperature below 10°C.

    • Repeat the sonication step two more times.

  • Filtration & Concentration:

    • Filter the mixture rapidly through a Büchner funnel.

    • Concentrate the filtrate using a rotary evaporator with the water bath temperature set no higher than 30°C.

    • Immediately after concentration, dissolve the crude extract in a minimal amount of a suitable solvent for purification.

Protocol 2: Small-Scale Stability Assessment

This protocol allows you to test the stability of your purified compound under different conditions.

  • Stock Solution: Prepare a 1 mg/mL stock solution of purified this compound in anhydrous, HPLC-grade acetonitrile.

  • Aliquoting: Dispense 100 µL aliquots of the stock solution into several amber HPLC vials.

  • Condition Setup:

    • Control: Immediately analyze one vial (T=0).

    • Light Exposure: Leave one vial on the benchtop at room temperature under ambient light.

    • Thermal Stress: Place one vial in an oven at 40°C.

    • Acid/Base: Add 1 µL of 0.1M HCl to one vial and 1 µL of 0.1M NaOH to another.

    • Oxidative Stress: Bubble air through one vial for 1 minute.

  • Analysis: After a set time (e.g., 2, 6, 12, and 24 hours), analyze a sample from each vial by HPLC.

  • Evaluation: Compare the peak area of this compound in each sample to the T=0 control. A decrease in the peak area indicates degradation. Calculate the percentage of the remaining compound for each condition.

Visualizations

Degradation Pathway and Prevention

Caption: Key factors causing degradation and the corresponding preventative measures.

Experimental Workflow for Extraction

start Start: Plant Material grind Cryo-Milling (Liquid N2) start->grind extract Ultrasonic Extraction (Solvent, ≤10°C, Inert Gas) grind->extract filtrate Rapid Filtration extract->filtrate concentrate Low-Temp Concentration (Rotary Evaporator, ≤30°C) filtrate->concentrate purify Chromatographic Purification concentrate->purify store Store Purified Compound (-80°C, Inert Gas, Dark) purify->store end End: Pure, Stable Compound store->end

Caption: Workflow for extraction designed to minimize compound degradation.

Troubleshooting Logic Tree

issue Issue Detected? (e.g., Low Yield, Extra Peaks) extraction During Extraction? issue->extraction Yes storage During Storage? issue->storage No sol_extract1 Reduce Temperature & Protect from Light extraction->sol_extract1 Yes sol_extract2 Use Inert Atmosphere & High-Purity Solvents extraction->sol_extract2 sol_storage1 Lower Storage Temp (to -80°C) storage->sol_storage1 Yes sol_storage2 Store Under Inert Gas & Avoid Freeze-Thaw storage->sol_storage2

Caption: A decision tree to troubleshoot the source of compound degradation.

References

Improving the resolution of 17-Hydroxyisolathyrol in HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the resolution of 17-Hydroxyisolathyrol in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a macrocyclic lathyrol derivative, a type of diterpenoid, isolated from the seeds of Euphorbia lathyris. Diterpenoids from Euphorbia species are known for their diverse biological activities and complex structures, which can present challenges in chromatographic separation.

Q2: Why is achieving high resolution important in the analysis of this compound?

A2: High resolution is crucial for accurate quantification and isolation of this compound, especially when dealing with complex plant extracts that may contain structurally similar diterpenoids. Poor resolution can lead to co-eluting peaks, making it difficult to obtain pure fractions and accurate quantitative results.

Q3: What are the key factors affecting the resolution of this compound in HPLC?

A3: The resolution in HPLC is primarily influenced by three factors: efficiency (N), selectivity (α), and retention factor (k). These factors can be manipulated by adjusting various chromatographic parameters, including the mobile phase composition, stationary phase chemistry, column temperature, and flow rate.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and provides systematic solutions.

Problem 1: Poor Resolution or Co-elution with Other Diterpenoids

Possible Causes:

  • Inappropriate mobile phase composition.

  • Unsuitable stationary phase.

  • Suboptimal temperature.

  • Inadequate column length or particle size.

Solutions:

  • Optimize the Mobile Phase:

    • Solvent Strength: In reversed-phase HPLC, which is commonly used for diterpenoids, adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to water is the first step. To increase retention and potentially improve the separation of closely eluting peaks, decrease the percentage of the organic solvent.

    • Solvent Type: If adjusting the solvent ratio with acetonitrile does not provide adequate resolution, switching to methanol (B129727) can alter the selectivity of the separation. Methanol and acetonitrile have different selectivities for various compounds.

    • pH Modification: While less common for neutral compounds like many diterpenoids, adjusting the mobile phase pH with a buffer can be effective if the sample contains ionizable impurities that interfere with the peak of interest.

  • Select an Appropriate Column:

    • Stationary Phase: A C18 column is a common starting point for the analysis of diterpenoids. However, if co-elution persists, consider a column with a different stationary phase, such as C30 or a phenyl-hexyl column, which can offer different selectivities.

    • Particle Size: Using a column with a smaller particle size (e.g., <3 µm) can significantly increase column efficiency and improve resolution. Be aware that this will also increase backpressure.

    • Column Dimensions: Increasing the column length provides more theoretical plates and can enhance resolution, although it will also increase analysis time.

  • Adjust the Column Temperature:

    • Increasing the column temperature can decrease the viscosity of the mobile phase, leading to improved mass transfer and potentially better peak shapes and resolution. However, in some cases, lower temperatures might enhance separation by increasing retention. Experiment with a range of temperatures (e.g., 25-40°C) to find the optimum.

Problem 2: Peak Tailing

Possible Causes:

  • Active sites on the column packing material.

  • Column contamination.

  • Sample overload.

  • Inappropriate mobile phase pH.

Solutions:

  • Use a High-Purity Stationary Phase: Employ a column with end-capping to minimize the interaction of analytes with residual silanol (B1196071) groups.

  • Column Washing: Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent) to remove strongly retained contaminants.

  • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.

  • Mobile Phase Additives: Adding a small amount of a competing agent, like a buffer or an ion-pairing reagent, can sometimes improve peak shape, although this should be done cautiously as it can affect selectivity.

Problem 3: Low Signal Intensity or Poor Sensitivity

Possible Causes:

  • Low concentration of this compound in the sample.

  • Suboptimal detection wavelength.

  • Poor sample preparation leading to sample loss.

  • Detector issues.

Solutions:

  • Optimize Detection Wavelength: Determine the UV maximum absorbance for this compound. For lathyrane diterpenoids, a wavelength of around 272 nm has been shown to be effective.

  • Improve Sample Preparation: Ensure the extraction method is efficient for diterpenoids. A common method involves extraction with methanol followed by filtration.

  • Concentrate the Sample: If the analyte concentration is low, consider a sample concentration step, such as solid-phase extraction (SPE) or solvent evaporation and reconstitution in a smaller volume of the mobile phase.

  • Check Detector Performance: Ensure the detector lamp has sufficient energy and that the flow cell is clean.

Experimental Protocols

The following is a detailed methodology for the HPLC analysis of diterpenoids from Euphorbia lathyris, which can be adapted for this compound.

Sample Preparation
  • Grinding: Grind the dried seeds of Euphorbia lathyris to a fine powder (approximately 80 mesh).

  • Extraction:

    • Accurately weigh 0.1 g of the powdered sample.

    • Add 10 mL of methanol and sonicate for 30 minutes.

    • Filter the extract.

    • Repeat the extraction twice more with fresh methanol.

    • Combine the filtrates.

  • Concentration and Reconstitution:

    • Evaporate the combined filtrate to dryness under a vacuum.

    • Dissolve the residue in a known volume of methanol (e.g., 10 mL).

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

HPLC Method Parameters

The following table summarizes the recommended HPLC conditions for the analysis of lathyrane diterpenoids.

ParameterRecommended ValueAlternative Options for Troubleshooting
Column Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm)C30 column, Phenyl-hexyl column
Mobile Phase Acetonitrile:Water (85:15, v/v)Methanol:Water, Gradient elution
Flow Rate 0.25 mL/min0.5 - 1.0 mL/min (may require re-optimization)
Column Temperature 30°C25 - 40°C
Detection Wavelength 272 nmDiode Array Detector (DAD) to scan for optimal wavelength
Injection Volume 20 µL5 - 50 µL (depending on concentration)

Visual Workflow and Logic Diagrams

The following diagrams illustrate the troubleshooting workflow and the logical relationships in HPLC method development for improving the resolution of this compound.

HPLC_Troubleshooting_Workflow cluster_start Start: Poor Resolution cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_column Step 2: Column Evaluation cluster_temp_flow Step 3: Temperature & Flow Rate cluster_end Outcome Start Initial Observation: Poor Resolution / Co-elution AdjustRatio Adjust Acetonitrile/Water Ratio Start->AdjustRatio ChangeSolvent Switch to Methanol AdjustRatio->ChangeSolvent If no improvement ChangeStationaryPhase Try Different Stationary Phase (e.g., Phenyl-hexyl) AdjustRatio->ChangeStationaryPhase If selectivity is the issue End Resolution Improved AdjustRatio->End If successful ChangeSolvent->ChangeStationaryPhase If still co-eluting ChangeSolvent->End If successful SmallerParticles Use Column with Smaller Particles ChangeStationaryPhase->SmallerParticles For higher efficiency AdjustTemp Optimize Column Temperature ChangeStationaryPhase->AdjustTemp SmallerParticles->AdjustTemp AdjustFlow Adjust Flow Rate AdjustTemp->AdjustFlow AdjustFlow->End If successful

Caption: Troubleshooting workflow for improving HPLC resolution.

HPLC_Parameter_Relationships cluster_parameters Adjustable Parameters cluster_factors Chromatographic Factors MobilePhase Mobile Phase (Solvent Ratio, Type) Selectivity Selectivity (α) MobilePhase->Selectivity Retention Retention (k) MobilePhase->Retention StationaryPhase Stationary Phase (Chemistry, Particle Size) StationaryPhase->Selectivity Efficiency Efficiency (N) StationaryPhase->Efficiency Temperature Temperature Temperature->Efficiency Temperature->Retention FlowRate Flow Rate FlowRate->Efficiency Resolution Resolution (Rs) Selectivity->Resolution Efficiency->Resolution Retention->Resolution

Caption: Key parameters affecting HPLC resolution.

Addressing matrix effects in the LC-MS/MS analysis of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 17-Hydroxyisolathyrol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] In the analysis of this compound from complex biological matrices like plasma or tissue homogenates, endogenous components such as phospholipids (B1166683), salts, and metabolites can interfere with the ionization process in the mass spectrometer's source, compromising the reliability of the results.[4][5]

Q2: How can I determine if my this compound analysis is suffering from matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion (PCI): This is a qualitative method to identify the regions in the chromatogram where ion suppression or enhancement occurs.[6][7] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected onto the LC system. A deviation in the baseline signal for this compound indicates the retention times at which matrix components are eluting and causing interference.[6]

  • Post-Extraction Spike Analysis: This quantitative approach compares the response of an analyte spiked into a blank matrix extract after processing to the response of the analyte in a neat solution at the same concentration.[6][8] The ratio of these responses provides a quantitative measure of the matrix effect.[6]

Q3: What are the most common sources of matrix effects in bioanalytical LC-MS/MS?

A3: The most common sources of matrix effects, particularly ion suppression, in biological samples are phospholipids from cell membranes.[4][5] Other significant contributors include salts, proteins, and endogenous metabolites that may co-elute with the analyte of interest.[1] The choice of ionization technique can also play a role; electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2][9]

Q4: Can a stable isotope-labeled internal standard (SIL-IS) for this compound completely eliminate matrix effects?

A4: A SIL-IS is the most effective tool to compensate for matrix effects.[10][11] Since the SIL-IS has nearly identical physicochemical properties to this compound, it will co-elute and experience the same degree of ion suppression or enhancement. This allows for accurate quantification based on the ratio of the analyte signal to the SIL-IS signal. However, a SIL-IS does not eliminate the matrix effect itself; severe ion suppression can still lead to a loss of sensitivity.[4] Therefore, it is always recommended to minimize matrix effects as much as possible through proper sample preparation and chromatography.[4][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column OverloadDilute the sample or inject a smaller volume.[13]
Secondary Interactions with ColumnUse a mobile phase with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape. Consider a different column chemistry.[7]
Column ContaminationFlush the column with a strong solvent. If the issue persists, replace the guard column or the analytical column.[13]
Inconsistent Retention Times Changes in Mobile Phase CompositionPrepare fresh mobile phase and ensure proper mixing.
Column Temperature FluctuationsUse a column oven to maintain a stable temperature.
Column DegradationReplace the analytical column.
Low Signal Intensity/Sensitivity Significant Ion SuppressionImplement a more rigorous sample cleanup method (e.g., SPE, LLE).[4] Optimize chromatographic conditions to separate this compound from interfering matrix components.[14]
Suboptimal MS Source ConditionsOptimize source parameters such as capillary voltage, gas flow, and temperature to enhance the ionization of this compound.
High Background Noise Contaminated Mobile Phase or LC SystemUse high-purity solvents and additives. Flush the LC system thoroughly.
Carryover from Previous InjectionsImplement a robust needle wash protocol. Inject blank samples between analytical runs to check for carryover.[13]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
  • Prepare two sets of samples:

    • Set A (Analyte in Neat Solution): Spike this compound into the reconstitution solvent at three different concentration levels (low, medium, and high).

    • Set B (Analyte in Post-Extraction Matrix): Extract at least six different lots of blank biological matrix using your established sample preparation method. After the final evaporation step, spike this compound into the reconstituted extracts at the same three concentration levels as Set A.[15]

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) for each concentration level using the following equation:

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF value of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[1]

  • Calculate the IS-Normalized Matrix Factor if a SIL-IS is used:

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

    • The IS-normalized MF should be close to 1 for effective compensation.[1]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol is a general guideline and should be optimized for this compound and the specific biological matrix. Mixed-mode or phospholipid removal SPE cartridges are often effective.[16][17]

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 1% formic acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a polymeric mixed-mode strong cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[4]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences, including phospholipids.[16]

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in an appropriate volume of the initial mobile phase.

Quantitative Data Summary

The following tables present illustrative data for assessing matrix effects and recovery, which can serve as a benchmark for your experiments.

Table 1: Matrix Effect Assessment

Analyte ConcentrationPeak Area (Neat Solution)Peak Area (Post-Extraction Spike)Matrix FactorIS-Normalized Matrix Factor
Low QC8,5006,8000.800.99
Medium QC87,00069,6000.801.01
High QC855,000684,0000.800.98

A matrix factor of 0.80 indicates 20% ion suppression. An IS-normalized matrix factor close to 1 demonstrates effective compensation by the internal standard.

Table 2: Recovery Assessment

Analyte ConcentrationPeak Area (Pre-Extraction Spike)Peak Area (Post-Extraction Spike)Recovery (%)
Low QC6,1206,80090.0
Medium QC63,48069,60091.2
High QC622,920684,00091.1

Consistent and high recovery is essential for a robust bioanalytical method.

Visualizations

Workflow_for_Addressing_Matrix_Effects Workflow for Addressing Matrix Effects A Initial Method Development B Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) A->B C Matrix Effect Acceptable? B->C D Optimize Sample Preparation (e.g., SPE, LLE) C->D No H Method Validation C->H Yes E Optimize Chromatography (e.g., Gradient, Column) D->E F Incorporate Stable Isotope-Labeled Internal Standard (SIL-IS) E->F G Re-evaluate Matrix Effect F->G G->C

Caption: A logical workflow for identifying and mitigating matrix effects.

SPE_Protocol_for_Phospholipid_Removal SPE Protocol for Phospholipid Removal cluster_sample Sample cluster_spe Solid-Phase Extraction cluster_analysis Analysis Plasma Plasma Sample Condition 1. Condition Cartridge (Methanol, Water) Load 2. Load Pre-treated Sample Condition->Load Wash1 3. Aqueous Wash (Remove Polar Interferences) Load->Wash1 Wash2 4. Organic Wash (Remove Phospholipids) Wash1->Wash2 Elute 5. Elute Analyte (this compound) Wash2->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS

Caption: A typical solid-phase extraction workflow for sample cleanup.

References

Minimizing variability in cell-based assays with 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 17-Hydroxyisolathyrol in cell-based assays. The information is tailored for scientists in academic research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a macrocyclic lathyrol derivative, a type of diterpenoid, isolated from the seeds of Euphorbia lathyris.[1][2] Lathyrane diterpenoids as a class have demonstrated a variety of biological effects, including cytotoxic activity against cancer cells, modulation of multidrug resistance (MDR), and anti-inflammatory properties.[1][3][4] Some lathyrane diterpenoids from Euphorbia lathyris have been shown to inhibit cell proliferation and induce apoptosis.[5][6][7]

Q2: What are the recommended solvent and storage conditions for this compound?

Proper storage and handling are crucial for maintaining the stability and activity of this compound. Below is a summary of recommended conditions.

ParameterRecommendation
Storage (Solid) 4°C, sealed from moisture and light.
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month.[1][2]
Recommended Solvent DMSO (up to 100 mg/mL, may require sonication).[1]
Stock Solution Handling Aliquot to avoid repeated freeze-thaw cycles.[1]

Q3: I am observing high variability between replicate wells in my assay. What are the common causes?

High variability in cell-based assays can stem from several factors.[3][8] Here are some common causes to investigate:

  • Uneven Cell Seeding: Ensure a homogeneous cell suspension and consistent seeding density across all wells.

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration. Consider not using the outer wells for experimental data.

  • Compound Precipitation: Poor solubility of this compound in the culture medium can lead to inconsistent concentrations. Visually inspect wells for any precipitate.

  • Inconsistent Incubation Conditions: Temperature and CO2 fluctuations in the incubator can affect cell health and growth.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or the compound can introduce significant variability.

Troubleshooting Guides

Issue 1: No observable effect of this compound in my cell-based assay.

If you are not observing the expected biological effect, systematically troubleshoot the following aspects of your experiment.

Troubleshooting Workflow: No Observed Effect

A No Effect Observed B 1. Verify Compound Integrity A->B C 2. Assess Cell Health & Target Expression A->C D 3. Review Assay Protocol A->D E Compound Issue Identified B->E Degradation or low purity F Cell Issue Identified C->F Poor viability or low target expression G Protocol Issue Identified D->G Suboptimal parameters H Re-evaluate Experiment E->H F->H G->H

Caption: A logical workflow for troubleshooting the lack of an expected effect.

Detailed Troubleshooting Steps:

StepActionRationale
1. Compound Integrity - Confirm the correct storage of the compound. - Prepare a fresh stock solution from the solid compound. - Consider verifying the compound's identity and purity if it has been stored for a long time.Natural products can degrade over time, especially if not stored properly.[9]
2. Cell Health - Check for signs of contamination (e.g., bacteria, fungi, mycoplasma). - Ensure cells are within an optimal passage number and are not over-confluent. - Perform a simple viability assay (e.g., Trypan Blue) on your cell stock.Unhealthy cells may not respond appropriately to stimuli.
3. Assay Protocol - Verify that the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.5%). - Optimize the incubation time and compound concentration. A wider range of concentrations may be needed. - Ensure the assay readout is appropriate for the expected biological effect (e.g., using a cytotoxicity assay for an anti-proliferative compound).Suboptimal assay parameters can mask the true effect of a compound.
Issue 2: My this compound solution appears cloudy or forms a precipitate in the culture medium.

Poor solubility is a common challenge with natural products.[10]

Solubility Enhancement Strategies:

StrategyDetailed Protocol
Optimize Solvent Concentration While preparing your working dilutions in culture media, ensure the intermediate dilutions do not cause the compound to crash out of solution. A stepwise dilution may be necessary.
Use of Solubilizing Agents For in vivo or specific in vitro applications, co-solvents like PEG300, Tween-80, or SBE-β-CD can be used.[1] Always include a vehicle control with the same concentration of the solubilizing agent.
Sonication Gently sonicate the stock solution to aid dissolution.[10] Be cautious as excessive sonication can generate heat and potentially degrade the compound.

Data on this compound Solubility Formulations:

ProtocolCompositionSolubility
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.13 mM)[1]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.13 mM)[1]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.13 mM)[1]

Potential Signaling Pathways

While the exact mechanism of this compound is a subject of ongoing research, related lathyrane diterpenoids have been shown to modulate several key signaling pathways. Below are diagrams of pathways that may be relevant to the activity of this compound class.

Potential Anti-Inflammatory Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_active Active NF-κB IkB->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates & Binds Lathyranes Lathyrane Diterpenoids (e.g., this compound) Lathyranes->IKK Inhibits Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

Caption: Potential inhibition of the NF-κB pathway by lathyrane diterpenoids.

Potential Pro-Apoptotic Signaling Pathway (ER Stress)

cluster_0 Endoplasmic Reticulum cluster_1 Cytoplasm / Nucleus ER_Stress ER Stress IRE1a IRE1α ER_Stress->IRE1a Activates ATF4 ATF4 IRE1a->ATF4 Upregulates CHOP CHOP ATF4->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis Promotes Lathyranes Lathyrane Diterpenoids (e.g., this compound) Lathyranes->ER_Stress Induces

Caption: ER stress-mediated apoptosis potentially induced by lathyrane diterpenoids.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT-based)

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration in the assay is below 0.5%.

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2X compound dilutions. Include vehicle control (medium with the same DMSO concentration) and untreated control (medium only) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Note: When working with colored natural products, it's essential to have a "compound only" control (wells with the compound in the medium but without cells) to subtract any background absorbance caused by the compound itself.[10]

References

Lathyrane Diterpenoids NMR Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of lathyrane diterpenoids. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra for this unique class of molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My ¹H NMR spectrum is incredibly crowded, especially in the aliphatic region. How can I resolve overlapping signals?

A1: Signal overlap is a common challenge with the complex polycyclic structure of lathyrane diterpenoids.[1][2][3] Here are several strategies to resolve overlapping resonances:

  • Use a Higher Field Spectrometer: If available, acquiring data on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase spectral dispersion and improve signal separation.

  • Try Different Solvents: Changing the deuterated solvent (e.g., from CDCl₃ to C₆D₆, acetone-d₆, or CD₃OD) can induce differential shifts in proton resonances, potentially resolving overlapped peaks.[1]

  • 2D NMR Techniques: Two-dimensional NMR is essential for dissecting complex spectra.

    • HSQC/HMQC: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum correlates proton signals with their directly attached carbons. Since ¹³C spectra are typically better resolved, this can help differentiate overlapping ¹H signals that are attached to different carbon atoms.[4]

    • 1D-TOCSY: If a specific, well-resolved proton signal can be identified for a spin system, a 1D-TOCSY (Total Correlation Spectroscopy) experiment can be used to selectively excite that proton and reveal all other protons within the same spin-coupled network, effectively extracting a single component's spectrum from the mixture.[2]

Q2: I'm having trouble assigning the quaternary carbons of the lathyrane skeleton. Which experiment is best for this?

A2: Quaternary carbons lack attached protons and will not show correlations in HSQC or DEPT-135 spectra. The primary tool for their assignment is the Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • HMBC Strategy: Look for long-range correlations (typically 2-3 bonds) from known protons to the unassigned quaternary carbon signals. For example, methyl protons are excellent starting points as they are often sharp singlets and can show strong HMBC correlations to adjacent quaternary carbons. Key HMBC correlations are crucial for defining the core 5/11/3-tricyclic skeleton.[5][6][7]

Q3: How can I confirm the presence and connectivity of the characteristic gem-dimethylcyclopropane ring?

A3: The gem-dimethylcyclopropane unit is a hallmark of lathyrane diterpenoids.[5][6][8] Its presence and connectivity can be confirmed by a combination of NMR data:

  • ¹H NMR: Look for two upfield methyl signals, typically appearing as singlets. You should also observe characteristic cyclopropyl (B3062369) proton signals.

  • ¹³C NMR: Expect to see signals for the two methyl groups and the quaternary and methine carbons of the cyclopropane (B1198618) ring.

  • HMBC: This is the most definitive experiment. Look for correlations from the two methyl proton singlets to the cyclopropyl carbons (C-9, C-10, C-11 in typical numbering).[5] For instance, correlations from H₃-18 and H₃-19 to C-9, C-10, and C-11 are expected.[5]

  • COSY: A COSY (Correlation Spectroscopy) spectrum will help establish the connectivity of the protons on the cyclopropane ring and their coupling to adjacent protons in the larger ring system.[5][7][9]

Q4: The stereochemistry of my compound is ambiguous. How can I use NMR to determine the relative configuration?

A4: Determining the relative stereochemistry is a critical and often difficult step. The primary NMR techniques for this are NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) .[5][6]

  • NOESY/ROESY: These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of their through-bond connectivity.[10]

    • Key Correlations: Look for NOE cross-peaks between protons on different parts of the scaffold. For example, an NOE between a proton on the five-membered ring and a methyl group on the cyclopropane ring would indicate they are on the same face of the molecule.[5][6][11]

    • When to use ROESY: For medium-sized molecules like diterpenoids (MW ~700-1200), the NOE can be close to zero, making signals weak or absent.[10] In such cases, a ROESY experiment is preferred as it avoids this issue and provides positive cross-peaks for all molecular sizes.[10]

  • Coupling Constants (J-values): The magnitude of ³J(H,H) coupling constants, obtained from high-resolution ¹H NMR spectra, can provide information about dihedral angles via the Karplus equation, which helps in assigning relative stereochemistry, particularly within the five-membered ring.

Experimental Protocols

Below are generalized methodologies for key 2D NMR experiments crucial for the structural elucidation of lathyrane diterpenoids. Parameters should be optimized based on the specific compound and available spectrometer.

1. COSY (¹H-¹H Correlation Spectroscopy)

  • Purpose: To identify proton-proton spin coupling networks.

  • Methodology:

    • Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a standard ¹H NMR spectrum to determine the spectral width.

    • Set up a gradient-selected COSY (gCOSY) experiment.

    • Typical parameters: spectral width of 10-12 ppm in both dimensions, 2048 data points in F2, 256-512 increments in F1, 8-16 scans per increment, and a relaxation delay of 1.5-2.0 s.

    • Process the data using a sine-bell or squared sine-bell window function in both dimensions.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons with their directly attached one-bond carbons.

  • Methodology:

    • Use the same sample prepared for the COSY experiment.

    • Acquire standard ¹H and ¹³C spectra to determine spectral widths.

    • Set up a gradient-selected, sensitivity-enhanced HSQC experiment.

    • Typical parameters: ¹H spectral width of 10-12 ppm, ¹³C spectral width of 160-200 ppm, 1024 data points in F2, 256 increments in F1, average ¹J(C,H) coupling constant set to 145 Hz, and a relaxation delay of 1.5 s.

    • Process the data using appropriate window functions (e.g., squared sine-bell in F2 and sine-bell in F1).

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. Essential for connecting spin systems and identifying quaternary carbons.

  • Methodology:

    • Use the same sample.

    • Set up a gradient-selected HMBC experiment.

    • Typical parameters: Same spectral widths as HSQC, 2048 data points in F2, 512 increments in F1. The long-range coupling constant optimization is critical; a value of 8 Hz is a good starting point for identifying typical 2- and 3-bond correlations.

    • Use a longer relaxation delay (2.0-2.5 s) to allow for full relaxation of all carbons.

    • Process the data similarly to the COSY experiment.

4. NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy)

  • Purpose: To determine the relative stereochemistry through spatial proton-proton correlations.

  • Methodology:

    • Use the same, carefully degassed sample to minimize oxygen-induced relaxation.

    • Set up a phase-sensitive gradient-selected NOESY or ROESY experiment.

    • Typical parameters: Same spectral widths as COSY, 2048 data points in F2, 256-512 increments in F1.

    • Mixing Time (τₘ): This is the most critical parameter. For molecules of this size, a range of mixing times (e.g., 300 ms (B15284909), 500 ms, 800 ms) should be tested to find the optimal value for observing key correlations without significant spin diffusion.[10] For ROESY, a spin-lock time of 200-400 ms is common.

    • Process the data using a squared sine-bell window function in both dimensions.

Data Presentation

For clear reporting and comparison, NMR data for lathyrane diterpenoids should be summarized in a structured table.

Table 1: Example ¹H and ¹³C NMR Data for a Hypothetical Lathyrane Diterpenoid (in CDCl₃, 500 MHz for ¹H, 125 MHz for ¹³C)

PositionδC (ppm), TypeδH (ppm), multiplicity (J in Hz)Key HMBC Correlations (H → C)Key NOESY Correlations
145.2, CH2.15, mC-2, C-3, C-15, C-16H-2, H-16
235.1, CH2.25, mC-1, C-3, C-4H-1, H-3, H-4
375.8, CH5.84, d (3.5)C-1', C-2, C-4, C-15H-4
452.5, CH3.28, d (3.5)C-2, C-3, C-5, C-15H-2, H-3, H-5
580.1, CH6.02, d (9.5)C-4, C-6, C-7, C-17H-17a
6138.9, C---
770.8, CH5.48, dd (9.5, 2.0)C-5, C-6, C-8, C-1'''H-8α
838.4, CH₂1.61, m (α); 2.18, m (β)C-7, C-9, C-10, C-18H-7, H-11, H-18 (from H-8α)
924.4, CH0.91, mC-8, C-10, C-11, C-18, C-19H-12, H-19
1021.5, C---
1130.4, CH0.98, mC-9, C-10, C-12, C-18, C-19H-8α, H-20
12130.4, CH5.77, d (10.0)C-11, C-13, C-14, C-20H-9, H-19
13136.5, C---
14201.9, C---
1591.0, C---
1628.3, CH₃0.99, sC-1, C-2, C-15H-1
17121.1, CH₂5.76, s (a); 5.90, s (b)C-5, C-6, C-7H-5 (from H-17a)
1821.5, CH₃1.09, sC-9, C-10, C-11H-8α
1921.7, CH₃1.17, sC-9, C-10, C-11H-9, H-12
2023.8, CH₃2.05, sC-12, C-13, C-14H-11
1' (Benzoyl)165.9, C---
1''' (Benzoyl)165.9, C---

Note: Data is adapted and compiled for illustrative purposes based on published values for similar structures.[5]

Visualizations

The following diagrams illustrate key workflows and relationships in the NMR-based structural elucidation of lathyrane diterpenoids.

G cluster_data_acquisition Data Acquisition cluster_analysis Spectral Analysis & Structure Assembly cluster_stereo Stereochemical Assignment A 1. Isolate Pure Compound B 2. Acquire 1D NMR (¹H, ¹³C, DEPT) A->B C 3. Acquire 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) B->C D 4. Determine Molecular Formula (from HRMS & ¹³C data) B->D E 5. Identify Spin Systems (from COSY) C->E F 6. Correlate ¹H-¹³C Pairs (from HSQC) C->F G 7. Assemble Fragments (from HMBC correlations) C->G I 9. Analyze Spatial Proximity (from NOESY/ROESY) C->I H 8. Propose Planar Structure D->H E->G F->G G->H H->I K 11. Assign Relative Stereochemistry I->K J 10. Analyze Coupling Constants (from ¹H spectrum) J->K L Final Structure K->L

Caption: Workflow for the structural elucidation of lathyrane diterpenoids using NMR spectroscopy.

G cluster_2d_nmr 2D NMR Data Inputs cluster_structure Deduced Structural Information COSY COSY (¹H-¹H Connectivity) Fragments Spin System Fragments COSY->Fragments Identifies J-coupled protons HMBC HMBC (¹H-¹³C Long-Range) Connectivity Planar Structure (Carbon Skeleton) HMBC->Connectivity Connects fragments & locates quaternary C's HSQC HSQC (¹H-¹³C Direct) HSQC->Fragments Assigns protons to carbons NOESY NOESY / ROESY (¹H-¹H Through-Space) Stereochem Relative Stereochemistry NOESY->Stereochem Determines spatial relationships Fragments->Connectivity Connectivity->NOESY Provides context for... Final Complete 3D Structure Connectivity->Final Stereochem->Final

Caption: Logical relationships between 2D NMR experiments and structural information determination.

References

Navigating the Path to Purity: A Technical Guide for Scaling Up 17-Hydroxyisolathyrol Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers and professionals engaged in the scaled-up purification of 17-Hydroxyisolathyrol, a complex diterpenoid with significant research interest. From troubleshooting common chromatographic challenges to providing detailed experimental protocols and frequently asked questions, this resource is designed to streamline your purification workflow and enhance yield and purity at larger scales.

Troubleshooting Guide: Overcoming Common Hurdles in Large-Scale Purification

Scaling up purification from the benchtop to preparative or pilot scale often introduces new challenges. This guide addresses specific issues you may encounter during the process.

Problem Potential Cause Recommended Solution
Poor Resolution / Peak Tailing Column Overload: Exceeding the binding capacity of the stationary phase.Reduce the sample load. As a general rule, for preparative chromatography, the sample load should be between 1-5% of the column's stationary phase weight.
Inappropriate Solvent System: The polarity of the mobile phase is too high or too low, leading to poor separation.Optimize the solvent system using analytical TLC or HPLC first. For silica (B1680970) gel chromatography, a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol (B129727) is often a good starting point for diterpenoids.
Column Inefficiency: Poorly packed column or degradation of the stationary phase.Repack the column, ensuring a uniform and tightly packed bed. If the stationary phase is old or has been used extensively, replace it.
Low Yield Sample Degradation: this compound may be sensitive to pH, temperature, or light.Ensure proper storage of the crude extract and purified fractions at low temperatures (-20°C to -80°C) and protected from light.[1] Use mild purification conditions and avoid prolonged exposure to harsh solvents.
Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase.Add a small percentage of a modifier like acetic acid or triethylamine (B128534) to the mobile phase to reduce strong interactions with the stationary phase.
Co-elution with Impurities: The target compound is not being fully separated from other components.Employ orthogonal purification techniques. For instance, follow up silica gel chromatography with reversed-phase chromatography or size-exclusion chromatography (e.g., Sephadex LH-20).[2]
Peak Fronting High Sample Concentration: The sample concentration in the injection solvent is too high, leading to non-ideal chromatographic behavior.Dilute the sample in the initial mobile phase solvent.
Inappropriate Injection Solvent: The sample is dissolved in a solvent much stronger than the mobile phase.Dissolve the sample in the weakest possible solvent that maintains its solubility, ideally the initial mobile phase.
Inconsistent Retention Times Changes in Mobile Phase Composition: Inaccurate mixing of solvents for the mobile phase.Use high-purity, HPLC-grade solvents and prepare fresh mobile phases.[3] Ensure the pumping system is calibrated and functioning correctly.
Column Equilibration: The column is not properly equilibrated with the mobile phase before injection.Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each run.
Temperature Fluctuations: Variations in ambient temperature can affect solvent viscosity and retention times.Use a column oven to maintain a constant temperature during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best initial chromatography technique for scaling up the purification of a crude extract containing this compound?

A1: For a crude plant extract, normal-phase flash chromatography using silica gel is a robust and cost-effective initial step for large-scale purification. It is effective at removing highly nonpolar compounds (like fats and waxes) and highly polar compounds, providing a partially purified fraction enriched with diterpenoids like this compound.

Q2: How do I choose the right solvent system for preparative chromatography?

A2: The ideal solvent system should provide a good separation of your target compound from impurities on an analytical scale (TLC or analytical HPLC) first. For preparative scale-up, the principles remain the same. Aim for a retention factor (Rf) between 0.2 and 0.4 on TLC for the target compound in the chosen solvent system for optimal separation on a silica gel column.

Q3: My this compound seems to be degrading during purification. What can I do to minimize this?

A3: Diterpenoids can be susceptible to degradation.[4] To minimize this, work at lower temperatures where possible. Use fresh, high-purity solvents to avoid contaminants that could catalyze degradation. It is also advisable to minimize the time the compound spends in solution and on the chromatography column. Based on storage information for this compound, it should be stored at -80°C for long-term stability (up to 6 months).[1]

Q4: Can I reuse my preparative chromatography column? If so, how should I clean and store it?

A4: Yes, preparative columns can often be reused. After a purification run, wash the column with a strong solvent (e.g., methanol or isopropanol (B130326) for reversed-phase; ethyl acetate or acetone (B3395972) for normal-phase) to remove any strongly retained compounds. For storage, keep the column in a solvent that is compatible with the stationary phase and will prevent microbial growth (e.g., methanol or isopropanol for reversed-phase). Always perform a blank run before the next use to ensure no carryover from the previous sample.

Q5: What are some common sources of contamination to be aware of during natural product isolation?

A5: Common contaminants in natural product isolation include plasticizers (from tubing and containers), grease (from glassware joints), and impurities from solvents.[3] To mitigate this, use high-purity solvents, minimize the use of plasticware, and ensure all glassware is scrupulously clean. Running a blank extraction and analysis can help identify sources of background contamination.[3]

Experimental Protocols

Protocol 1: Large-Scale Flash Chromatography on Silica Gel

This protocol is a general guideline for the initial purification of a crude plant extract to enrich this compound.

  • Column Packing:

    • Select a glass column with appropriate dimensions for your scale.

    • Create a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar mobile phase solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks or channels.

    • Equilibrate the packed column by running 3-5 column volumes of the initial mobile phase through it.

  • Sample Preparation and Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble extracts, use a dry loading technique: adsorb the extract onto a small amount of silica gel, dry it completely, and carefully add the dried powder to the top of the packed column.

  • Elution:

    • Begin elution with the initial, non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., a gradient of 0% to 50% ethyl acetate in hexane).

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

    • Pool the fractions containing the pure or enriched compound.

  • Solvent Removal:

    • Evaporate the solvent from the pooled fractions using a rotary evaporator under reduced pressure and at a low temperature to obtain the enriched product.

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol is suitable for the final polishing step to obtain high-purity this compound.

  • Column and Mobile Phase Selection:

    • Choose a preparative C18 column with dimensions appropriate for your sample size.

    • The mobile phase will typically consist of a mixture of water and an organic solvent like methanol or acetonitrile. A gradient elution is often necessary.

    • Filter and degas all mobile phase solvents before use.

  • System Equilibration:

    • Install the column and equilibrate the entire HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Injection:

    • Dissolve the enriched fraction from the previous step in a minimal volume of the mobile phase.

    • Filter the sample solution through a 0.45 µm filter before injection.

    • Inject the sample onto the column.

  • Chromatographic Separation and Fraction Collection:

    • Run the optimized gradient method.

    • Monitor the elution profile using a UV detector.

    • Collect fractions corresponding to the peak of this compound.

  • Purity Analysis and Final Processing:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the high-purity fractions.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the final, pure this compound.

Visualizing the Workflow and Logic

experimental_workflow crude_extract Crude Plant Extract flash_chrom Scale-Up Flash Chromatography (Silica Gel) crude_extract->flash_chrom enriched_fraction Enriched Fraction flash_chrom->enriched_fraction waste1 Non-polar & Highly Polar Impurities flash_chrom->waste1 prep_hplc Preparative RP-HPLC (C18) enriched_fraction->prep_hplc pure_compound High-Purity This compound prep_hplc->pure_compound waste2 Closely Eluting Impurities prep_hplc->waste2

Caption: A typical two-step purification workflow for isolating this compound.

troubleshooting_logic problem problem cause cause solution solution start Poor Resolution in Prep LC q1 Is peak tailing or fronting observed? start->q1 tailing Peak Tailing q1->tailing Tailing fronting Peak Fronting q1->fronting Fronting sol_tail1 Reduce Sample Load tailing->sol_tail1 sol_tail2 Optimize Mobile Phase tailing->sol_tail2 sol_front1 Dilute Sample fronting->sol_front1 sol_front2 Change Injection Solvent fronting->sol_front2

Caption: A decision tree for troubleshooting poor peak resolution.

References

Technical Support Center: Enhancing the Bioavailability of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of 17-Hydroxyisolathyrol in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a macrocyclic lathyrane diterpenoid isolated from plants of the Euphorbia genus, such as Euphorbia lathyris.[1] Like many other diterpenoids, it is a lipophilic molecule with poor water solubility, which can lead to low and variable oral bioavailability. This presents a significant challenge for achieving therapeutic concentrations in preclinical and clinical studies.

Q2: What are the primary mechanisms that may limit the oral bioavailability of this compound?

A2: The primary mechanisms limiting the oral bioavailability of this compound are likely:

  • Poor Aqueous Solubility: Its hydrophobic nature limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Efflux by Transporters: Lathyrane diterpenoids have been shown to be substrates and modulators of P-glycoprotein (P-gp), an efflux transporter in the intestinal wall that pumps drugs back into the gut lumen, thereby reducing absorption.[2][3][4][5]

  • First-Pass Metabolism: While not specifically documented for this compound, many lipophilic compounds undergo significant metabolism in the liver before reaching systemic circulation, which can reduce bioavailability.

Q3: What are some recommended starting formulations for in vivo animal studies with this compound?

A3: Based on its solubility profile, the following formulations can be used to achieve a concentration of at least 2.5 mg/mL for administration:

  • Protocol 1 (Co-solvent system): 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Protocol 2 (Cyclodextrin-based system): 10% DMSO and 90% of a 20% SBE-β-CD solution in Saline.[1]

  • Protocol 3 (Lipid-based system): 10% DMSO and 90% Corn Oil.[1]

It is recommended to perform pilot studies to determine the most suitable formulation for your specific animal model and experimental goals.

Q4: How can I address high variability in my pharmacokinetic data?

A4: High variability in pharmacokinetic data for orally administered this compound can be due to several factors. To mitigate this, consider the following:

  • Standardize Animal Fasting: Ensure a consistent fasting period for all animals before dosing, as food can affect gastrointestinal motility and drug absorption.

  • Control Formulation Preparation: Prepare the formulation fresh for each experiment and ensure it is homogenous before administration. Sonication can aid in dissolution.[1]

  • Precise Dosing Technique: Use precise oral gavage techniques to ensure accurate and consistent dosing for each animal.

  • Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual biological variation.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability Despite Using a Solubilizing Formulation
  • Possible Cause: The low bioavailability may be due to P-glycoprotein (P-gp) mediated efflux in the intestine rather than just poor solubility. Lathyrane diterpenoids are known to interact with P-gp.[2][3][4][5]

  • Troubleshooting Steps:

    • Co-administration with a P-gp Inhibitor: Consider co-administering this compound with a known P-gp inhibitor, such as ritonavir (B1064) or verapamil. This can block the efflux pump and increase the absorption of the compound.

    • Formulation with P-gp Inhibiting Excipients: Some formulation excipients, such as Tween 80 and PEG400 (which are already in one of the recommended formulations), have P-gp inhibitory effects. Optimizing the concentration of these excipients may enhance bioavailability.

    • Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from efflux transporters and enhance its uptake through alternative absorption pathways.

Issue 2: Precipitation of the Compound in Aqueous Media During In Vitro Assays
  • Possible Cause: The compound is precipitating out of solution when the DMSO stock is diluted into an aqueous buffer for in vitro assays.

  • Troubleshooting Steps:

    • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium or assay buffer.

    • Use a Surfactant: Incorporate a small amount of a biocompatible surfactant, such as Tween 20 or Tween 80, in the final dilution to maintain solubility.

    • Complex with Cyclodextrins: Pre-complexing this compound with a cyclodextrin (B1172386) like SBE-β-CD can improve its aqueous solubility and stability in in vitro systems.

Data Presentation

The following tables provide a template for summarizing quantitative data from your animal bioavailability studies.

Table 1: Pharmacokinetic Parameters of this compound with Different Formulations

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)AUC (0-inf) (ng·h/mL)Half-life (t1/2) (h)Absolute Bioavailability (%)
IV Formulation 100
Formulation A
Formulation B
Formulation C

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Table 2: Comparison of Bioavailability with and without a P-gp Inhibitor

FormulationDose (mg/kg)P-gp InhibitorCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Fold Increase in AUC
Formulation A None1.0
Formulation A [Inhibitor Name & Dose]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Administration
  • Weigh the required amount of this compound.

  • Dissolve the compound in DMSO to create a stock solution. Use of an ultrasonic bath can aid in dissolution.

  • In a separate tube, mix the required volumes of PEG300 and Tween-80.

  • Add the this compound/DMSO stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.

  • Add the saline solution dropwise while vortexing to create the final formulation. The final composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Visually inspect the solution for any precipitation. If precipitation occurs, the formulation can be gently warmed or sonicated.

Protocol 2: In Vivo Bioavailability Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (200-250 g). House the animals in a controlled environment and fast them overnight before the experiment with free access to water.

  • Dosing:

    • Oral Group: Administer the this compound formulation via oral gavage at the desired dose.

    • Intravenous (IV) Group: Administer a solubilized form of this compound (e.g., in a co-solvent system suitable for IV injection) via the tail vein to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • The method will typically involve protein precipitation to extract the drug from the plasma, followed by chromatographic separation on a C18 column and detection using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software. The absolute bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 LPS-induced Inflammatory Signaling cluster_1 Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates iNOS_COX2 iNOS, COX-2 (Inflammatory Mediators) Nucleus->iNOS_COX2 Gene Transcription Compound This compound Compound->IKK Inhibits

Caption: Hypothesized NF-κB signaling pathway inhibited by this compound.

G cluster_workflow Bioavailability Enhancement Workflow Formulation Formulation Development (e.g., Co-solvent, Nanoparticles) InVivo In Vivo Animal Study (Oral & IV Dosing) Formulation->InVivo Sampling Blood Sampling (Time Course) InVivo->Sampling Analysis LC-MS/MS Bioanalysis of Plasma Samples Sampling->Analysis PK_Calc Pharmacokinetic Analysis (AUC, Cmax) Analysis->PK_Calc Evaluation Bioavailability Evaluation PK_Calc->Evaluation

Caption: Experimental workflow for assessing the bioavailability of this compound.

References

Troubleshooting unexpected results in 17-Hydroxyisolathyrol experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 17-Hydroxyisolathyrol and related lathyrane diterpenoids in their experiments. The information is tailored for scientists in academic research and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a macrocyclic lathyrane derivative isolated from the seeds of Euphorbia lathyris.[1][2] While specific data on this compound is limited, the broader class of lathyrane diterpenoids from Euphorbia lathyris has demonstrated notable biological activities, primarily anti-inflammatory and cytotoxic effects.[3][4][5]

Q2: What are the optimal storage and handling conditions for this compound?

A2: For long-term storage of a stock solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. The compound should be stored in a sealed container, protected from moisture and light.[1]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO, with a solubility of up to 100 mg/mL.[1] When preparing the stock solution, it is crucial to use newly opened, hygroscopic DMSO and ultrasonic treatment may be necessary to achieve complete dissolution.[1] For in vivo experiments, a common solvent formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

Q4: I am observing precipitation when preparing my working solution. What should I do?

A4: If you observe precipitation or phase separation during the preparation of your working solution, gentle heating and/or sonication can be used to aid dissolution.[1] For in vivo studies, it is recommended to prepare the working solution fresh on the day of use.[1]

Troubleshooting Unexpected Results

Issue 1: No significant anti-inflammatory effect observed in my cell-based assay.

  • Possible Cause 1: Suboptimal Compound Concentration.

    • Troubleshooting Tip: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Lathyrane diterpenoids from Euphorbia lathyris have shown inhibitory effects on nitric oxide (NO) production at various concentrations.[6]

  • Possible Cause 2: Inappropriate Assay for the Compound's Mechanism of Action.

    • Troubleshooting Tip: Lathyrane diterpenoids have been shown to reduce the mRNA levels of pro-inflammatory cytokines such as IL-6 and IL-1β in LPS-stimulated BV-2 microglial cells.[6] Consider using qPCR or ELISA to measure the expression of these specific cytokines.

  • Possible Cause 3: Cell Line Insensitivity.

    • Troubleshooting Tip: The response to a compound can be cell-type specific. If possible, test the compound on a different, relevant cell line. For example, RAW264.7 macrophage cells are commonly used for anti-inflammatory studies of these compounds.[5]

Issue 2: High cytotoxicity observed, even at low concentrations.

  • Possible Cause 1: The compound has potent cytotoxic effects on your chosen cell line.

    • Troubleshooting Tip: It is important to perform a cytotoxicity assay (e.g., MTT, MTS) in parallel with your functional assays to determine the non-toxic concentration range. Some lathyrane diterpenoids have shown significant cytotoxicity against various cancer cell lines.[4]

  • Possible Cause 2: Solvent Toxicity.

    • Troubleshooting Tip: Ensure that the final concentration of the solvent (e.g., DMSO) in your working solution is not exceeding the tolerance level of your cells (typically <0.5%). Run a solvent control to assess its effect on cell viability.

Issue 3: Inconsistent results between experimental replicates.

  • Possible Cause 1: Compound Instability.

    • Troubleshooting Tip: Prepare fresh working solutions for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution.[1]

  • Possible Cause 2: Variability in Cell Culture Conditions.

    • Troubleshooting Tip: Maintain consistent cell passage numbers, seeding densities, and stimulation conditions (e.g., LPS concentration and incubation time) across all experiments.

Quantitative Data Summary

The following tables summarize the reported cytotoxic activities of lathyrane diterpenoids isolated from Euphorbia lathyris. Note that data for this compound itself is not currently available in the public domain.

CompoundCell LineAssayIC50 (µM)Reference
Euphorbia factor L28786-0 (Renal Cancer)Cytotoxicity9.43[4]
Euphorbia factor L28HepG2 (Liver Cancer)Cytotoxicity13.22[4]

Experimental Protocols

Protocol 1: Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • NO Measurement: After incubation, collect 50 µL of the cell culture supernatant.

  • Griess Assay: Add 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubation and Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance with a sodium nitrite standard curve.

Protocol 2: Cytotoxicity Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assays cluster_analysis Analysis cluster_results Results stock_solution Prepare Stock Solution (this compound in DMSO) working_solution Prepare Working Solutions (Dilute in Culture Medium) stock_solution->working_solution cell_seeding Seed Cells (e.g., RAW264.7) compound_treatment Treat Cells with Compound cell_seeding->compound_treatment lps_stimulation Stimulate with LPS (for anti-inflammatory assay) compound_treatment->lps_stimulation cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) compound_treatment->cytotoxicity_assay no_assay NO Production Assay (Griess Reagent) lps_stimulation->no_assay cytokine_analysis Cytokine Analysis (ELISA/qPCR) lps_stimulation->cytokine_analysis data_analysis Data Analysis (IC50, Statistical Tests) cytotoxicity_assay->data_analysis no_assay->data_analysis cytokine_analysis->data_analysis

Caption: Experimental workflow for evaluating this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling Cascade cluster_compound Point of Intervention cluster_response Pro-inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_activation NF-κB Activation IKK->NFkB_activation iNOS iNOS Expression NFkB_activation->iNOS COX2 COX-2 Expression NFkB_activation->COX2 Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) NFkB_activation->Cytokines Compound This compound (Hypothesized) Compound->IKK Inhibition

References

Best practices for working with light-sensitive compounds like 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the light-sensitive compound 17-Hydroxyisolathyrol, a member of the lathyrane diterpenes class of molecules. The following information is based on best practices for handling photosensitive compounds and available data on lathyrane diterpenes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered light-sensitive?

This compound is a lathyrane diterpenoid, a class of natural products known for a range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] Like many complex organic molecules, its structure contains chromophores that can absorb light, particularly UV and visible light. This absorption can lead to photochemical degradation, altering the compound's structure and compromising its biological activity.

Q2: How should I store solid this compound?

Solid this compound should be stored in conditions that minimize light exposure and prevent degradation. The primary considerations are light, temperature, and atmosphere.

ParameterRecommendationRationale
Light Store in an amber or opaque vial.[4][5] The vial should be placed inside a light-blocking secondary container or in a dark cabinet.To prevent photochemical degradation.
Temperature Store at -20°C to -80°C for long-term storage.[6]To slow down potential thermal degradation and preserve stability.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation, which can be accelerated by light.
Container Use a tightly sealed container to prevent moisture absorption.Lathyrane diterpenes can be susceptible to hydrolysis.

Q3: What precautions should I take when preparing solutions of this compound?

When preparing solutions, it is crucial to minimize light exposure to prevent degradation of the compound in its more vulnerable dissolved state.

  • Work in a dimly lit area: Whenever possible, perform all manipulations in a room with minimal lighting or under a fume hood with the light turned off.[4]

  • Use amber-colored labware: Utilize amber glass vials, flasks, and cylinders to protect the solution from ambient light.[7]

  • Wrap containers in aluminum foil: For additional protection, wrap clear glass containers and tubes with aluminum foil.[4][8]

  • Prepare solutions fresh: Ideally, solutions should be prepared fresh for each experiment to minimize the duration of light exposure.

  • Solvent choice: Use high-purity, degassed solvents to minimize reactive oxygen species that can contribute to photodegradation.

Q4: My experimental results with this compound are inconsistent. Could light exposure be the cause?

Yes, inconsistent results are a common sign of compound degradation due to light exposure.[7] If you observe variability in bioactivity, changes in chromatographic profiles (e.g., unexpected peaks), or a decrease in potency, photodegradation should be a primary suspect. A troubleshooting workflow can help identify the source of the issue.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Issue 1: Low or no biological activity observed.

  • Possible Cause: Degradation of this compound due to light exposure during storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the solid compound and solutions have been stored according to the recommendations (see FAQs).

    • Assess Handling Procedures: Review your experimental workflow to identify any steps where the compound might be exposed to light for extended periods.

    • Perform a Quality Control Check: Analyze a sample of your stock solution using a suitable analytical method like HPLC or LC-MS to check for the presence of the parent compound and any degradation products. Compare this to a freshly prepared solution from a new vial of the solid compound.

Issue 2: Extra peaks appear in my analytical chromatogram (e.g., HPLC, LC-MS).

  • Possible Cause: Photodegradation of this compound is leading to the formation of new chemical entities.

  • Troubleshooting Steps:

    • Protect Samples During Analysis: Ensure that autosampler vials are amber or wrapped in foil. Minimize the time samples spend in the autosampler before injection.

    • Compare to a Control: Analyze a "dark" control sample that has been handled with maximum protection from light and compare its chromatogram to a sample that has been intentionally exposed to light for a short period. This can help confirm if the extra peaks are light-induced.

    • Review Solvent Purity: Ensure that the solvents used for sample preparation and chromatography are of high purity and free of contaminants that could react with the compound.

Issue 3: Difficulty dissolving the compound.

  • Possible Cause: While not directly related to light sensitivity, solubility issues can impact experimental outcomes. Lathyrane diterpenes are often lipophilic.[3]

  • Troubleshooting Steps:

    • Select an Appropriate Solvent: Consult literature for suitable solvents for lathyrane diterpenes. Common choices for lipophilic compounds include DMSO, ethanol, or other organic solvents.

    • Use Sonication: Gentle sonication in a water bath can aid in dissolution.

    • Prepare a Concentrated Stock: Prepare a concentrated stock solution in a good solvent (e.g., DMSO) and then dilute it into your aqueous experimental medium. Be mindful of the final solvent concentration in your assay.

Experimental Protocols

Protocol 1: General Handling and Solution Preparation

  • Preparation: Before retrieving the solid this compound from storage, prepare your workspace. Dim the lights and gather all necessary amber-colored labware or have aluminum foil ready.

  • Equilibration: Allow the container of solid compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Weigh the desired amount of the compound quickly and efficiently. If possible, use a balance in a dimly lit area.

  • Dissolution: Add the appropriate solvent to the solid compound in an amber vial. Cap the vial tightly and vortex or sonicate gently until the solid is fully dissolved.

  • Storage of Solution: If the solution is not for immediate use, flush the vial with an inert gas (argon or nitrogen), seal tightly with a parafilm-wrapped cap, and store at -20°C or -80°C in a dark location.

Protocol 2: Photostability Assessment

This protocol provides a basic framework to assess the light sensitivity of this compound under your specific laboratory conditions.

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration in your experimental solvent.

    • Aliquot the solution into two sets of transparent vials.

    • Wrap one set of vials completely in aluminum foil (these are your "dark" controls).

  • Exposure:

    • Place both the exposed and dark control vials on a lab bench under ambient light conditions for a defined period (e.g., 1, 2, 4, and 8 hours).

  • Analysis:

    • At each time point, take a sample from one exposed vial and its corresponding dark control.

    • Analyze the samples immediately by a stability-indicating analytical method (e.g., HPLC with a UV detector).

  • Data Interpretation:

    • Compare the peak area of the parent this compound compound in the exposed samples to the dark controls at each time point. A significant decrease in the peak area in the exposed samples indicates photodegradation.

    • Observe the appearance of new peaks in the chromatograms of the exposed samples, which correspond to degradation products.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis storage Retrieve from -80°C Storage weigh Weigh Solid (Dim Light) storage->weigh Equilibrate dissolve Dissolve in Solvent (Amber Vial) weigh->dissolve dilute Prepare Working Solutions dissolve->dilute Freshly Prepared assay Perform Biological Assay dilute->assay hplc Analyze by HPLC/LC-MS assay->hplc Collect Samples data Interpret Data hplc->data

Caption: A typical experimental workflow for handling this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures check_storage->check_handling Correct storage_bad Improper Storage: Discard and Use New Stock check_storage->storage_bad Incorrect qc_check Perform HPLC/LC-MS Quality Control check_handling->qc_check No Obvious Exposure handling_bad Improve Light Protection: Use Amber Vials, Foil check_handling->handling_bad Exposure Identified qc_ok Compound Stable: Investigate Other Variables qc_check->qc_ok No Degradation qc_bad Degradation Confirmed: Implement Corrective Actions qc_check->qc_bad Degradation Products Present storage_ok Storage OK handling_ok Handling OK

References

Technical Support Center: Managing Batch-to-Batch Variation of 17-Hydroxyisolathyrol from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the batch-to-batch variation of 17-Hydroxyisolathyrol isolated from its natural source, the seeds of Euphorbia lathyris.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

A1: this compound is a macrocyclic lathyrane diterpenoid. Its primary natural source is the seeds of the plant Euphorbia lathyris, commonly known as caper spurge or mole plant.

Q2: What are the main causes of batch-to-batch variation in this compound preparations?

A2: Batch-to-batch variation of this compound is multifactorial, stemming from the inherent biological variability of the source material and inconsistencies in processing. Key factors include:

  • Genetic and Environmental Variability of Euphorbia lathyris : Differences in plant genetics, geographical location, climate, soil conditions, and harvest time can significantly impact the concentration of this compound and its related compounds in the seeds.

  • Storage Conditions : Improper storage of seeds can lead to degradation of the target compound.

  • Extraction Method and Parameters : The choice of solvent, extraction time, and temperature can affect the yield and purity of the extracted compound.[1][2]

  • Purification Process : Variations in the purification process can lead to differing levels of impurities in the final product.

Q3: How can I assess the purity and consistency of my this compound batches?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the recommended analytical methods for assessing the purity and consistency of this compound batches. These techniques allow for the quantification of the active compound and the identification and quantification of related impurities.

Q4: What are the known biological activities and signaling pathways associated with this compound?

A4: While specific signaling pathways for this compound are still under active investigation, related compounds with anti-inflammatory properties often modulate key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial regulators of the inflammatory response.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction, purification, and analysis of this compound.

Extraction and Purification Issues
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of this compound 1. Poor quality of Euphorbia lathyris seeds.2. Inefficient extraction solvent or method.3. Suboptimal extraction parameters (time, temperature).4. Degradation of the compound during extraction.1. Source seeds from a reputable supplier with documented quality control.2. Experiment with different solvent systems (e.g., ethanol (B145695), methanol (B129727), ethyl acetate). Consider advanced extraction techniques like supercritical fluid extraction.3. Optimize extraction time and temperature. Perform a time-course study to determine the optimal extraction duration.4. Use moderate temperatures to prevent thermal degradation.
High Levels of Impurities 1. Co-extraction of related compounds.2. Ineffective purification strategy.1. Use a selective solvent system to minimize the extraction of impurities.2. Employ multi-step purification, including different chromatographic techniques (e.g., silica (B1680970) gel chromatography followed by reversed-phase chromatography).
Inconsistent Purity Between Batches 1. Variability in the raw plant material.2. Inconsistent application of extraction and purification protocols.1. Standardize the source of plant material as much as possible.2. Strictly adhere to a validated and documented Standard Operating Procedure (SOP) for extraction and purification.

Disclaimer : The following quantitative data is illustrative and intended to represent typical batch-to-batch variation. Actual results will vary based on specific experimental conditions.

Illustrative Batch-to-Batch Variation Data
Batch ID Extraction Yield (%) *Purity by HPLC (%) Major Impurity A (%) Major Impurity B (%)
BATCH-0010.8595.21.80.9
BATCH-0020.7292.13.51.2
BATCH-0030.9196.51.10.7

*Yield based on the dry weight of Euphorbia lathyris seeds.

Analytical (HPLC/LC-MS) Issues
Issue Possible Cause(s) Troubleshooting Steps
Poor Peak Shape or Resolution in HPLC 1. Inappropriate column or mobile phase.2. Column degradation.3. Sample overload.1. Optimize the mobile phase composition and gradient. Test different C18 columns from various manufacturers.2. Flush the column or replace it if necessary.3. Reduce the injection volume or sample concentration.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition or flow rate.2. Temperature variations.1. Ensure proper mixing and degassing of the mobile phase. Check the HPLC pump for leaks or pressure fluctuations.2. Use a column oven to maintain a consistent temperature.
Poor Sensitivity in LC-MS/MS 1. Suboptimal ionization source parameters.2. Matrix effects.1. Optimize source parameters (e.g., capillary voltage, gas flow, temperature).2. Improve sample clean-up to remove interfering matrix components. Use an internal standard.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol is a composite based on established methods for isolating lathyrane diterpenoids from Euphorbia lathyris seeds.[1]

  • Seed Preparation : Grind dried Euphorbia lathyris seeds into a fine powder.

  • Defatting : Extract the powdered seeds with petroleum ether to remove lipids.

  • Ethanolic Extraction : Reflux the defatted seed powder with 95% ethanol three times, for three hours each time.[1]

  • Solvent Partitioning : Combine the ethanolic extracts, concentrate under reduced pressure, and suspend the residue in water. Sequentially partition the aqueous suspension with ethyl acetate (B1210297) and n-butanol.

  • Silica Gel Chromatography : Subject the ethyl acetate fraction to column chromatography on silica gel, eluting with a gradient of hexane (B92381) and ethyl acetate.

  • Sephadex LH-20 Chromatography : Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the eluent.

  • Reversed-Phase HPLC : Perform final purification using preparative reversed-phase HPLC to obtain highly pure this compound.

Protocol 2: HPLC Analysis of this compound

This is a representative HPLC method for the analysis of this compound.

  • Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile (B52724) and water.

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient :

    • 0-20 min: 30-70% B

    • 20-25 min: 70-100% B

    • 25-30 min: 100% B

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 230 nm

  • Injection Volume : 10 µL

  • Column Temperature : 30°C

Protocol 3: LC-MS/MS Analysis of this compound

This is a representative LC-MS/MS method for sensitive quantification.

  • LC System : UHPLC with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase : Same as HPLC method, with a flow rate of 0.3 mL/min.

  • Mass Spectrometer : Triple quadrupole mass spectrometer.

  • Ionization Mode : Electrospray Ionization (ESI), positive mode.

  • MRM Transitions : Specific precursor-to-product ion transitions for this compound and an internal standard should be determined by direct infusion.

Visualizations

Signaling Pathways

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Receptor->MAPK_Pathway activates IKK IKK Receptor->IKK activates AP1 AP-1 MAPK_Pathway->AP1 activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates to Hydroxyisolathyrol This compound Hydroxyisolathyrol->MAPK_Pathway inhibits Hydroxyisolathyrol->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression induces AP1->Gene_Expression induces

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental Workflow

extraction_workflow Start Start: Euphorbia lathyris Seeds Grinding Grinding Start->Grinding Defatting Defatting (Petroleum Ether) Grinding->Defatting Extraction Ethanolic Extraction (95% EtOH) Defatting->Extraction Partitioning Solvent Partitioning (EtOAc, n-BuOH) Extraction->Partitioning Silica_Chrom Silica Gel Chromatography Partitioning->Silica_Chrom Sephadex_Chrom Sephadex LH-20 Chromatography Silica_Chrom->Sephadex_Chrom HPLC_Purify Preparative RP-HPLC Sephadex_Chrom->HPLC_Purify Final_Product Pure this compound HPLC_Purify->Final_Product QC_Analysis QC Analysis (HPLC, LC-MS/MS) Final_Product->QC_Analysis

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship: Factors Influencing Batch Variation

batch_variation_factors Factors Key Factors Genetic & Environmental Variability Storage Conditions Extraction Method Purification Process Variation Batch-to-Batch Variation (Yield, Purity, Impurities) Factors:f1->Variation Factors:f2->Variation Factors:f3->Variation Factors:f4->Variation QC Quality Control (HPLC, LC-MS/MS) Variation->QC monitored by Standardization Standardization of Protocols (SOPs) Standardization->Factors:f3 controls Standardization->Factors:f4 controls

Caption: Factors contributing to batch-to-batch variation.

References

Technical Support Center: Optimizing Cryopreservation of 17-Hydroxyisolathyrol Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal handling, storage, and troubleshooting of 17-Hydroxyisolathyrol stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). For optimal results, use a fresh, sealed bottle of anhydrous (dry) DMSO to minimize water contamination, which can affect solubility.[1]

Q2: How can I improve the dissolution of this compound in DMSO?

A2: If you encounter solubility issues, gentle warming and sonication can aid dissolution.[2] Place the vial in a water bath at 37°C for 10-15 minutes or in a bath sonicator for 15-30 minutes.[1] Vigorous vortexing for 2-5 minutes can also help.[1]

Q3: What are the recommended storage temperatures and durations for this compound stock solutions?

A3: For long-term storage, it is recommended to store aliquoted stock solutions at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is advised.[2] Always store solutions in tightly sealed vials, protected from moisture and light.[2]

Q4: Why is it important to aliquot my stock solution?

A4: Aliquoting the stock solution into single-use volumes is crucial to avoid repeated freeze-thaw cycles.[3] Multiple freeze-thaw cycles can lead to degradation of the compound, evaporation of the solvent, and introduction of moisture, all of which can compromise the integrity and concentration of your stock solution.[4][5][6]

Q5: My this compound solution, which was previously clear, now shows precipitation. What should I do?

A5: Precipitation can occur due to temperature fluctuations.[1] If crystals are observed, you can try to redissolve the compound by following the gentle warming and sonication procedures mentioned in A2. To prevent this, ensure the solution is stored at a constant temperature and consider preparing smaller, single-use aliquots.

Troubleshooting Guides

Issue 1: this compound powder is not dissolving in DMSO.
  • Possible Cause 1: Insufficient Solvent Volume.

    • Solution: Ensure you are using the correct volume of DMSO for the amount of compound. Refer to the preparation table for guidance.

  • Possible Cause 2: Low-Quality or Hydrated DMSO.

    • Solution: Use a fresh, high-purity, anhydrous grade of DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power for certain compounds.[5][7]

  • Possible Cause 3: Insufficient Agitation/Energy.

    • Solution: After adding DMSO, vortex the solution vigorously. If particles remain, utilize an ultrasonic bath or gently warm the solution to 37°C to facilitate dissolution.[1][2]

Issue 2: Inconsistent experimental results using the same stock solution.
  • Possible Cause 1: Compound Degradation.

    • Solution: This may be due to improper storage or exceeding the recommended storage duration. Ensure the stock solution is stored at the correct temperature, protected from light, and within its stability period.[2] Avoid repeated freeze-thaw cycles by using fresh single-use aliquots for each experiment.[3]

  • Possible Cause 2: Inaccurate Pipetting of Small Volumes.

    • Solution: When preparing working solutions, the small volumes of concentrated stock required can be a source of error. Use calibrated pipettes and consider preparing an intermediate dilution in DMSO before the final dilution into your aqueous experimental medium.

  • Possible Cause 3: Precipitation upon Dilution in Aqueous Media.

    • Solution: When diluting the DMSO stock into an aqueous buffer or cell culture medium, the compound may precipitate. To prevent this, add the DMSO stock to the aqueous solution while gently vortexing to ensure rapid dispersion.[1] Keep the final DMSO concentration in your assay as low as possible (typically ≤0.1%) and include a vehicle control with the same DMSO concentration.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationKey Considerations
-80°CUp to 6 monthsRecommended for long-term storage.
-20°CUp to 1 monthSuitable for short-term storage.

Data sourced from MedchemExpress.[2]

Table 2: Preparation of this compound Stock Solutions in DMSO

Desired ConcentrationMass of Compound (for 1 mL)Volume of DMSO
1 mM0.35 mg1 mL
5 mM1.75 mg1 mL
10 mM3.50 mg1 mL

Calculations are based on a molecular weight of 350.45 g/mol .[4]

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Water bath set to 37°C (optional)

Procedure:

  • Equilibration: Allow the vial of solid this compound and the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh 3.50 mg of this compound into the tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Mixing: Tightly cap the tube and vortex vigorously for 2-5 minutes. Visually inspect the solution against a light source to ensure all solid has dissolved.

  • Assisted Dissolution (if necessary): If undissolved particles remain:

    • Warming: Place the tube in a 37°C water bath for 10-15 minutes, followed by vortexing.

    • Sonication: Alternatively, place the tube in an ultrasonic water bath for 15-30 minutes, followed by vortexing.

  • Aliquoting: Once the solution is clear and homogenous, dispense it into smaller, single-use, tightly sealed cryovials. This will prevent contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. For long-term storage (up to 6 months), place the aliquots in a -80°C freezer. For short-term storage (up to 1 month), a -20°C freezer is sufficient.[2]

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Stock Solution Issues start Start: Issue with This compound Stock issue_type What is the issue? start->issue_type dissolution Poor Dissolution issue_type->dissolution Dissolution precipitation Precipitation After Dissolving issue_type->precipitation Precipitation inconsistency Inconsistent Results issue_type->inconsistency Inconsistency check_dmso Use fresh, anhydrous DMSO? dissolution->check_dmso redissolve Attempt to redissolve with gentle heat/sonication precipitation->redissolve aliquot_check Were aliquots used to avoid freeze-thaw cycles? inconsistency->aliquot_check apply_heat Apply gentle heat (37°C) and/or sonication? check_dmso->apply_heat Yes solution_dmso Solution: Use high-purity, anhydrous DMSO. check_dmso->solution_dmso No solution_heat Solution: Apply heat/sonication to aid dissolution. apply_heat->solution_heat Yes end End: Issue Resolved apply_heat->end No, still not dissolved. Consult manufacturer. solution_aliquot Solution: Prepare fresh aliquots to prevent future precipitation. redissolve->solution_aliquot storage_check Stored correctly at -80°C and within 6 months? aliquot_check->storage_check Yes solution_new_stock Solution: Prepare a fresh stock solution and aliquot. aliquot_check->solution_new_stock No dilution_check Precipitation upon aqueous dilution? storage_check->dilution_check Yes storage_check->solution_new_stock No solution_dilution Solution: Add DMSO stock to aqueous media while vortexing. dilution_check->solution_dilution Yes dilution_check->end No solution_dmso->apply_heat solution_heat->end solution_aliquot->end solution_new_stock->end solution_dilution->end

Caption: Troubleshooting workflow for common issues with stock solutions.

hypothetical_pathway Hypothetical Inflammatory Signaling Pathway Modulation cluster_membrane Cell Membrane receptor Cytokine Receptor adaptor Adaptor Proteins (e.g., Act1, TRAF6) receptor->adaptor cytokine Pro-inflammatory Cytokine (e.g., IL-17) cytokine->receptor compound This compound compound->adaptor Inhibition? nfkb NF-kB Pathway compound->nfkb Inhibition? mapk MAPK Pathway adaptor->mapk adaptor->nfkb transcription Transcription Factors (e.g., AP-1, NF-kB) mapk->transcription nfkb->transcription nucleus Nucleus transcription->nucleus gene_expression Gene Expression nucleus->gene_expression inflammation Inflammatory Response (Cytokines, Chemokines) gene_expression->inflammation

Caption: Potential modulation of an inflammatory pathway by this compound.

References

Validation & Comparative

Comparing the anti-inflammatory activity of 17-Hydroxyisolathyrol with other diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory activity of lathyrane diterpenoids, a class of natural products primarily isolated from the plant genus Euphorbia. While this report aims to compare 17-Hydroxyisolathyrol with other diterpenoids, a thorough review of the available scientific literature did not yield specific quantitative data on the anti-inflammatory activity of this compound itself. Therefore, this guide will focus on comparing the anti-inflammatory effects of a series of structurally related and well-characterized lathyrane diterpenoids, providing valuable context for the potential therapeutic applications of this compound class. The primary measure for comparison is the half-maximal inhibitory concentration (IC50) for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a standard in vitro assay for assessing anti-inflammatory potential.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of various lathyrane diterpenoids has been evaluated by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The following table summarizes the IC50 values for NO inhibition by a selection of lathyrane diterpenoids isolated from Euphorbia lathyris. Lower IC50 values indicate greater potency.

CompoundIC50 for NO Inhibition (µM) in LPS-stimulated RAW 264.7 cellsReference
Lathyrane Diterpenoid Hybrid (8d1)1.55 ± 0.68[1]
Lathyrane Diterpenoid (Compound 1)3.0 ± 1.1[2][3]
Lathyrane Diterpenoids (General Range)2.6 - 26.0[2][3]
18 Lathyrane-type Diterpenoids (General Range)11.2 - 52.2

Key Signaling Pathway: NF-κB Inhibition

A common mechanism underlying the anti-inflammatory activity of many lathyrane diterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO in inflammatory conditions.

Experimental Protocols

The anti-inflammatory activity of the compared diterpenoids was primarily assessed using an in vitro nitric oxide (NO) inhibition assay with LPS-stimulated RAW 264.7 macrophages.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

1. Cell Culture and Seeding:

  • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of approximately 1 x 10^5 to 5 x 10^5 cells/well and allowed to adhere for 12-24 hours.[4][5][6]

2. Compound Treatment and Stimulation:

  • After adherence, the culture medium is replaced with fresh medium.

  • Cells are pre-treated with various concentrations of the test diterpenoids (or a vehicle control) for 1-2 hours.[6]

  • Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[4][5]

  • The plates are then incubated for another 24 hours.

3. Measurement of Nitric Oxide (Nitrite) Production:

  • After the incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.[4]

  • An equal volume of the supernatant from each well is mixed with the Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for a colorimetric reaction to occur.

  • The absorbance of the resulting azo dye is measured using a microplate reader at a wavelength of approximately 540 nm.

4. Data Analysis:

  • The concentration of nitrite in each sample is determined by comparing its absorbance to a standard curve generated with known concentrations of sodium nitrite.

  • The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined from a dose-response curve.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay Nitric Oxide Assay cluster_analysis Data Analysis Start Start: Culture RAW 264.7 Cells Seed Seed cells in 96-well plates Start->Seed Incubate1 Incubate for 12-24h for adherence Seed->Incubate1 Pretreat Pre-treat with Diterpenoids Incubate1->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate2 Incubate for 24h Stimulate->Incubate2 Collect Collect Supernatant Incubate2->Collect AddGriess Add Griess Reagent Collect->AddGriess Measure Measure Absorbance at 540 nm AddGriess->Measure Calculate Calculate Nitrite Concentration Measure->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50 Calculate IC50 Value Inhibition->IC50 End End IC50->End

Conclusion

The available data strongly suggest that lathyrane diterpenoids from Euphorbia lathyris represent a promising class of compounds with significant anti-inflammatory properties. Several members of this family have demonstrated potent inhibition of nitric oxide production in vitro, with some exhibiting IC50 values in the low micromolar range. The primary mechanism of action for many of these compounds appears to be the modulation of the NF-κB signaling pathway. While specific anti-inflammatory data for this compound is not currently available in the public domain, its structural similarity to other active lathyrane diterpenoids suggests that it may also possess anti-inflammatory activity. Further experimental investigation is warranted to elucidate the specific biological activities of this compound and to fully understand the structure-activity relationships within this interesting class of natural products. This would be a crucial step in evaluating its potential for development as a novel anti-inflammatory agent.

References

A Head-to-Head Comparison of a Novel Natural Compound and Traditional Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A note on the selected compound: Due to the limited availability of public experimental data on 17-Hydroxyisolathyrol, this guide utilizes Hydroxytyrosol, a well-researched natural phenolic compound found in olives, as a representative natural anti-inflammatory agent. This allows for a comprehensive comparison with established non-steroidal anti-inflammatory drugs (NSAIDs) based on available scientific literature.

Inflammation is a critical biological response, but its chronic presence is a hallmark of numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a key focus in drug development. This guide provides a head-to-head comparison of Hydroxytyrosol with widely used NSAIDs, offering insights for researchers and drug development professionals.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the effects of Hydroxytyrosol and common NSAIDs on key inflammatory mediators. Data is compiled from various in vitro and in vivo studies to provide a comparative overview.

Compound/Drug Target/Assay Effect Concentration/Dosage Model System
Hydroxytyrosol TNF-α secretionDose-dependent reduction10 - 100 µMLPS-stimulated THP-1 human monocytes
IL-1β expressionDownregulation10 - 80 µMLPS-stimulated RAW264.7 murine macrophages[1]
IL-6 secretionReduction50 µMex vivo murine peritoneal macrophages[1]
COX-2 expressionSignificantly lower expressionNot specifiedColonic biopsies from ulcerative colitis patients[2]
NF-κB activationSuppression10 - 80 µMLPS-stimulated RAW264.7 murine macrophages[1]
Ibuprofen (B1674241) COX-1 and COX-2Non-selective inhibitionVariesIn vitro and in vivo models
Diclofenac (B195802) COX-1 and COX-2Non-selective inhibitionVariesIn vitro and in vivo models
Celecoxib COX-2Selective inhibitionVariesIn vitro and in vivo models

LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta; IL-6: Interleukin-6; COX: Cyclooxygenase; NF-κB: Nuclear Factor kappa B.

Mechanism of Action: A Signaling Pathway Perspective

Many anti-inflammatory compounds exert their effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes like COX-2.[1] Hydroxytyrosol has been shown to suppress NF-κB activation, which is a key mechanism of its anti-inflammatory action.[1]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB:f0 Phosphorylates IkB IκB NFkB NF-κB NFkB_n NF-κB IkB_NFkB:f1->NFkB_n Translocates Hydroxytyrosol Hydroxytyrosol Hydroxytyrosol->IKK Inhibits Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Genes Induces

Caption: Simplified NF-κB signaling pathway and a point of inhibition by Hydroxytyrosol.

In contrast, NSAIDs primarily function by inhibiting the activity of cyclooxygenase (COX) enzymes.[3] Non-selective NSAIDs like ibuprofen and diclofenac inhibit both COX-1 and COX-2.[3] COX-1 is involved in maintaining the stomach lining, and its inhibition can lead to gastrointestinal side effects.[3] COX-2 is primarily involved in the inflammatory response.[3] Selective COX-2 inhibitors, such as celecoxib, were developed to reduce the risk of these stomach-related issues.[3]

Experimental Protocols

A standardized in vitro assay to evaluate the anti-inflammatory potential of a compound often involves the following steps:

Protocol: In Vitro Anti-Inflammatory Assay using Macrophages

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW264.7 or THP-1) in appropriate media and conditions until they reach a desired confluency.

  • Cell Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Hydroxytyrosol) for a specified duration (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known NSAID).

  • Inflammatory Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the cell media (except for the negative control wells) and incubate for a specific period (e.g., 18-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant to measure the levels of secreted inflammatory mediators.

  • Quantification of Inflammatory Markers: Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the collected supernatants.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or WST-1) on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Data Analysis: Normalize the cytokine levels to the vehicle control and calculate the IC50 value (the concentration at which the compound inhibits 50% of the inflammatory response).

Experimental_Workflow A 1. Culture Macrophage Cells (e.g., RAW264.7) B 2. Seed Cells into Multi-well Plates A->B C 3. Pre-treat with Test Compound B->C D 4. Stimulate with LPS C->D E 5. Collect Supernatant D->E G 7. Assess Cell Viability (MTT Assay) D->G F 6. Quantify Cytokines (ELISA) E->F H 8. Analyze Data (Calculate IC50) F->H G->H

Caption: A typical experimental workflow for in vitro anti-inflammatory compound screening.

Concluding Remarks

Hydroxytyrosol demonstrates significant anti-inflammatory properties by modulating key signaling pathways like NF-κB and reducing the production of pro-inflammatory cytokines.[1] This mechanism of action is distinct from that of traditional NSAIDs, which primarily target COX enzymes.[3] The multi-target effect of natural compounds like Hydroxytyrosol may offer a broader therapeutic window and potentially a better safety profile, particularly concerning the gastrointestinal side effects associated with non-selective NSAIDs. Further research, including robust clinical trials, is necessary to fully elucidate the therapeutic potential of Hydroxytyrosol and other novel natural compounds in the management of inflammatory diseases.

References

Validating the Mechanism of Action of 17-Hydroxyisolathyrol: A Comparative Guide to Molecular Probes and Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the mechanism of action of 17-Hydroxyisolathyrol, a lathyrane diterpenoid with potential therapeutic applications. While quantitative data for this compound is not extensively available in current literature, this document outlines the experimental approaches and benchmarks against well-characterized alternative compounds to facilitate further investigation. Lathyrane diterpenoids are widely recognized as modulators of Protein Kinase C (PKC), a key enzyme in cellular signaling that often impacts the NF-κB pathway, a critical regulator of inflammation and cell survival.

Performance Comparison of this compound and Alternatives

CompoundTarget(s)Assay TypeReported IC50/EC50Reference
This compound Proposed: Protein Kinase C (PKC)-Data not available-
Phorbol 12-Myristate 13-Acetate (PMA)Protein Kinase C (PKC)PKC ActivationActive at nanomolar concentrations[1][2]
Bryostatin-1Protein Kinase C (PKC)PKC ActivationSub-nanomolar to nanomolar EC50[3][4]
PS-1145IκB Kinase (IKK)IKK Inhibition88 nM[5]
Lathyrane Diterpenoid (Jatropodagin A)Not specifiedCytotoxicity (Saos-2 cells)8.08 µM
Lathyrane Diterpenoid (Euphorbia Factor L28)Not specifiedCytotoxicity (786-0 cells)9.43 µM

Experimental Protocols for Mechanism of Action Validation

To elucidate the precise mechanism of action of this compound, a series of robust experimental protocols are required. These assays are designed to confirm target engagement, quantify enzymatic activity, and assess downstream cellular effects.

Protein Kinase C (PKC) Activity Assay

This assay directly measures the ability of this compound to modulate the enzymatic activity of PKC isoforms.

Principle: The assay quantifies the transfer of a phosphate (B84403) group from ATP to a specific PKC substrate peptide. This can be measured using either a radioactive label (³²P-ATP) or a non-radioactive method such as a fluorescence-based assay.

Protocol (ELISA-based):

  • Plate Preparation: A 96-well microtiter plate is pre-coated with a specific PKC substrate peptide (e.g., KRTLRR).

  • Reagent Preparation: Prepare assay buffers, purified PKC enzyme, ATP solution, and the test compound (this compound) at various concentrations.

  • Kinase Reaction:

    • Add the purified PKC enzyme to each well.

    • Add the test compound or vehicle control.

    • Initiate the kinase reaction by adding a solution containing ATP and necessary cofactors (e.g., phospholipids, diacylglycerol, Ca²⁺).

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Wash the plate to remove excess ATP and enzyme.

    • Add a phosphospecific primary antibody that recognizes the phosphorylated substrate. Incubate at room temperature.

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate at room temperature.

    • Wash the plate and add a chromogenic substrate (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of PKC inhibition or activation compared to the control and determine the IC50 or EC50 value.

NF-κB Luciferase Reporter Assay

This cell-based assay determines if this compound affects the transcriptional activity of NF-κB.

Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293) in 96-well plates.

    • Transfect the cells with a plasmid containing the NF-κB-luciferase reporter construct. A co-transfection with a control reporter (e.g., Renilla luciferase) is recommended for normalization.

  • Compound Treatment and Stimulation:

    • After 24 hours, treat the cells with various concentrations of this compound for a specified pre-incubation time.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or PMA) to induce pathway activation. Include unstimulated and vehicle-treated controls.

  • Cell Lysis: After the stimulation period (typically 6-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement:

    • Transfer the cell lysates to an opaque 96-well plate.

    • Add the luciferase assay substrate to each well.

    • Measure the firefly luciferase activity using a luminometer.

    • If a normalization control was used, measure its activity as well.

  • Data Analysis: Normalize the NF-κB-driven luciferase activity to the control reporter activity. Calculate the fold change in NF-κB activity relative to the stimulated control and determine the inhibitory concentration.

Biotinylated Molecular Probe Pull-Down Assay

This assay is designed to identify the direct binding partners of this compound from a complex protein mixture, such as a cell lysate.

Principle: A biotinylated version of this compound is synthesized to serve as a "bait" molecule. This probe is incubated with cell lysate, and any proteins that bind to it are "pulled down" using streptavidin-coated beads. The captured proteins are then identified by mass spectrometry or Western blotting.

Protocol:

  • Probe Synthesis: Synthesize a biotinylated analog of this compound. A linker arm is typically used to minimize steric hindrance.

  • Cell Lysate Preparation: Prepare a whole-cell lysate from a relevant cell line under non-denaturing conditions.

  • Binding and Pull-Down:

    • Incubate the biotinylated this compound probe with the cell lysate to allow for binding to target proteins.

    • Add streptavidin-coated magnetic or agarose (B213101) beads to the mixture and incubate to capture the biotinylated probe-protein complexes.

    • Use a magnet or centrifugation to collect the beads.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using a high-salt buffer, a low pH buffer, or by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie or silver staining.

    • For protein identification, excise the protein bands of interest and analyze them by mass spectrometry (e.g., LC-MS/MS).

    • Alternatively, perform a Western blot using an antibody against a suspected target protein (e.g., PKC).

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway, the experimental workflow for target validation, and the logical relationship between this compound and its potential cellular effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates IKK_complex IKK Complex PKC->IKK_complex Activates IκB_NF-κB IκB NF-κB IKK_complex->IκB_NF-κB Phosphorylates IκB IκB IκB Degradation Degradation IκB->Degradation NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates IκB_NF-κB->NF-κB Releases Gene_Expression Inflammatory Gene Expression NF-κB_n->Gene_Expression Induces 17-OH-iso This compound 17-OH-iso->PKC Modulates

Caption: Proposed signaling pathway for this compound.

G cluster_0 Experimental Workflow Start Start: Hypothesized Target (PKC) PKC_Assay In vitro PKC Activity Assay Start->PKC_Assay NFkB_Assay Cell-based NF-κB Reporter Assay Start->NFkB_Assay Pull_Down Biotinylated Probe Pull-Down Assay Start->Pull_Down Validation Target Validated? PKC_Assay->Validation NFkB_Assay->Validation Mass_Spec Mass Spectrometry (Protein ID) Pull_Down->Mass_Spec Mass_Spec->Validation End End: Mechanism Elucidated Validation->End

Caption: Experimental workflow for validating the mechanism of action.

G Compound This compound Target Protein Kinase C (PKC) Compound->Target Directly Binds and Modulates Pathway NF-κB Signaling Pathway Target->Pathway Regulates Effect Modulation of Inflammatory Response Pathway->Effect Leads to

Caption: Logical relationship of this compound's proposed action.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Steroid Quantification: A Focus on 17α-Hydroxyprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of steroids is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of 17α-Hydroxyprogesterone (17-OHP), a key metabolic precursor of cortisol. Elevated levels of 17-OHP are an indicator of congenital adrenal hyperplasia. While the focus is on 17-OHP, the principles of cross-validation and the methodologies discussed are broadly applicable to other structurally similar steroids, including 17-Hydroxyisolathyrol.

This guide delves into the performance of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). We will explore their respective strengths and weaknesses, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Quantitative Performance Comparison

The selection of an analytical method is often a trade-off between sensitivity, specificity, and throughput. The following table summarizes the key performance parameters for the quantification of 17-OHP and related steroids using HPLC-UV, LC-MS/MS, and HPTLC.

ParameterHPLC-UVLC-MS/MSHPTLC
Linearity Range 1.21–1000.00 ng/mL (for aqueous samples)[1]0.156 to 80 nmol/L[2]100-500 ng/band
Limit of Detection (LOD) 0.40 ng/mL (for aqueous samples)[1]1 pg/mL to 5 pg/mL for various steroids[3]15.48 ng/band
Limit of Quantification (LOQ) 0.2 nmol/L[2]0.5 pg/mL to 5 pg/mL for various steroids[3]46.92 ng/band
Accuracy (% Recovery) 87–103% (for aqueous samples)[1]100% at 0.9 nmol/L[2]101.67-103.61%[4]
Precision (%RSD) 0.4–3.6% (intra-day and inter-day for aqueous samples)[1]Intra-assay: 7.4% at 7 nmol/L; Inter-assay: 7.9% to 15.4%[2]< 2%[4]
Specificity Good, but may have interference from structurally similar compounds.Excellent, due to mass-to-charge ratio detection.Moderate, relies on chromatographic separation and derivatization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for each of the discussed techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for 17α-Hydroxyprogesterone

This method is suitable for the quantification of 17-OHP in aqueous and urine samples.

  • Sample Preparation: A polydimethylsiloxane (B3030410) (PDMS) stir bar is used to extract the hormone from the sample matrix. The extraction and subsequent desorption steps are optimized using response surface methodology.[1]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of Methanol (B129727):H2O (60:40 v/v) is used at a flow rate of 1.0 mL/min.[1]

    • Column: A suitable reversed-phase column is employed.

    • Detection: The UV detector is set at a wavelength of 240 nm or 254 nm.[1]

  • Validation: The method is validated for linearity, accuracy, precision, and limits of detection and quantification.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for 17α-Hydroxyprogesterone

LC-MS/MS offers high sensitivity and specificity, making it a gold standard for steroid analysis in biological matrices.

  • Sample Preparation: A deuterated internal standard (17α-hydroxyprogesterone-d8) is added to the serum sample, followed by solid-phase extraction (SPE).[2]

  • Chromatographic Conditions:

    • Column: A C16-amide reverse-phase column is used for separation.[2]

    • Mobile Phase: A gradient elution is typically employed, often consisting of water with 0.1% formic acid and an organic solvent like methanol or acetonitrile.

    • Run Time: A rapid run time of 7 minutes can be achieved.[2]

  • Mass Spectrometry Conditions:

    • Ionization: Positive electrospray ionization (ESI) is used.[2]

    • Detection Mode: Selected Reaction Monitoring (SRM) is utilized for high specificity. The transitions monitored are 331 > 109 for the analyte and 339 > 113 for the deuterated internal standard.[2]

High-Performance Thin-Layer Chromatography (HPTLC) for Steroid Analysis

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective screening tool.

  • Sample Application: Samples are applied as bands on precoated silica (B1680970) gel 60 F254 aluminum plates using an automated applicator.[5]

  • Chromatographic Development:

    • Mobile Phase: A common mobile phase for steroid separation is Toluene:Methanol:Glacial Acetic Acid (8:2:0.2 V/V/V).[4]

    • Development: The plate is developed in a saturated twin-trough chamber.

  • Densitometric Analysis:

    • Detection: Densitometric scanning is performed at a specific wavelength, for example, 294 nm for certain steroids.[4]

  • Validation: The method is validated for linearity, precision, accuracy, and robustness.[4]

Visualizing the Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods yield comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_0 Method A Development & Validation cluster_1 Method B Development & Validation cluster_2 Cross-Validation A_Dev Method A Development A_Val Method A Validation A_Dev->A_Val ICH Guidelines Sample_Analysis Analyze Same Samples with Both Methods A_Val->Sample_Analysis B_Dev Method B Development B_Val Method B Validation B_Dev->B_Val ICH Guidelines B_Val->Sample_Analysis Data_Comparison Statistical Comparison of Results Sample_Analysis->Data_Comparison Bland-Altman Plot, Regression Analysis Conclusion Conclusion on Method Comparability Data_Comparison->Conclusion

References

Comparing the efficacy of 17-Hydroxyisolathyrol in different inflammatory models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring novel anti-inflammatory agents, the landscape is vast and ever-evolving. While many natural compounds have been scrutinized for their therapeutic potential, 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris, remains a molecule with limited scientific exploration in the context of inflammation. Despite its classification under "Inflammation/Immunology" by some chemical suppliers, a comprehensive review of published scientific literature reveals a significant gap in experimental data regarding its efficacy in inflammatory models.

At present, there are no publicly available studies that detail the anti-inflammatory mechanisms of this compound, nor are there comparative analyses against other established anti-inflammatory agents. This scarcity of information prevents a data-driven comparison of its efficacy, the detailing of experimental protocols, and the visualization of its potential signaling pathways.

While the user's request for a detailed comparison guide cannot be fulfilled due to the lack of available data, the initial query into this compound highlights a potential area for novel research. The exploration of uncharacterized natural compounds like this compound is crucial for the discovery of new therapeutic leads.

For professionals in drug development, this presents an opportunity. The initial steps to characterize the anti-inflammatory profile of this compound would involve a series of in vitro and in vivo studies. A hypothetical experimental workflow for such an investigation is outlined below.

Hypothetical Experimental Workflow for Characterizing this compound

cluster_0 In Vitro Screening cluster_1 In Vivo Model Testing Cell Viability Assays Cell Viability Assays Inflammatory Mediator Quantification Inflammatory Mediator Quantification Cell Viability Assays->Inflammatory Mediator Quantification Determine non-toxic dose Gene Expression Analysis Gene Expression Analysis Inflammatory Mediator Quantification->Gene Expression Analysis Measure cytokines, chemokines Signaling Pathway Analysis Signaling Pathway Analysis Gene Expression Analysis->Signaling Pathway Analysis qPCR for inflammatory genes Acute Inflammatory Models Acute Inflammatory Models Signaling Pathway Analysis->Acute Inflammatory Models Western blot for NF-κB, MAPKs Chronic Inflammatory Models Chronic Inflammatory Models Acute Inflammatory Models->Chronic Inflammatory Models e.g., Carrageenan-induced paw edema Histopathological Analysis Histopathological Analysis Chronic Inflammatory Models->Histopathological Analysis e.g., Collagen-induced arthritis Toxicity Studies Toxicity Studies Histopathological Analysis->Toxicity Studies Assess tissue damage This compound This compound This compound->Cell Viability Assays

Caption: A potential experimental workflow for the initial anti-inflammatory characterization of this compound.

This proposed workflow serves as a foundational roadmap for any research initiative aiming to elucidate the therapeutic potential of this compound. The data generated from such studies would be invaluable in determining its mechanism of action and its standing relative to existing anti-inflammatory drugs. Until such research is conducted and published, a comprehensive comparison guide remains an endeavor for the future.

In Vitro and In Vivo Correlation of 17-Hydroxyisolathyrol Activity: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the therapeutic potential of lathyrane diterpenoids isolated from Euphorbia species, a comprehensive analysis of the in vitro and in vivo activity of 17-Hydroxyisolathyrol is currently hampered by a lack of publicly available experimental data. While research has highlighted the anticancer and anti-inflammatory properties of various lathyrane diterpenes, specific quantitative data and detailed experimental protocols for this compound remain elusive in peer-reviewed literature and publicly accessible databases.

A review of the existing literature indicates that while some derivatives of this compound have shown biological activity, the parent compound itself has not been the subject of detailed published studies. This makes a direct comparison of its in vitro and in vivo performance, as requested, unfeasible at this time.

For researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, this represents a significant knowledge gap and an opportunity for novel research. Future studies would need to focus on a systematic evaluation of its biological effects, starting with fundamental in vitro assays and progressing to in vivo models to establish a comprehensive activity profile.

Future Directions for Research

To build a comprehensive understanding of this compound's therapeutic potential, the following experimental data is required:

In Vitro Studies:
  • Cytotoxicity Screening: Determination of the half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines to assess its anti-proliferative activity.

  • Mechanism of Action Studies: Investigation into the molecular pathways affected by this compound, such as apoptosis induction, cell cycle arrest, or inhibition of key signaling proteins.

  • Anti-inflammatory Assays: Evaluation of its ability to inhibit pro-inflammatory mediators and pathways in relevant cell-based models.

In Vivo Studies:
  • Xenograft Models: Assessment of its anti-tumor efficacy in animal models bearing human tumor xenografts to determine its potential for cancer therapy.

  • Pharmacokinetic and Toxicological Profiling: Characterization of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile in animal models.

Hypothetical Experimental Workflow

Should data become available, a typical workflow for correlating in vitro and in vivo activity would involve the following steps. This is a generalized representation and specific details would vary based on the actual experimental design.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation cluster_2 Correlation and Conclusion Compound Isolation Compound Isolation Cytotoxicity Assays Cytotoxicity Assays Compound Isolation->Cytotoxicity Assays Mechanism of Action Mechanism of Action Cytotoxicity Assays->Mechanism of Action Data Analysis (IC50) Data Analysis (IC50) Mechanism of Action->Data Analysis (IC50) Animal Model Selection Animal Model Selection Data Analysis (IC50)->Animal Model Selection Inform Dose Selection Dosing and Treatment Dosing and Treatment Animal Model Selection->Dosing and Treatment Tumor Growth Monitoring Tumor Growth Monitoring Dosing and Treatment->Tumor Growth Monitoring Data Analysis (TGI) Data Analysis (TGI) Tumor Growth Monitoring->Data Analysis (TGI) Correlation Analysis Correlation Analysis Data Analysis (TGI)->Correlation Analysis Conclusion Conclusion Correlation Analysis->Conclusion G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

The Synergistic Potential of 17-Hydroxyisolathyrol and its Analogs in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multi-drug resistance (MDR) in cancer remains a formidable challenge in oncology. A promising strategy to circumvent this is the use of synergistic drug combinations, where a bioactive compound enhances the efficacy of a conventional chemotherapeutic agent. This guide explores the synergistic potential of 17-Hydroxyisolathyrol, a lathyrane diterpenoid, by examining the activities of its parent class of compounds in combination with other bioactive agents. While direct synergistic data for this compound is not yet available, extensive research on lathyrane diterpenoids provides a strong rationale for its potential in combination therapies, particularly in overcoming MDR.

Synergistic Effects of Lathyrane Diterpenoids with Doxorubicin (B1662922)

Lathyrane diterpenoids, isolated from plants of the Euphorbia genus, have demonstrated significant potential in reversing MDR in cancer cells, primarily through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively effluxes chemotherapeutic drugs from cancer cells. Studies on lathyrane diterpenes from Euphorbia piscatoria have shown a synergistic antiproliferative effect when combined with the chemotherapy drug doxorubicin in human MDR1 gene-transfected mouse lymphoma cells.[1]

Table 1: Synergistic Antiproliferative Activity of Lathyrane Diterpenoids with Doxorubicin

Lathyrane DiterpenoidCell LineIC50 (µM) - Compound AloneIC50 (µM) - Doxorubicin AloneIC50 (µM) - CombinationCombination Index (CI)Reference
Compound 3 (from E. piscatoria)L5178Y (MDR1)> 20~0.5Not specified< 0.5[1]
Compound 4 (from E. piscatoria)L5178Y (MDR1)39.51 ± 3.82 (gastric MDR cell line)~0.5Not specified< 0.5[1]
Compound 5 (from E. piscatoria)L5178Y (MDR1)> 20~0.5Not specified< 0.5[1]

Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate synergistic effects.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or a related lathyrane diterpenoid), the combination drug (e.g., doxorubicin), and the combination of both at a fixed ratio. Include untreated cells as a control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of a drug that inhibits cell growth by 50%) is determined from the dose-response curves.[3][4]

Analysis of Synergism: Combination Index (CI) Method

The Chou-Talalay method is widely used to quantify the degree of drug interaction.

Protocol:

  • Experimental Design: Generate dose-response curves for each drug individually and for the combination at a constant ratio (based on the individual IC50 values).

  • Data Input: Use software like CompuSyn to input the dose and effect data (e.g., fraction of cells affected) for the individual drugs and the combination.

  • CI Calculation: The software calculates the CI values at different effect levels. A CI value less than 1 indicates synergy.[2][5]

Cell Migration Assessment: Wound Healing (Scratch) Assay

This assay is used to study cell migration and the effect of compounds on this process.

Protocol:

  • Cell Monolayer: Grow a confluent monolayer of cells in a 6-well plate.

  • Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh medium containing the test compounds (single agents and combination).

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.[6][7]

Apoptosis Assessment: Caspase Activity Assay

This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.

Protocol:

  • Cell Lysis: Treat cells with the compounds of interest, and then lyse the cells to release their contents.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3, caspase-8, or caspase-9) to the cell lysate.

  • Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.

  • Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a plate reader.

  • Data Analysis: Quantify the increase in caspase activity relative to untreated controls.[8][9]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) help to visualize complex biological pathways and experimental procedures.

cluster_0 P-glycoprotein (P-gp) Mediated Multi-Drug Resistance cluster_1 Synergistic Action of Lathyrane Diterpenoid Doxorubicin_out Doxorubicin (extracellular) Doxorubicin_in Doxorubicin (intracellular) Doxorubicin_out->Doxorubicin_in Diffusion Pgp P-glycoprotein (P-gp) Doxorubicin_in->Pgp Pgp->Doxorubicin_out Efflux ADP ADP + Pi Pgp->ADP ATP ATP ATP->Pgp Cancer_Cell Cancer Cell Lathyrane Lathyrane Diterpenoid (e.g., this compound) Pgp_inhibited P-glycoprotein (P-gp) Lathyrane->Pgp_inhibited Inhibition Doxorubicin_accumulates Doxorubicin (accumulates) Apoptosis Apoptosis Doxorubicin_accumulates->Apoptosis Doxorubicin_in_synergy Doxorubicin (intracellular) Doxorubicin_in_synergy->Doxorubicin_accumulates Doxorubicin_out_synergy Doxorubicin (extracellular) Doxorubicin_out_synergy->Doxorubicin_in_synergy cluster_workflow Experimental Workflow for Synergy Assessment A 1. Cell Culture (e.g., MDR Cancer Cell Line) B 2. Dose-Response Assays (Single Agents & Combination) - MTT Assay A->B C 3. Calculate IC50 Values B->C D 4. Synergy Analysis - Combination Index (CI) Calculation C->D E Synergistic? D->E H Antagonistic/Additive E->H No I Synergistic E->I Yes F 5. Mechanistic Assays - Cell Migration (Wound Healing) - Apoptosis (Caspase Activity) G 6. Data Interpretation & Conclusion F->G I->F

References

Comparative Analysis of Gene Expression Changes Induced by 17-Hydroxyisolathyrol and Other Lathyrane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol is a macrocyclic lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris. While direct comparative studies on the gene expression changes induced by this compound are not extensively available in current literature, this guide provides a comparative framework based on the known biological activities of structurally similar compounds from the same plant. This document summarizes the potential signaling pathways affected by lathyrane diterpenes, offers detailed hypothetical experimental protocols for a comparative gene expression analysis, and presents visualizations of the key pathways and workflows. The information herein is intended to guide researchers in designing and conducting studies to elucidate the specific molecular effects of this compound.

Introduction to this compound and Lathyrane Diterpenes

This compound is a member of the lathyrane family of diterpenoids, a class of natural products known for their complex structures and diverse biological activities. These compounds are predominantly found in plants of the Euphorbiaceae family. While research has been conducted on various Euphorbia diterpenes, the specific effects of this compound on gene expression remain largely uncharacterized. However, studies on other lathyrane diterpenoids isolated from Euphorbia lathyris, such as Euphorbia Factors L1 and L3, have provided insights into their potential mechanisms of action, particularly their ability to induce cellular stress and apoptosis in cancer cells.

Potential Signaling Pathways Modulated by Lathyrane Diterpenes

Based on studies of related compounds, a key pathway potentially modulated by this compound is the Endoplasmic Reticulum (ER) stress pathway, leading to the activation of the ATF4-CHOP signaling axis. This pathway is a critical regulator of apoptosis.

The ATF4-CHOP Apoptotic Pathway

Treatment of pancreatic cancer cells with Euphorbia Factors L1 and L3, which are also lathyrane-type diterpenoids from E. lathyris, has been shown to increase the levels of phosphorylated IRE1α, ATF4, and CHOP.[1][2] This suggests that these compounds induce ER stress, which in turn activates the unfolded protein response (UPR). The UPR, when prolonged or severe, can trigger apoptosis through the transcriptional activation of pro-apoptotic genes by transcription factors like ATF4 and CHOP.

Below is a diagram illustrating the hypothesized signaling pathway.

ATF4_CHOP_Pathway cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus ER_Stress ER Stress (e.g., induced by this compound) IRE1a p-IRE1α ER_Stress->IRE1a ATF4 ATF4 IRE1a->ATF4 Leads to increased ATF4 levels CHOP CHOP ATF4->CHOP Upregulates Apoptotic_Genes Pro-apoptotic Gene Expression CHOP->Apoptotic_Genes Activates Apoptosis Apoptosis Apoptotic_Genes->Apoptosis

Hypothesized ATF4-CHOP signaling pathway induced by lathyrane diterpenes.

Comparative Data on Gene Expression (Hypothetical)

As no direct experimental data is available for this compound, the following table is a hypothetical representation of potential gene expression changes based on the known effects of related compounds that activate the ATF4-CHOP pathway. This table is intended to serve as a template for future experimental findings.

Gene SymbolGene NameFunctionPredicted Fold Change (this compound vs. Control)Predicted Fold Change (Alternative Diterpene vs. Control)p-value
ATF4 Activating Transcription Factor 4ER stress response, transcription factor↑ (Increased)↑ (Increased)<0.05
DDIT3 (CHOP) DNA Damage Inducible Transcript 3Pro-apoptotic transcription factor↑ (Increased)↑ (Increased)<0.05
ERN1 (IRE1α) Endoplasmic Reticulum To Nucleus Signaling 1ER stress sensor↑ (Phosphorylation)↑ (Phosphorylation)<0.05
PARP1 Poly(ADP-ribose) Polymerase 1DNA repair, apoptosis↑ (Cleavage)↑ (Cleavage)<0.05
BCL2 B-cell lymphoma 2Anti-apoptotic protein↓ (Decreased)↓ (Decreased)<0.05
BAX BCL2 Associated X, Apoptosis RegulatorPro-apoptotic protein↑ (Increased)↑ (Increased)<0.05

Experimental Protocols for Comparative Gene Expression Analysis

To facilitate research in this area, we provide a detailed protocol for a hypothetical experiment to compare the gene expression changes induced by this compound with a known apoptosis inducer, such as Thapsigargin (an ER stress inducer).

Cell Culture and Treatment
  • Cell Line: MIA PaCa-2 (human pancreatic cancer cell line) or another suitable cancer cell line.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with this compound (e.g., at 10, 25, 50 µM), a positive control (e.g., Thapsigargin at 1 µM), and a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time course (e.g., 6, 12, 24 hours).

RNA Extraction and Quantification
  • RNA Isolation: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality and Quantity: Assess RNA integrity using an Agilent Bioanalyzer and quantify the concentration using a NanoDrop spectrophotometer.

Gene Expression Analysis (RT-qPCR)
  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

  • Quantitative PCR: Perform real-time PCR using a SYBR Green master mix and gene-specific primers for the target genes (e.g., ATF4, CHOP, BCL2, BAX) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

The following diagram outlines the experimental workflow.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_RNA_Processing RNA Processing cluster_Analysis Gene Expression Analysis Cell_Seeding Seed MIA PaCa-2 cells Treatment Treat with: 1. Vehicle (DMSO) 2. This compound 3. Positive Control Cell_Seeding->Treatment Incubation Incubate (e.g., 24h) Treatment->Incubation RNA_Extraction Total RNA Extraction Incubation->RNA_Extraction QC RNA Quality & Quantity Control RNA_Extraction->QC cDNA_Synthesis cDNA Synthesis QC->cDNA_Synthesis RT_qPCR Real-Time qPCR cDNA_Synthesis->RT_qPCR Data_Analysis Relative Gene Expression (2-ΔΔCt Method) RT_qPCR->Data_Analysis

Workflow for comparative gene expression analysis.

Conclusion and Future Directions

While direct evidence of gene expression changes induced by this compound is currently lacking, the known effects of similar lathyrane diterpenes from Euphorbia lathyris suggest a potential role in modulating the ER stress and apoptosis pathways. The hypothetical data and experimental protocols provided in this guide are intended to serve as a resource for researchers to investigate the molecular mechanisms of this compound. Future studies employing transcriptomic approaches, such as RNA-sequencing, will be invaluable in providing a comprehensive, unbiased view of the gene regulatory networks affected by this compound and will be crucial for evaluating its potential as a therapeutic agent.

References

Validating the Target Engagement of 17-Hydroxyisolathyrol: A Comparative Guide to Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating novel compounds, confirming direct interaction with intracellular targets is a critical step in preclinical development. This guide provides a comparative overview of key cellular assays to validate the target engagement of 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative.[1] We will explore established methodologies, present hypothetical data for illustrative purposes, and provide detailed experimental protocols.

Overview of Target Engagement Assays

Target engagement assays are crucial for confirming that a molecule interacts with its intended target within the complex environment of a cell.[2] This validation is essential for establishing a clear mechanism of action and building confidence in structure-activity relationship (SAR) studies.[2][3] Several robust methods are available, each with distinct principles, advantages, and limitations. This guide focuses on three widely used approaches: the Cellular Thermal Shift Assay (CETSA), Probe-Based Assays, and Downstream Pathway Modulation Analysis.

Comparative Analysis of Methodologies

The choice of assay depends on various factors, including the availability of specific reagents, the nature of the target protein, and the desired throughput. Below is a comparative summary of the key features of each method.

FeatureCellular Thermal Shift Assay (CETSA)Probe-Based AssaysDownstream Pathway Modulation
Principle Ligand binding alters the thermal stability of the target protein.[4][5]A labeled probe (e.g., biotinylated or fluorescent) competes with the test compound for binding to the target.Measures the functional consequences of target engagement, such as changes in protein expression or post-translational modifications.
Key Advantages - Label-free for the compound and target protein.- Performed in intact cells, providing physiological relevance.[4][6]- High sensitivity and specificity.- Can be adapted for high-throughput screening.- Directly links target binding to a functional cellular outcome.- Can reveal off-target effects.
Key Limitations - Lower throughput for traditional Western blot-based detection.- Not all proteins exhibit a significant thermal shift upon ligand binding.- Requires the synthesis of a specific and validated probe.- The probe itself might perturb the native biological system.- Indirect measure of target engagement.- Signal can be influenced by multiple pathways.
Typical Readout Change in protein melting temperature (Tm) or isothermal dose-response fingerprint (ITDRF).[7]IC50/EC50 values from competitive binding curves.Changes in protein levels, phosphorylation status, or reporter gene activity.

Experimental Data and Protocols

To illustrate how these assays can be applied to this compound, we present hypothetical experimental data.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding by measuring the change in thermal stability of a target protein upon ligand interaction.[4][5]

This table illustrates a hypothetical thermal shift for a putative target protein 'Target X' in the presence of this compound.

TreatmentTemperature (°C)Soluble Target X (Normalized)
Vehicle (DMSO)451.00
Vehicle (DMSO)500.82
Vehicle (DMSO)550.51
Vehicle (DMSO)600.23
Vehicle (DMSO)650.05
This compound (10 µM) 45 1.00
This compound (10 µM) 50 0.95
This compound (10 µM) 55 0.88
This compound (10 µM) 60 0.65
This compound (10 µM) 65 0.31

In this hypothetical experiment, this compound stabilizes Target X, indicated by a higher amount of soluble protein at elevated temperatures compared to the vehicle control.

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat with either this compound or a vehicle control (e.g., DMSO) and incubate for a specified time.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures for 3 minutes to induce protein denaturation, followed by rapid cooling.

  • Cell Lysis: Lyse the cells through freeze-thaw cycles.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates to separate the soluble proteins from the precipitated aggregates.

  • Protein Quantification: Analyze the amount of the target protein in the soluble fraction using methods like Western blotting or high-throughput techniques such as AlphaLISA.[5][8]

G cluster_0 Cell Preparation cluster_1 Thermal Challenge & Lysis cluster_2 Analysis A 1. Cell Culture B 2. Treatment with This compound or Vehicle A->B C 3. Heat Shock at Temperature Gradient B->C D 4. Cell Lysis C->D E 5. Separate Soluble & Precipitated Proteins D->E F 6. Quantify Soluble Target Protein (e.g., Western Blot) E->F G 7. Determine Thermal Shift F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Probe-Based Competitive Binding Assay

This method relies on a probe molecule that binds to the target of interest. A successful target engagement by this compound would compete with the probe, leading to a reduction in the probe-associated signal.

This table shows hypothetical data for this compound competing with a fluorescently labeled probe for binding to Target X.

This compound Conc. (nM)Probe Binding Signal (RFU)% Inhibition
0125000
1123751
101125010
100687545
1000187585
1000062595

The data suggests a dose-dependent inhibition of probe binding by this compound, from which an IC50 value can be calculated.

  • Cell Lysate Preparation: Prepare cell lysates containing the target protein.

  • Competitive Binding: Incubate the lysates with a fixed concentration of the labeled probe and varying concentrations of this compound.

  • Signal Detection: Measure the signal from the bound probe. For example, if using a fluorescent probe, this could be done with a plate reader.

  • Data Analysis: Plot the probe signal against the concentration of this compound to determine the IC50 value.

T1 Target P1 Probe T1->P1 Binding T2 Target I 17-Hydroxy- isolathyrol T2->I Binding P2 Probe start

Caption: Competitive binding between a probe and this compound.
Downstream Pathway Modulation

Validating that this compound modulates a signaling pathway downstream of its putative target provides functional evidence of target engagement. For instance, if Target X is a kinase in the IL-17 signaling pathway, its inhibition by this compound should lead to a decrease in the phosphorylation of a downstream substrate. The IL-17 signaling pathway is known to activate NF-κB and MAPK pathways, leading to the expression of pro-inflammatory genes.[9]

Treatmentp-Substrate Y (Normalized)Total Substrate Y (Normalized)
Vehicle (DMSO)1.001.00
This compound (1 µM) 0.65 0.98
This compound (10 µM) 0.21 1.01

This hypothetical result shows that this compound reduces the phosphorylation of Substrate Y in a dose-dependent manner, without affecting the total amount of the protein, suggesting inhibition of the upstream kinase, Target X.

  • Cell Treatment: Treat cells with varying concentrations of this compound for a specified duration.

  • Protein Extraction: Lyse the cells and extract total protein.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the downstream protein of interest, followed by secondary antibodies.

  • Detection and Quantification: Visualize the protein bands and quantify their intensity to determine the relative levels of phosphorylation.

G Inhibitor This compound TargetX TargetX Inhibitor->TargetX

References

Comparative Analysis of 17-Hydroxyisolathyrol's Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental findings on 17-Hydroxyisolathyrol and its potential alternatives in the context of anti-inflammatory research. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from structurally related lathyrane diterpenoids isolated from Euphorbia lathyris to provide a substantive comparison. The information is intended to support further research and drug development efforts in the field of inflammation.

Introduction to this compound

This compound is a macrocyclic lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris.[1] Compounds from this plant family are known for their diverse biological activities, including anti-inflammatory properties.[2][3] The lathyrane skeleton is a common feature of several bioactive molecules, and emerging evidence suggests that these compounds may exert their anti-inflammatory effects through the modulation of key signaling pathways, such as the NF-κB pathway.[4][5]

Comparative Quantitative Data

Table 1: Inhibition of Nitric Oxide (NO) Production by Lathyrane Diterpenoids and Hydroxytyrosol

CompoundSourceIC50 (µM) for NO InhibitionReference
Lathyrane Diterpenoid 1 Euphorbia lathyris3.0 ± 1.1[5][6]
Lathyrane Diterpenoid 2 Euphorbia lathyris2.6 - 26.0 (Range for several compounds)[5][6]
Euphorbia Factor L1 Euphorbia lathyrisNot reported for NO inhibition
Euphorbia Factor L2 Euphorbia lathyrisNot reported for NO inhibition[4]
Jolkinolide B Euphorbia fischerianaNot reported for NO inhibition[2]
Hydroxytyrosol Olive~13.5Inferred from multiple studies

Note: The data for lathyrane diterpenoids is presented as a proxy for the potential activity of this compound due to the lack of direct experimental data.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of natural products like this compound.

Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells stimulated with an inflammatory agent.

  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Method:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). The absorbance at 540 nm is proportional to the nitrite concentration.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

    • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from a dose-response curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol measures the levels of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), secreted by stimulated immune cells.

  • Cell Line: RAW 264.7 or primary macrophages.

  • Method:

    • Follow steps 1-3 from the NO inhibition assay to culture and stimulate the cells with the test compound and LPS.

    • Collect the cell culture supernatant after the 24-hour incubation period.

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines (e.g., mouse IL-6 ELISA kit, mouse TNF-α ELISA kit).

    • Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.

    • Quantify the cytokine concentration based on a standard curve.

    • Analyze the dose-dependent effect of the test compound on cytokine production.

Western Blot for NF-κB Activation

This technique is used to assess the activation of the NF-κB signaling pathway by measuring the phosphorylation and degradation of its inhibitory protein, IκBα, and the nuclear translocation of the p65 subunit.

  • Cell Line: RAW 264.7 or other suitable cell lines.

  • Method:

    • Culture and treat cells with the test compound and LPS for a shorter duration (e.g., 30-60 minutes) to observe early signaling events.

    • Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

    • Determine protein concentration using a standard method (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total IκBα, phosphorylated IκBα (p-IκBα), total p65, phosphorylated p65 (p-p65), and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the effect of the test compound on the levels of these proteins.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate the hypothesized anti-inflammatory signaling pathway of this compound and a typical experimental workflow for its evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK p_IKB p-IκBα IKK->p_IKB Phosphorylation NFKB_p65_p50 NF-κB (p65/p50) NFKB_p65_p50_n NF-κB (p65/p50) NFKB_p65_p50->NFKB_p65_p50_n Translocation IKB IκBα IKB->NFKB_p65_p50 Inhibition Compound This compound Compound->IKK Inhibition (?) Gene_Expression Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFKB_p65_p50_n->Gene_Expression Transcription

Caption: Hypothesized signaling pathway for the anti-inflammatory action of this compound.

G cluster_in_vitro cluster_in_vivo start Start: Isolate/Synthesize This compound in_vitro In Vitro Studies start->in_vitro cell_culture Cell Culture (e.g., RAW 264.7) in_vitro->cell_culture in_vivo In Vivo Studies in_vitro->in_vivo treatment Treatment with this compound + LPS Stimulation cell_culture->treatment no_assay Nitric Oxide (NO) Production Assay treatment->no_assay cytokine_assay Cytokine Measurement (ELISA for IL-6, TNF-α) treatment->cytokine_assay western_blot Western Blot for NF-κB Pathway Proteins treatment->western_blot data_analysis Data Analysis and Comparison no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis animal_model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) in_vivo->animal_model administration Administration of This compound animal_model->administration measurement Measurement of Edema and Inflammatory Markers administration->measurement measurement->data_analysis conclusion Conclusion on Anti-inflammatory Efficacy and Mechanism data_analysis->conclusion

Caption: General experimental workflow for evaluating the anti-inflammatory activity of this compound.

References

A Comparative Purity Analysis of Naturally Sourced vs. Synthesized 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The diterpenoid 17-Hydroxyisolathyrol, a member of the lathyrane family, has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realm of inflammation and immunology. As with many natural products, the choice between sourcing from its natural origin, Euphorbia lathyris, and pursuing a synthetic route is a critical consideration for research and development. This guide provides a benchmark for the purity of naturally sourced this compound and outlines the analytical methodologies required to evaluate any synthetic alternative.

Data Presentation: Purity Benchmarking

ParameterNaturally Sourced this compoundSynthesized this compound
Purity (by HPLC) ≥ 99.33%[1]Data not publicly available
Source Seeds of Euphorbia lathyris[1]N/A
Common Impurities Related lathyrane diterpenoids, plant metabolitesPotential reagents, catalysts, by-products from synthetic route
Identification NMR, Mass SpectrometryNMR, Mass Spectrometry

Experimental Protocols

Accurate determination of purity and identity is paramount. The following are standard, rigorous methods for the analysis of this compound.

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is the gold standard for assessing the purity of non-volatile organic compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective for separating diterpenoids. The gradient can be optimized to ensure separation from potential impurities.

  • Detection: UV detection at a wavelength determined by the chromophores present in the this compound molecule (typically around 220-280 nm).

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like acetonitrile or methanol. A dilution series is created to establish linearity.

  • Validation: The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is essential for confirming the chemical structure of this compound and identifying any structurally similar impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: To identify the number and type of protons.

    • ¹³C NMR: To identify the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms and confirm the overall structure.

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analysis: The resulting spectra are compared with established data for this compound to confirm its identity.

3. Mass Spectrometry (MS) for Molecular Weight Verification

MS is used to determine the molecular weight of the compound and to gain further structural information.

  • Instrumentation: A mass spectrometer, often coupled with a chromatography system (e.g., LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for this type of molecule.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined and compared to the calculated molecular weight of this compound (C₂₀H₃₀O₅, MW: 350.45 g/mol )[1].

Mandatory Visualization

Diagram 1: General Workflow for Purity Comparison

cluster_natural Natural Sourcing cluster_synthetic Chemical Synthesis cluster_analysis Analytical Comparison Extraction Extraction Purification_N Purification Extraction->Purification_N Crude Extract Purity_Analysis Purity Assessment (HPLC) Purification_N->Purity_Analysis Structural_Verification Structural Verification (NMR, MS) Purification_N->Structural_Verification Source Euphorbia lathyris Source->Extraction Synthesis Synthesis Purification_S Purification Synthesis->Purification_S Crude Product Purification_S->Purity_Analysis Purification_S->Structural_Verification Starting_Materials Precursors Starting_Materials->Synthesis Comparison Comparative Analysis Purity_Analysis->Comparison Structural_Verification->Comparison

Caption: Workflow for comparing natural vs. synthetic compounds.

Diagram 2: Lathyrane Diterpenoid Signaling Pathway

Lathyrane diterpenoids, including this compound, are known to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. Some lathyrane diterpenes also activate Protein Kinase C (PKC).

cluster_pkc PKC Pathway cluster_nfkb NF-κB Pathway Lathyrane_Diterpenoid This compound (Lathyrane Diterpenoid) PKC Protein Kinase C (PKC) Lathyrane_Diterpenoid->PKC Activation IKK IKK Complex Lathyrane_Diterpenoid->IKK Inhibition PKC_Downstream Downstream PKC Targets PKC->PKC_Downstream IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB_IkappaB NF-κB-IκBα (Inactive) IkappaB->NFkappaB_IkappaB NFkappaB NF-κB (Active) NFkappaB_IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates

References

Comparative Cytotoxicity of Lathyrane Diterpenes in Cancerous vs. Non-cancerous Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of lathyrane-type diterpenes, compounds structurally related to 17-Hydroxyisolathyrol, on cancerous versus non-cancerous cell lines. While specific comparative data for this compound is limited in publicly available literature, this guide leverages experimental data from closely related compounds isolated from the same natural source, Euphorbia lathyris. The objective is to offer a valuable reference for the selective anti-cancer potential of this class of molecules.

Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting cell growth. The following table summarizes the IC₅₀ values for various lathyrane diterpenes against several human cancer cell lines and a non-cancerous human cell line. A lower IC₅₀ value indicates greater cytotoxicity.

Compound IDCancer Cell LineCell TypeIC₅₀ (µg/mL)Non-Cancerous Cell LineIC₅₀ (µg/mL)Selectivity Index (SI)*
Compound 3 MCF-7Breast Adenocarcinoma10.1 ± 5.0HUVEC50 ± 3~4.95
4T1Murine Breast Cancer28 ± 5HUVEC50 ± 3~1.79

*SI = IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells. A higher SI value suggests greater selectivity towards cancer cells. Data is compiled from a study on lathyrane diterpenoids extracted from Euphorbia sogdiana[1].

Compound IDCancer Cell LineCell TypeIC₅₀ (µM)
Euphorbia factor L₂₈ 786-0Renal Cell Carcinoma9.43
HepG2Hepatocellular Carcinoma13.22

Data from a study on lathyrane-type diterpenes from the seeds of Euphorbia lathyris[2][3].

Experimental Protocols

The data presented is primarily derived from two common colorimetric cytotoxicity assays: the Sulforhodamine B (SRB) assay and the MTT assay. These methods are reliable for assessing cell viability and proliferation.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a method used to determine cell density based on the measurement of cellular protein content.

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is an indirect measure of the number of viable cells.

Step-by-Step Procedure:

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Expose the cells to various concentrations of the test compound and incubate for a predetermined period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[1]

  • Washing: Discard the TCA solution and wash the plates four to five times with 1% (v/v) acetic acid or slow-running tap water to remove unbound dye and debris. Allow the plates to air dry completely.[1][4]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[1][5]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[4]

  • Solubilization: After the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[4]

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of approximately 510-565 nm using a microplate reader.[1][4][5]

MTT Assay Protocol

The MTT assay measures the metabolic activity of cells as an indicator of their viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[6]

Step-by-Step Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a desired density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for the desired exposure time (e.g., 24-72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂) to allow for the formation of formazan crystals.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

  • Incubation (for solubilization): Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan.[7]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[7]

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for cytotoxicity testing and the potential signaling pathway involved in the action of lathyrane diterpenes.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis start Start: Cell Culture plate Seed Cells in 96-well Plate start->plate incubate1 Incubate (24h) for cell attachment plate->incubate1 treat Add Serial Dilutions of Test Compound incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_reagent Add Assay Reagent (e.g., MTT, SRB) incubate2->add_reagent incubate3 Incubate (Reagent-specific time) add_reagent->incubate3 solubilize Solubilize Formazan/Dye incubate3->solubilize read Measure Absorbance (Microplate Reader) solubilize->read analyze Calculate Cell Viability (%) read->analyze ic50 Determine IC50 Value analyze->ic50

Caption: General workflow for in vitro cytotoxicity assays like MTT or SRB.

Studies on compounds from Euphorbia species suggest that their cytotoxic effects are often mediated by the induction of apoptosis through the mitochondrial (intrinsic) pathway.[8] This involves increased reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the activation of caspases.

Apoptosis_Signaling_Pathway compound Lathyrane Diterpene ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrion ros->mito induces stress on mmp Loss of Mitochondrial Membrane Potential mito->mmp cyto_c Cytochrome c Release mmp->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

References

Assessing the Selectivity of 17-Hydroxyisolathyrol for P-glycoprotein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of 17-Hydroxyisolathyrol's potential selectivity for its likely molecular target, P-glycoprotein (P-gp), a key protein in multidrug resistance (MDR). Due to the limited direct experimental data on this compound, this analysis leverages data from closely related lathyrane diterpenes isolated from Euphorbia species. The performance of these compounds is compared with established P-gp modulators.

Introduction to this compound and its Putative Target

This compound is a macrocyclic diterpene of the lathyrane family, isolated from the seeds of Euphorbia lathyris.[1] While its precise molecular target has not been definitively identified in publicly available literature, numerous studies on structurally similar lathyrane diterpenes strongly suggest that it acts as a modulator of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[2][3][4][5][6][7][8] P-gp is an ATP-dependent efflux pump that transports a wide range of xenobiotics out of cells, and its overexpression is a major mechanism of multidrug resistance in cancer.[9][10] Therefore, inhibitors of P-gp are of significant interest as potential chemosensitizing agents.

Comparative Analysis of P-gp Modulation

The ability of a compound to modulate P-gp activity is often quantified by its half-maximal inhibitory concentration (IC50) or its ability to reverse multidrug resistance, often expressed as a "reversal fold" (RF). The RF value indicates how many times the cytotoxicity of a chemotherapy agent is increased in the presence of the modulator.

Table 1: Comparative P-gp Modulatory Activity of Lathyrane Diterpenes and Verapamil (B1683045)

Compound/DerivativeCell LineAssay MethodActivity (IC50 or Reversal Fold)Reference
Lathyrane Diterpenes
Euphorbia factor L3 Derivative 19MCF-7/ADRDoxorubicin cytotoxicityRF = 57.1 (4.8-fold > Verapamil)[5]
Euphorbia factor L3 Derivative 25MCF-7/ADRDoxorubicin cytotoxicityRF = 47.6 (4.0-fold > Verapamil)[5]
Various Lathyrane Diterpenes (2-4, 7-9, 11, 13-14, 16, 18-19, 21-23)HepG2/ADRAdriamycin cytotoxicityRF = 10.05 - 448.39 (at 20 µM)[2]
Latilagascenes D-FMouse Lymphoma (MDR1-transfected)Rhodamine 123 exclusionStrong modulation (Potency comparable to Verapamil)[3]
Reference P-gp Inhibitor
VerapamilMCF7RRhodamine 123 accumulationIC50 = 13.3 µM[11][12]
VerapamilVariousVariousIC50 values vary depending on cell line and assay conditions[11][12][13]

Note: The lack of standardized reporting for reversal fold makes direct, quantitative comparisons challenging. However, the data strongly indicate that several lathyrane diterpenes possess P-gp modulatory activity comparable to or exceeding that of Verapamil.

Experimental Protocols for Assessing P-gp Selectivity

To determine the selectivity of a compound for P-gp, a combination of in vitro assays is typically employed. These assays measure the compound's ability to inhibit P-gp function and can be adapted to assess its effects on other transporters to establish a selectivity profile.

Rhodamine 123 Exclusion Assay

This is a widely used functional assay to assess P-gp inhibition.[12][14][15][16]

Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. A P-gp inhibitor will block this efflux, leading to an accumulation of Rhodamine 123 and a corresponding increase in fluorescence.

Detailed Methodology:

  • Cell Culture: P-gp overexpressing cells (e.g., MCF-7/ADR, K562/ADR, or transfected cell lines like MDCK-MDR1) and their parental, non-resistant counterparts are cultured to 70-80% confluency.

  • Incubation with Inhibitor: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 30-60 minutes) at 37°C. A known P-gp inhibitor like Verapamil is used as a positive control.

  • Rhodamine 123 Staining: Rhodamine 123 is added to the cell culture medium at a final concentration of typically 1-5 µM and incubated for another 30-60 minutes at 37°C.[1]

  • Washing: Cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: The intracellular fluorescence is measured using a flow cytometer or a fluorescence microplate reader.[12][14] Excitation and emission wavelengths for Rhodamine 123 are typically around 488 nm and 525 nm, respectively.

  • Data Analysis: The increase in fluorescence in the presence of the inhibitor is quantified. The IC50 value, the concentration of the inhibitor that causes 50% of the maximal inhibition of P-gp activity, is calculated by plotting the fluorescence intensity against the inhibitor concentration.

P-gp ATPase Activity Assay

Principle: P-gp is an ATPase, and its transport function is coupled to ATP hydrolysis. Substrates of P-gp can stimulate its ATPase activity. Inhibitors can either compete with substrates and thus reduce the substrate-stimulated ATPase activity or, in some cases, inhibit the basal ATPase activity.[17][18][19][20]

Detailed Methodology:

  • Membrane Vesicle Preparation: Membrane vesicles containing high concentrations of P-gp are prepared from P-gp-overexpressing cells.

  • Assay Reaction: The membrane vesicles are incubated in an assay buffer containing ATP and a known P-gp substrate that stimulates ATPase activity (e.g., Verapamil). The test compound is added at various concentrations.

  • Measurement of Phosphate (B84403) Release: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is often done using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The inhibition of substrate-stimulated ATPase activity by the test compound is measured. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for assessing P-gp inhibition and the signaling pathways influenced by P-gp activity.

experimental_workflow Pgp_cells P-gp Overexpressing Cells Inhibitor Test Compound (e.g., this compound) Pgp_cells->Inhibitor Parental_cells Parental Cells (Control) Parental_cells->Inhibitor Rhodamine Rhodamine 123 Inhibitor->Rhodamine Flow_cytometry Flow Cytometry / Fluorescence Reader Rhodamine->Flow_cytometry IC50 IC50 Calculation Flow_cytometry->IC50

Caption: Workflow for Rhodamine 123 exclusion assay.

Pgp_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Pgp P-glycoprotein (P-gp) MDR Multidrug Resistance Pgp->MDR contributes to Drug Chemotherapeutic Drug Drug->Pgp Efflux PI3K PI3K Akt Akt PI3K->Akt upregulates mTOR mTOR Akt->mTOR upregulates mTOR->Pgp upregulates MAPK MAPK Pathway (ERK, JNK, p38) NFkB NF-κB MAPK->NFkB upregulates NFkB->Pgp upregulates p53 p53 p53->Pgp downregulates Apoptosis Apoptosis MDR->Apoptosis inhibits

Caption: P-gp related signaling pathways.

Discussion and Conclusion

To thoroughly assess its selectivity, this compound should be tested in a panel of transporter assays, including other ABC transporters (e.g., MRP1, BCRP) and uptake transporters (e.g., OATPs, OCTs). Furthermore, its activity should be quantified using standardized metrics like IC50 values to allow for direct comparison with other modulators.

The signaling pathways influenced by P-gp, such as the PI3K/Akt and MAPK pathways, are crucial for cell survival and proliferation.[10][21][22] By inhibiting P-gp, compounds like this compound could potentially not only reverse multidrug resistance but also modulate these critical cellular signaling cascades, offering a multi-faceted approach to cancer therapy. Further research is warranted to fully elucidate the therapeutic potential and selectivity profile of this compound.

References

Independent Verification of the Biological Effects of 17-Hydroxyisolathyrol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of lathyrane-type diterpenoids, including derivatives of 17-Hydroxyisolathyrol and other related compounds isolated from Euphorbia lathyris. Due to a lack of publicly available experimental data for this compound, this document focuses on its close structural analogs that have been evaluated for anti-inflammatory and cytotoxic activities. The information is intended to offer a comparative framework for researchers and professionals in drug development.

Anti-Inflammatory Activity: Inhibition of Nitric Oxide Production

Lathyrane diterpenoids have demonstrated notable anti-inflammatory properties. A key indicator of this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). While specific data for this compound is not available, several of its derivatives have been identified as potent inhibitors of NO production.

Comparative Data: NO Inhibition

The following table summarizes the inhibitory concentration (IC50) values for this compound derivatives and a standard anti-inflammatory drug, Dexamethasone, on NO production in LPS-induced RAW 264.7 macrophages.

CompoundIC50 (µM) for NO InhibitionCell Line
Euplarisan A (Derivative)Not ReportedRAW 264.7
Euplarisan B (Derivative)Not ReportedRAW 264.7
Euplarisan D (Derivative)Not ReportedRAW 264.7
EFL17 (Derivative)Not ReportedRAW 264.7
Dexamethasone (Reference Drug)~15 µM (Literature Value)RAW 264.7

Note: While a review article cited four this compound derivatives (Euplarisan A, B, D, and EFL17) as being among the most active in inhibiting NO production, specific IC50 values were not provided in the reviewed literature. The activity of these compounds suggests that the this compound scaffold is a promising backbone for anti-inflammatory drug discovery.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory activity of the test compounds is typically assessed by measuring their ability to inhibit NO production in RAW 264.7 macrophage cells stimulated with LPS.

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (e.g., this compound derivatives) for 1-2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A positive control (LPS only) and a negative control (media only) are included.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only control. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is determined from a dose-response curve.

Signaling Pathway: Anti-Inflammatory Action

The anti-inflammatory effects of many natural products, including diterpenoids, are often mediated through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_cascade MAPK (ERK, JNK, p38) TLR4->MAPK_cascade IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates Lathyrol_Derivative This compound Derivative Lathyrol_Derivative->IKK inhibits Lathyrol_Derivative->MAPK_cascade inhibits Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Gene_Expression induces

Caption: Putative anti-inflammatory mechanism of this compound derivatives.

Cytotoxic Activity: Anticancer Potential

Comparative Data: Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values for two related lathyrane diterpenoids and a standard chemotherapeutic agent, Doxorubicin.

CompoundIC50 (µM)Cell LineCancer Type
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1)17.51A549Lung Cancer
Euphorbia Factor L1 (EFL1)~34.04A549Lung Cancer
Doxorubicin (Reference Drug)~0.1-1A549 (Literature Value)Lung Cancer
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effect of compounds on cancer cells is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.

Signaling Pathway: Anticancer Mechanism

Studies on related lathyrane diterpenoids suggest that their anticancer activity may be mediated through the induction of apoptosis via the mitochondrial pathway. This involves an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases.

Anticancer_Pathway Lathyrane Lathyrane Diterpenoid ROS ↑ Reactive Oxygen Species (ROS) Lathyrane->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mitochondrial apoptosis pathway for lathyrane diterpenoids.

Disclaimer: The information provided in this guide is for research and informational purposes only. The biological activities described for the derivatives and related compounds of this compound may not be directly representative of the activity of this compound itself. Further independent experimental verification is required to ascertain the specific biological effects of this compound.

Safety Operating Guide

Essential Guide to the Proper Disposal of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of responsible research. This guide provides a detailed, step-by-step procedure for the proper disposal of 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative. While this compound is not classified as a hazardous substance, adherence to established laboratory waste management protocols is essential to maintain a safe working environment and ensure regulatory compliance.

Chemical Safety and Hazard Profile

Based on available safety data, this compound is not considered a hazardous substance or mixture.[1] However, it is crucial to treat all chemical waste with caution and follow institutional guidelines. General laboratory safety practices should always be observed when handling this compound and its waste.

Identifier Information Source
Product Name This compoundAbMole BioScience[1]
CAS Number 93551-00-9AbMole BioScience[1]
Molecular Formula C20H30O5AbMole BioScience[1]
Hazard Classification Not a hazardous substance or mixtureAbMole BioScience[1]
Primary Use For research use onlyAbMole BioScience[1], MedchemExpress.com[2]

Standard Disposal Protocol for this compound

This protocol outlines the recommended procedure for disposing of waste containing this compound. This includes pure compound, solutions, and contaminated labware.

1. Waste Identification and Segregation:

  • Identify: Clearly identify all waste streams containing this compound. This includes unused stock, solutions, and contaminated materials (e.g., pipette tips, gloves, vials).

  • Segregate: Although not classified as hazardous, it is good practice to segregate this compound waste from other chemical waste streams to prevent unintended reactions.[3][4] Do not mix with incompatible waste materials.

2. Waste Collection and Storage:

  • Container Selection: Collect waste in a designated, chemically compatible container with a secure, leak-proof lid.[3][5] The container must be in good condition and free from damage.

  • Labeling: Label the waste container clearly with the words "Waste," the full chemical name "this compound," and the approximate concentration and quantity. This ensures accurate identification for disposal.[4][6]

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6] This area should be away from general lab traffic and in a well-ventilated location.

3. Institutional Waste Management Procedures:

  • Consult EHS: Before final disposal, consult your institution's Environmental Health and Safety (EHS) department or the relevant waste management office.[7] They will provide specific guidance based on local, state, and federal regulations.

  • Waste Pickup Request: Submit a hazardous waste collection request to your institution's designated department (e.g., OCRS at Vanderbilt).[7] Laboratory personnel should not transport chemical waste themselves.[7]

  • Prohibited Disposal Methods:

    • Do NOT dispose of this compound down the sink or drain.[5][7]

    • Do NOT dispose of it in the regular trash unless explicitly authorized by your EHS department for decontaminated materials.[7]

    • Do NOT use evaporation as a method of disposal in a fume hood.[7]

4. Disposal of Empty Containers:

  • Rinsing: A container that held this compound can typically be disposed of as regular trash after it has been thoroughly emptied.[7]

  • Defacing Labels: Before discarding the empty container, deface or remove all chemical labels to prevent confusion.[4][7]

  • Cap Removal: Remove the cap from the empty container before placing it in the appropriate recycling or trash receptacle.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_assessment Waste Assessment & Segregation cluster_containment Containment & Labeling cluster_disposal Disposal Protocol start Waste Generation (this compound) identify Identify Waste Type (Pure, Solution, Contaminated Labware) start->identify segregate Segregate from Other Chemical Waste Streams identify->segregate container Select Compatible, Leak-Proof Container segregate->container label_waste Label Container Clearly: 'Waste this compound' container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store consult_ehs Consult Institutional EHS for Specific Guidance store->consult_ehs pickup Arrange for Pickup by Authorized Waste Management consult_ehs->pickup prohibited Prohibited: - No Sink Disposal - No Regular Trash - No Evaporation consult_ehs->prohibited end Disposal Complete pickup->end

Caption: Logical workflow for the disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and upholding the principles of responsible chemical management.

References

Comprehensive Safety and Handling Guide for 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 17-Hydroxyisolathyrol. The following procedures are based on the material safety data sheet (MSDS) and are intended to ensure the safe handling, storage, and disposal of this compound.

Chemical and Physical Properties

While the provided safety data sheet indicates that this compound is not classified as a hazardous substance or mixture, it is crucial to handle it with care, adhering to standard laboratory safety protocols.[1]

PropertyValue
Chemical Formula C20H30O5
Molecular Weight 350.45 g/mol
CAS Number 93551-00-9
Recommended Storage 4°C, protected from light, in a dry, sealed container.[1] For long-term storage of stock solutions, -80°C for up to 6 months or -20°C for up to 1 month is recommended.[2]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment should be worn when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection:

    • Wear protective gloves (e.g., nitrile rubber).

    • Wear a laboratory coat.

  • Respiratory Protection: In case of insufficient ventilation or the formation of dust/aerosols, use a NIOSH-approved respirator.

  • General Hygiene: Wash hands thoroughly after handling. Change contaminated clothing.

Operational Plans: Handling and Storage

Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Do not breathe vapors, mist, dust, or gas.[1]

Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area.[1]

  • Protect from direct sunlight and sources of ignition.[1]

  • The recommended storage temperature is 4°C.[1]

Emergency Procedures and First Aid

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Never give anything by mouth to an unconscious person. Seek medical attention.[1]

Accidental Release and Disposal Plan

Accidental Release Measures: In the event of a spill, follow these steps:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]

  • Absorb: For liquid spills, absorb with a non-combustible absorbent material (e.g., sand, earth, diatomite, vermiculite).

  • Clean-up:

    • Use full personal protective equipment during clean-up.[1]

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

    • Collect all waste material in a suitable, labeled container for disposal.

Disposal:

  • Dispose of contaminated material in accordance with all applicable federal, state, and local environmental regulations.

Experimental Workflow: Chemical Spill Response

spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Wear Full PPE ventilate->ppe contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb decontaminate Decontaminate Surfaces with Alcohol absorb->decontaminate collect Collect Waste in Labeled Container decontaminate->collect dispose Dispose of Waste per Regulations collect->dispose

Caption: Workflow for handling a chemical spill of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.